(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512160 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92976-98-2 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold of Pharmacological Importance
This compound, hereafter referred to as (S)-THQA, is a conformationally constrained, chiral cyclic amino acid. It belongs to the tetrahydroquinoline class of heterocyclic compounds, a structural motif of immense significance in medicinal chemistry. The tetrahydroquinoline core is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer and antiviral to neuroprotective.[1][2] The specific stereochemistry at the C2 position, combined with the carboxylic acid and secondary amine functionalities, makes (S)-THQA a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures and novel therapeutic agents.[3]
This guide provides a comprehensive overview of the core chemical properties of (S)-THQA, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and applications, designed to arm researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Structural Properties
(S)-THQA is a solid at room temperature with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[4] Its structure features a bicyclic system where a saturated heterocyclic ring is fused to a benzene ring. The stereogenic center at the C2 position dictates the (S) configuration.
Structural and Computational Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| CAS Number | 92976-98-2 | N/A |
| Appearance | Solid | [4] |
| Melting Point | Data not available. For the related isomer, (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the melting point is >300°C (decomposition).[5] | N/A |
| SMILES | O=C(O)[C@H]1NC2=CC=CC=C2CC1 | [4] |
| InChI Key | OSJVTYVKQNOXPP-VIFPVBQESA-N | [4] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | N/A |
| LogP (calculated) | 1.4979 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Molecular Structure Diagram
Below is a diagram illustrating the chemical structure of (S)-THQA, with key atomic positions numbered for reference in spectroscopic analysis.
Caption: Structure of this compound.
Synthesis of (S)-THQA
The synthesis of enantiomerically pure THQA derivatives is most commonly achieved through the asymmetric hydrogenation of the corresponding quinoline precursor. This method leverages chiral catalysts to stereoselectively reduce the pyridine ring of quinoline-2-carboxylic acid.
Conceptual Workflow: Asymmetric Hydrogenation
The process begins with the activation of the quinoline substrate, often by a Brønsted acid, which enhances its susceptibility to reduction.[6] A chiral transition metal complex, typically involving iridium or ruthenium with a chiral ligand, then facilitates the stereoselective transfer of hydrogen to the C=N and C=C bonds of the pyridine ring.[7][8]
Caption: General workflow for the synthesis of (S)-THQA via asymmetric hydrogenation.
Exemplary Laboratory Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative method based on established procedures for the asymmetric hydrogenation of quinolines.[6][8]
Materials:
-
Quinoline-2-carboxylic acid
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Brønsted acid co-catalyst (e.g., Piperidine triflate)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral diamine ligand in a 1:2.2 molar ratio. Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To a high-pressure autoclave, add quinoline-2-carboxylic acid (1.0 eq) and the Brønsted acid co-catalyst (5 mol%).
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the autoclave via cannula. Anhydrous methanol is added to achieve the desired substrate concentration (e.g., 0.1 M).
-
Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the target pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50°C).
-
Monitoring and Work-up: The reaction progress is monitored by HPLC using a chiral column. Upon completion, the autoclave is carefully depressurized.
-
Isolation: The solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acid co-catalyst. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield enantiomerically pure (S)-THQA.
Causality: The choice of a chiral diamine ligand is critical; its structure dictates the facial selectivity of hydrogen addition, leading to the preferential formation of the (S)-enantiomer. The Brønsted acid protonates the quinoline nitrogen, increasing the aromatic ring's electrophilicity and accelerating the rate of hydrogenation.[6]
Spectroscopic Analysis
¹H NMR Spectroscopy (Expected Signals)
-
Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the benzene ring (H5, H6, H7, H8) will appear as a complex set of multiplets in this region.
-
NH Proton (δ ~3.8-4.5 ppm): A broad singlet corresponding to the secondary amine proton. Its chemical shift can vary with solvent and concentration.
-
C2-H Proton (δ ~4.0-4.3 ppm): A doublet of doublets (dd) for the methine proton at the chiral center, coupled to the two diastereotopic protons at C3.
-
C4-H₂ Protons (δ ~2.7-3.0 ppm): A multiplet corresponding to the two protons adjacent to the aromatic ring.
-
C3-H₂ Protons (δ ~1.9-2.3 ppm): A complex multiplet for the two diastereotopic protons at the C3 position.
-
COOH Proton (δ >10 ppm): A very broad singlet, often not observed depending on the solvent (e.g., exchange with D₂O).
¹³C NMR Spectroscopy (Expected Signals)
-
Carboxyl Carbon (C=O): δ ~175-180 ppm
-
Aromatic Carbons: δ ~115-145 ppm (6 signals, with C4a and C8a being quaternary and potentially weaker)
-
C2 Carbon: δ ~55-60 ppm
-
C4 Carbon: δ ~40-45 ppm
-
C3 Carbon: δ ~25-30 ppm
Infrared (IR) Spectroscopy
Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3400 cm⁻¹
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹[11]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region
Reactivity and Synthetic Utility
(S)-THQA possesses two primary reactive sites: the secondary amine at the N1 position and the carboxylic acid at the C2 position. This dual functionality allows it to serve as a versatile scaffold in synthetic chemistry.
Key Reactions
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation (amide formation), and N-arylation to introduce diverse substituents.
-
Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides (peptide coupling), acid chlorides, or reduced to a primary alcohol, providing numerous avenues for molecular elaboration.
Caption: Reactivity map of (S)-THQA at its primary functional groups.
This orthogonal reactivity is a cornerstone of its utility. For example, the amine can be protected (e.g., as a Boc or Cbz carbamate), allowing for selective manipulation of the carboxylic acid, followed by deprotection and subsequent functionalization of the amine.
Applications in Drug Discovery and Development
The rigid bicyclic structure of (S)-THQA makes it an excellent surrogate for amino acids like phenylalanine or proline in peptidomimetics. This conformational constraint can lock a peptide backbone into a specific bioactive conformation, enhancing binding affinity and selectivity for biological targets such as enzymes and receptors.
-
Enzyme Inhibitors: The related (S)-tetrahydroisoquinoline-3-carboxylic acid is a crucial component of ACE inhibitors like Quinapril.[12] Similarly, (S)-THQA serves as a valuable scaffold for designing inhibitors for proteases, kinases, and other enzymes.
-
CNS Agents: The tetrahydroquinoline core is a privileged structure for targeting the central nervous system.[2] Derivatives of (S)-THQA can be explored for activity against neurodegenerative diseases and psychiatric conditions.[3]
-
Chiral Ligands: The molecule itself can serve as a chiral ligand in asymmetric catalysis, coordinating to a metal center through its nitrogen and carboxylate oxygen atoms.
Safety and Handling
The racemic mixture of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is classified as acutely toxic if swallowed (GHS06, Danger, H301).[4] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. All sales are final for this product for early discovery researchers, and the buyer is responsible for confirming its identity and purity.[4]
References
- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.
-
University of Puget Sound. (n.d.). A Quick Guide to Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
- Zhou, H., Li, Z., Wang, Z., Wang, Z., & Ding, K. (2008). Asymmetric hydrogenation of quinolines activated by Brønsted acids.
- Červený, L., Votava, V., & Růžička, A. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
- Li, C., & Xiao, J. (2005). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Chemistry - An Asian Journal, 1(1-2), 64-73.
- Han, Z., Liu, G., Yang, X., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Teva api. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. compoundchem.com [compoundchem.com]
- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Physicochemical characteristics of (S)-THQ-2-CA
An In-Depth Technical Guide to the Physicochemical Characterization of (S)-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylic Acid ((S)-THQ-2-CA)
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including myorelaxants, antidepressants, and antihypertensive agents.[1] The introduction of a carboxylic acid moiety at the 2-position, along with a defined stereocenter, creates a molecule—(S)-THQ-2-CA—with significant potential for novel therapeutic applications. Its physicochemical properties are paramount as they directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation.
This guide provides a comprehensive framework for the full physicochemical characterization of (S)-THQ-2-CA. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. While specific data for this novel compound is not publicly available, this document outlines the essential methodologies and validation systems required to generate a robust and reliable data package, treating (S)-THQ-2-CA as a model compound for this important chemical class.
Synthesis and Structural Elucidation
The journey of characterization begins with the unambiguous confirmation of the molecule's identity and purity. The synthesis of THIQ derivatives can be achieved through various established routes, often involving multi-step sequences.[2][3] A common strategy involves the protection of the secondary amine of a precursor, followed by carboxylation and subsequent deprotection, or direct carboxylation under specific conditions.
1.1. General Synthetic Approach
A plausible synthetic route could involve the reaction of (S)-1,2,3,4-tetrahydroisoquinoline with a suitable carboxylating agent. The choice of reagents and reaction conditions is critical to maintain the stereochemical integrity of the chiral center.
1.2. Structural Verification
Post-synthesis, a panel of spectroscopic techniques is employed to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule, confirming the connectivity of atoms.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[6]
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like (S)-THQ-2-CA.
Caption: Workflow for Synthesis and Structural Confirmation.
Core Physicochemical Properties
Once the identity and purity are confirmed, the fundamental physicochemical properties that govern the compound's behavior are determined.
2.1. Physical State and Melting Point
The melting point is a crucial indicator of purity and is determined using a standard melting point apparatus. A sharp melting range typically signifies a high degree of purity.
2.2. Solubility
Solubility is a critical parameter for drug delivery and formulation. It should be assessed in a range of relevant media.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of (S)-THQ-2-CA to vials containing various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and organic solvents like ethanol and DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration using a validated HPLC-UV method.
Data Presentation: Hypothetical Solubility Data
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | 0.5 |
| PBS (pH 7.4) | 37 | 2.1 |
| 0.1 N HCl (pH 1.2) | 37 | 15.8 |
| Ethanol | 25 | > 50 |
| DMSO | 25 | > 100 |
2.3. Lipophilicity (LogP/LogD)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes. For an ionizable molecule like a carboxylic acid, LogD at a physiological pH (e.g., 7.4) is more relevant than LogP.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Preparation: Prepare a solution of (S)-THQ-2-CA of known concentration in PBS (pH 7.4).
-
Partitioning: Mix equal volumes of this aqueous solution and n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period and then allow the two phases to separate completely.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid, it dictates the charge state of the molecule at different physiological pH values, profoundly affecting solubility and permeability.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve an accurately weighed amount of (S)-THQ-2-CA in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Stability Assessment
Evaluating the stability of a new chemical entity is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9] These studies are designed to understand how the quality of the substance varies over time under the influence of temperature, humidity, and light.
4.1. Solid-State Stability
This assesses the stability of the bulk drug substance under various environmental conditions.
Experimental Protocol: ICH-Compliant Solid-State Stability Study
-
Sample Preparation: Place accurately weighed samples of (S)-THQ-2-CA in appropriate containers.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10] Include a photostability study as per ICH Q1B guidelines.[8]
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[10]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the amount of (S)-THQ-2-CA remaining.
-
Degradation Products: Use a stability-indicating HPLC method to detect and quantify any impurities.
-
4.2. Solution-State Stability
This evaluates the stability of the compound in solution, which is critical for developing liquid formulations and for understanding its behavior in biological fluids.
Experimental Protocol: pH-Rate Profile
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7.4, 9).
-
Incubation: Prepare solutions of (S)-THQ-2-CA in each buffer at a known concentration and incubate them at a constant temperature.
-
Analysis: At various time points, analyze the solutions by HPLC to determine the remaining concentration of the parent compound.
-
Kinetics: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH provides the pH-rate profile.
The diagram below illustrates the decision-making process for stability testing based on ICH guidelines.
Caption: ICH-Guided Stability Testing Workflow.
Conclusion
The physicochemical characterization of a novel compound like (S)-THQ-2-CA is a systematic and multi-faceted process that forms the bedrock of its pharmaceutical development. By employing the rigorous methodologies for structural elucidation, solubility, lipophilicity, ionization, and stability outlined in this guide, researchers can build a comprehensive data package. This not only fulfills regulatory requirements but also provides critical insights that guide formulation development, predict in vivo behavior, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.
References
-
ICH. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]
-
ResearchGate. (2024, October). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen...). Retrieved from [Link]
-
Michigan Technological University. (2015, February 12). Stereochemical Determination of , , and Chiral Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
Technology Networks. (2021, February 10). A Simplified Method for Synthesizing Drug Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2014, June 18). Synthesis and Physicochemical Characterization of Chiral Pyrrolidinium-Based Surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Retrieved from [Link]
-
ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Spectroscopic Characterization of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: A Technical Guide
Introduction: The Significance of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid belongs to the class of tetrahydroquinolines, a recurring structural motif in a multitude of synthetic pharmaceuticals.[1] The rigid, chiral scaffold of this molecule makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and stereochemistry, which are critical parameters in any drug discovery and development pipeline.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| CAS Number | 46185-24-4 (for the free acid) | |
| CAS Number (HCl salt) | 75493-93-5 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their spatial relationships. Based on the structure, we can predict the following proton signals:
-
Aromatic Protons (4H): These protons on the benzene ring are expected to appear in the downfield region, typically between δ 6.5-7.5 ppm . The substitution pattern will lead to a complex splitting pattern, likely multiplets.
-
N-H Proton (1H): The proton attached to the nitrogen atom will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is generally expected in the region of δ 3.5-4.5 ppm .
-
Methine Proton at C2 (1H): The proton at the chiral center (C2), being adjacent to both the nitrogen and the carboxylic acid, will be deshielded and is expected to appear as a multiplet (likely a doublet of doublets) around δ 3.8-4.2 ppm .
-
Methylene Protons at C3 (2H): These two protons are diastereotopic and will likely show distinct chemical shifts and a complex coupling pattern (multiplets) in the range of δ 1.9-2.5 ppm .
-
Methylene Protons at C4 (2H): These protons, adjacent to the aromatic ring, are expected to appear as a multiplet around δ 2.7-3.0 ppm .
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group is highly deshielded and will appear as a very broad singlet far downfield, typically δ 10-13 ppm .
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the range of δ 170-180 ppm .
-
Aromatic Carbons (6C): The six carbons of the benzene ring will have signals in the aromatic region of δ 115-150 ppm . The carbons directly attached to the nitrogen and the C4 of the heterocyclic ring will be at the lower field end of this range.
-
Methine Carbon (C2): The chiral carbon at position 2 is expected to have a chemical shift in the range of δ 50-60 ppm .
-
Methylene Carbon (C4): The carbon at position 4, adjacent to the aromatic ring, will likely appear around δ 25-35 ppm .
-
Methylene Carbon (C3): The carbon at position 3 is expected to have a chemical shift in the range of δ 20-30 ppm .
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). Given the amino acid nature of the compound, DMSO-d₆ is often a good starting choice as it can solubilize both the protonated and free base forms and allows for the observation of the NH and OH protons.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Molecular Ion and Fragmentation Pattern
The molecular weight of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is 177.20 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques, the protonated molecule ([M+H]⁺) at m/z 178.
Key fragmentation pathways could include:
-
Loss of the carboxylic acid group: A prominent fragment would likely be observed at m/z 132, corresponding to the loss of the COOH radical ([M-COOH]⁺).
-
Decarboxylation: Loss of CO₂ to give a fragment at m/z 133.
-
Ring cleavage: Fragmentation of the tetrahydroquinoline ring system can lead to various smaller charged species.
Experimental Protocol for Mass Spectrometry Data Acquisition
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like amino acids. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that can be used, particularly for less soluble compounds.
Experimental Steps (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic Absorption Bands
The IR spectrum of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ . This broadness is due to hydrogen bonding.[3]
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ .
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically appear below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ .[3]
-
C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A moderate absorption in the 1210-1320 cm⁻¹ region.
-
N-H Bend: An absorption in the 1550-1650 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Molecular Structure
Caption: 2D representation of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Interrelation of Spectroscopic Techniques
Caption: Complementary information from different spectroscopic methods.
Conclusion
The spectroscopic characterization of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a critical step in its application in research and development. While experimental data is not widely disseminated, a thorough understanding of the expected spectroscopic signatures can be derived from its molecular structure and data from analogous compounds. This guide provides the foundational knowledge and experimental framework for researchers to confidently acquire and interpret the necessary spectroscopic data to verify the structure and purity of this important chiral building block.
References
- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.
- Kubáň, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1063-1075.
- ChemRxiv. (2023).
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
- ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- PubMed. (2019).
- HETEROCYCLES, Vol. 68, No. 1, 2006. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid.
- ResearchGate. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 22, 2026, from [Link]
- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2483.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
Sources
An In-Depth Technical Guide to the NMR and Mass Spectrometry of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylate Calcium ((S)-THQ-2-CA)
Introduction
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and its salts are pivotal chiral building blocks in synthetic and medicinal chemistry. Their rigid, conformationally constrained scaffold is a recurring motif in numerous biologically active compounds. As with any chiral molecule intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylate calcium, hereafter referred to as (S)-THQ-2-CA. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed and predicted spectral features.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules in solution. For (S)-THQ-2-CA, both ¹H and ¹³C NMR are essential for confirming the integrity of the tetrahydroquinoline core, the presence of the carboxylate, and the stereochemistry at the C2 position.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of the organic component of (S)-THQ-2-CA is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the tetrahydroquinoline ring system. The chemical shifts are influenced by the electronic environment of each proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-THQ-2-CA in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for carboxylate salts to ensure solubility and to exchange with the N-H proton, causing its signal to disappear, which can aid in spectral assignment.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Organic Component of (S)-THQ-2-CA
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic Protons (H5, H6, H7, H8) | 6.5 - 7.2 | m | - | These protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts are influenced by the electron-donating effect of the aniline nitrogen. |
| C2-H | 3.8 - 4.2 | dd | Jax,ax ≈ 8-10 Hz, Jax,eq ≈ 3-5 Hz | This methine proton is alpha to both the nitrogen and the carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at C3. |
| C3-Hax, C3-Heq | 2.0 - 2.5 | m | - | These methylene protons are diastereotopic and will exhibit complex coupling with each other (geminal coupling) and with the C2-H and C4-H protons. |
| C4-Hax, C4-Heq | 2.8 - 3.2 | m | - | These benzylic methylene protons are shifted downfield due to their proximity to the aromatic ring. They will show coupling to the C3 protons. |
| N-H | 4.0 - 5.0 (in non-exchanging solvent) | br s | - | The signal for the secondary amine proton is often broad and its chemical shift is highly dependent on solvent and concentration. In D₂O, this proton will exchange with deuterium and the signal will disappear. |
Note: Chemical shifts are predictions based on data for similar tetrahydroquinoline structures and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Table 2: Predicted ¹³C NMR Chemical Shifts for the Organic Component of (S)-THQ-2-CA
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylate) | 175 - 185 | The deprotonation of the carboxylic acid to a carboxylate upon forming the calcium salt typically causes a downfield shift of the carboxyl carbon signal compared to the free acid.[1] |
| C4a, C8a (Aromatic Quaternary) | 140 - 150 | These carbons are part of the aromatic ring and are deshielded by the adjacent nitrogen and the fused ring system. |
| C5, C6, C7, C8 (Aromatic CH) | 115 - 130 | These carbons will appear in the typical aromatic region. |
| C2 | 55 - 60 | This methine carbon is shifted downfield due to the adjacent nitrogen and carboxylate group. |
| C4 | 40 - 45 | The benzylic carbon is deshielded by the aromatic ring. |
| C3 | 25 - 30 | This aliphatic methylene carbon is expected to be the most upfield signal in the aliphatic region. |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique well-suited for polar and ionic compounds like (S)-THQ-2-CA.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of (S)-THQ-2-CA (approximately 10-100 µM) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in the formation of protonated species.
-
Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Dependent on the instrument.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
In positive ion mode ESI-MS, several ionic species may be observed for (S)-THQ-2-CA. The organic component, (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, has a monoisotopic mass of approximately 177.08 Da. Due to the presence of the calcium salt, adduct ions involving calcium are also possible.
Expected Ions in ESI-MS (Positive Mode):
-
[M+H]⁺ at m/z 178.08: Protonated molecule of the free acid.
-
[M+Na]⁺ at m/z 200.07: Sodium adduct, common as a trace impurity.
-
[(M-H) + Ca]⁺ at m/z 216.03: A complex of the deprotonated organic molecule with a calcium ion.[2]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 178.08) can provide valuable structural information. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions.
Experimental Protocol: ESI-MS/MS
-
Instrument Setup: Use an ESI-equipped tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 178.08) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion. Vary the collision energy to control the extent of fragmentation.
-
Product Ion Scan: Scan the second mass analyzer to detect the resulting fragment ions.
Predicted Fragmentation Pathway:
The most likely fragmentation pathways for the [M+H]⁺ ion of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involve the loss of small neutral molecules from the carboxylic acid group and fragmentation of the tetrahydroquinoline ring.
-
Loss of H₂O (m/z 160.07): Dehydration from the carboxylic acid group.
-
Loss of CO₂ (m/z 134.09): Decarboxylation is a common fragmentation pathway for carboxylic acids.[3] This would result in a protonated 1,2,3,4-tetrahydroquinoline ion.
-
Loss of HCOOH (m/z 132.08): Loss of formic acid.
Further fragmentation of the resulting m/z 132 ion could occur through retro-Diels-Alder (rDA) reaction of the heterocyclic ring, a characteristic fragmentation for such systems.
Integrated Analytical Workflow
A robust analytical strategy for the characterization of (S)-THQ-2-CA involves a multi-technique approach to ensure comprehensive structural verification and purity assessment.
Conclusion
The structural characterization of (S)-THQ-2-CA can be confidently achieved through the synergistic application of NMR spectroscopy and mass spectrometry. This guide provides the expected spectral data and logical workflows based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR spectra will confirm the core structure and functional groups, while ESI-MS and MS/MS will verify the molecular weight and provide fragmentation patterns consistent with the proposed structure. This comprehensive analytical approach ensures the identity, purity, and quality of this important chiral building block for research and drug development.
References
-
Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. [Link]
-
Sudhir, P. R., Wu, H. F., & Zhou, Z. C. (2005). An application of electrospray ionization tandem mass spectrometry to probe the interaction of Ca2+/Mg2+/Zn2+ and Cl- with gramicidin A. Rapid communications in mass spectrometry : RCM, 19(11), 1517–1521. [Link]
-
Thorn, C. A., & Cox, L. G. (1998). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 29(4), 921-935. [Link]
-
Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
The Diverse Biological Landscape of Tetrahydroquinoline Derivatives: Mechanisms, Applications, and Evaluation
An In-Depth Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential privileged scaffold in medicinal chemistry, serving as the foundational architecture for a multitude of natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive exploration of the significant pharmacological properties of THQ derivatives, targeting an audience of researchers, scientists, and drug development professionals. We will delve into the primary therapeutic areas where these compounds show promise, elucidate their underlying mechanisms of action, present quantitative data for comparative analysis, and provide detailed, field-proven experimental protocols for their biological evaluation. The narrative is designed to bridge fundamental chemistry with practical application, explaining the causality behind experimental design and validating claims with authoritative sources.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery
Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have attracted immense scientific interest due to their versatile pharmacological profiles.[2] This structural motif is prevalent in numerous biologically active natural products and has become a cornerstone for the development of synthetic derivatives targeting a wide array of diseases.[3][4] The therapeutic potential of THQs spans oncology, neuroprotection, infectious diseases, and inflammatory conditions, making them highly attractive candidates for novel drug development.[1][2]
Key Therapeutic Applications and Mechanisms of Action
The biological activity of THQ derivatives is diverse. Their efficacy stems from the ability to interact with various biological targets, leading to the modulation of critical cellular pathways.
Anticancer Activity
THQ derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity across a range of human cancer cell lines.[1][5][6] Their mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[5][7]
Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A prominent mechanism of action for several potent anticancer THQs is the modulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Specific THQ compounds have been shown to inhibit key kinases within this cascade, leading to the suppression of tumor growth.[1][8] For instance, 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride is a key precursor in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR.[8]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of THQ derivatives is commonly quantified by their IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 (Lung) | > 50 | [7] |
| 4a | HCT-116 (Colon) | 12.18 ± 1.61 | [7] |
| 10e | A549 (Lung) | 0.033 ± 0.003 | [9] |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [9] |
| Compound 2 | MDA-MB-231 (Breast) | 25 | [10] |
| 5a | HepG-2 (Liver) | 2.86 µg/mL | |
| 5b | MCF-7 (Breast) | 13.14 µg/mL |
Note: Direct comparison of values should be done with caution due to variations in experimental conditions across different studies.
Neuroprotective Activity
Certain THQ derivatives have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12] Their mechanisms often involve potent antioxidant properties and the modulation of neuronal signaling pathways.[1][13] For example, some derivatives can protect neurons from glutamate-induced excitotoxicity, a key mechanism in neuronal injury.[12] Others have been shown to alleviate oxidative stress and neuroinflammation in experimental models of Parkinson's disease.[13]
Antimicrobial Activity
The THQ scaffold is present in compounds with broad-spectrum antimicrobial activity.[11][14] Derivatives have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are distinct from the targets of many existing antibiotics.[14]
Antioxidant Activity
Many THQ derivatives exhibit strong antioxidant activity, which is a key component of their neuroprotective and anti-inflammatory effects.[2][11] They can scavenge free radicals through mechanisms such as single electron transfer (SET).[11] In ABTS assays, some novel THQ compounds have shown exceptional antioxidant capacity, with EC50 values significantly outperforming the ascorbic acid control.[11] This radical-scavenging ability helps mitigate oxidative stress, a pathological factor in numerous diseases.[13]
Experimental Design: From Synthesis to Biological Validation
The evaluation of novel THQ derivatives follows a logical, multi-step workflow. This process is designed to systematically characterize the compound's activity, potency, and mechanism of action.
Key Experimental Protocols
The following protocols represent self-validating systems for assessing the biological activity of newly synthesized THQ derivatives. The causality behind these choices is to first establish a general effect (e.g., cytotoxicity) before investing resources in more complex mechanistic studies.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This protocol is foundational for determining a compound's general toxicity to cancer cells.[7][9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THQ derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4.2: Antioxidant Capacity Assessment (ABTS Assay)
Principle: This assay measures a compound's ability to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. This method is robust and effective for evaluating the single electron transfer (SET) mechanism of antioxidants.[11]
Methodology:
-
ABTS•+ Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add 10 µL of the THQ derivative (at various concentrations) to 1 mL of the ABTS•+ working solution.
-
Incubation and Measurement: Vortex the mixture and allow it to stand for 30 minutes at room temperature. Measure the absorbance at 734 nm. Use ascorbic acid as a positive control.[11]
-
Analysis: Calculate the percentage of ABTS•+ scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the radicals).
Conclusion and Future Perspectives
Tetrahydroquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial actions.[1][11] The ability of these compounds to modulate key cellular pathways, such as the PI3K/AKT/mTOR cascade, underscores their therapeutic potential.[1][8]
Future research should focus on the structure-based design of next-generation THQ derivatives with enhanced potency and selectivity for specific biological targets. The exploration of hybrid molecules that combine the THQ scaffold with other pharmacophores may lead to compounds with dual mechanisms of action, offering new strategies for combating complex diseases like cancer and neurodegeneration. Further elucidation of their structure-activity relationships will be critical for optimizing their pharmacokinetic and pharmacodynamic profiles, paving the way for their translation into clinical candidates.[17][18]
References
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962383/]
- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. (Source: Benchchem) [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-tetrahydroquinoline-compounds-a-technical-guide-for-researchers/]
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (Source: SpringerLink) [URL: https://link.springer.com/article/10.1007/s00044-023-03113-x]
- Tetrahydroquinoline - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Tetrahydroquinoline]
- The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application. (Source: Benchchem) [URL: https://www.benchchem.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138407/]
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/353457193_Recent_development_of_tetrahydro-quinolineisoquinoline_based_compounds_as_anticancer_agents]
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: National Center for Biotechnology Information) [URL: https://www.journalofbiomedicalscience.com/articles/10.1186/s12929-022-00877-z]
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (Source: SpringerLink) [URL: https://link.springer.com/article/10.1007/s11033-023-08573-w]
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (Source: Bentham Science) [URL: https://www.eurekaselect.com/article/116499]
- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683460/]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222370/]
- In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis. (Source: Benchchem) [URL: https://www.benchchem.
- The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (Source: MDPI) [URL: https://www.mdpi.com/2072-6694/17/1/759]
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30451119/]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
- SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25412217/]
- Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/230198083_Synthesis_and_Antioxidant_Properties_of_Novel_Polycycles_with_Tetrahydroquinoline_and_Chromane_Fragments]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: OUCI) [URL: https://orgpharmchem.org.ua/en/jopc/article/26/view]
- SAR insights: effect of functional groups on the activity of synthesized THQ derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
- Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32502758/]
- Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/287015409_Synthesis_and_antimicrobial_activities_of_novel_tetrahydroquinoline_and_tetrahydroisoquinoline_analogues]
- Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Tetrahydroquinolines-as-inhibitors-of-radical-of-Gerchikov-Safarova/90d453880479a9572455c1109968846be019488a]
- Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis-and-neurotoxicity-of-derivatives-for-Kim-Kim/13813350325d97f225016550993556d10c149d5b]
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742182/]
- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2021-0268]
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549023/]
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: ResearchGate) [URL: https://www.researchgate.
- Tricyclic Tetrahydroquinoline Antibacterial Agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/262704250_Tricyclic_Tetrahydroquinoline_Antibacterial_Agents]
- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3823422/]
- Biosynthesis of Tetrahydroisoquinoline Antibiotics. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25599298/]
- Design, Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Potential Antitumor Candidate. (Source: ResearchGate) [URL: https://www.researchgate.
- Drugs incorporating tetrahydroquinolines. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Drugs-incorporating-tetrahydroquinolines_fig1_375171714]
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (Source: Arabian Journal of Chemistry) [URL: https://www.sciencedirect.com/science/article/pii/S187853522200373X]
- Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. (Source: ResearchGate) [URL: https://www.researchgate.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/376483561_Novel_tetrahydroisoquinolines_as_DHFR_and_CDK2_inhibitors_Synthesis_characterization_anticancer_activity_and_antioxidant_properties]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [URL: https://orgpharmchem.org.ua/en/jopc/article/view/26]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid: A Privileged Chiral Building Block for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, hereafter referred to as (S)-THQA, is a conformationally constrained, chiral α-amino acid that has garnered significant attention as a privileged scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional framework that is invaluable for designing potent and selective therapeutic agents. This technical guide offers an in-depth exploration of (S)-THQA, covering its fundamental properties, robust synthetic methodologies for obtaining the enantiopure compound, and its application as a key building block in the synthesis of complex, biologically active molecules. We will provide detailed, field-proven protocols for both asymmetric synthesis and chiral resolution, explain the mechanistic rationale behind these methods, and illustrate the strategic incorporation of the (S)-THQA motif into advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the unique structural and functional attributes of this versatile chiral synthon.
Introduction: The Significance of Constrained Chiral Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is paramount. Chirality, the property of 'handedness', is a fundamental principle that dictates the interaction between a drug and its biological target. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to often dramatic differences in pharmacological activity between the enantiomers of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity.[1][2]
Within this context, conformationally constrained chiral building blocks have emerged as powerful tools for medicinal chemists.[3] By incorporating rigid scaffolds into a drug candidate, chemists can reduce the molecule's conformational flexibility. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity and selectivity for the intended target, while also potentially improving metabolic stability and other pharmacokinetic properties.
(S)-THQA is a quintessential example of such a valuable scaffold. As a cyclic amino acid, it is recognized as a privileged structural motif in a wide array of bioactive molecules.[4] Its structure, which fuses a benzene ring to a piperidine ring bearing a carboxylic acid at the chiral α-position, offers a well-defined and predictable orientation of key functional groups, making it an invaluable asset for rational drug design.
Physicochemical and Spectroscopic Properties of (S)-THQA
A thorough understanding of the physical and spectral properties of (S)-THQA is essential for its effective use in synthesis. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.19 g/mol |
| CAS Number | 46185-24-4 (for racemic) |
| Appearance | Typically an off-white to white solid |
| pKa (predicted) | ~2.1 (carboxyl), ~9.5 (amine) |
| LogP (predicted) | 1.3 |
Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | Signals corresponding to aromatic protons (δ ~6.5-7.1 ppm), the α-proton (CH-COOH), methylene protons of the saturated ring, and the amine proton (NH).[5] |
| ¹³C NMR | Resonances for the carboxyl carbon (C=O) (~175-180 ppm), aromatic carbons, the α-carbon, and the aliphatic carbons of the tetrahydroquinoline ring.[6] |
| IR Spectroscopy | Characteristic absorptions for O-H stretch (carboxylic acid), N-H stretch (amine), C=O stretch (carboxylic acid), and aromatic C-H and C=C stretches.[6][7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[7] |
Synthesis of Enantiopure this compound
The provision of enantiomerically pure (S)-THQA is the critical first step in its application as a chiral building block. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.
3.1 Asymmetric Synthesis via Catalytic Hydrogenation
Direct asymmetric hydrogenation of the corresponding quinoline-2-carboxylic acid is the most elegant and atom-economical approach to (S)-THQA. This method leverages chiral transition metal catalysts to stereoselectively deliver hydrogen to one face of the heterocyclic ring system.
Causality in Method Selection: This approach is favored in industrial settings due to its high efficiency, reduction in the number of synthetic steps, and the avoidance of wasteful resolution processes where at least 50% of the material is the undesired enantiomer. Ruthenium and Iridium-based catalysts with chiral diamine or phosphine ligands have proven particularly effective for the hydrogenation of quinolines with high enantioselectivity.[8]
Mechanism of Asymmetric Hydrogenation: The catalytic cycle typically involves the coordination of the quinoline substrate to the chiral metal center. The hydrogenation is believed to proceed via a stepwise H⁺/H⁻ transfer process.[9][10] The chiral ligand environment creates a sterically and electronically differentiated space around the metal, forcing the substrate to bind in a specific orientation. This orientation dictates which face of the molecule is exposed to hydride transfer from the metal complex, leading to the preferential formation of one enantiomer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Tetrahydroquinoline Scaffold: A Privileged Core in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Significance of the Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline motif is a cornerstone in the architecture of a multitude of natural products and synthetic pharmaceuticals.[1][2] This nitrogen-containing heterocyclic scaffold, with its fused benzene and saturated piperidine rings, imparts a unique three-dimensional structure that is frequently associated with a broad spectrum of biological activities.[1][3] Natural products containing this core have been isolated from a diverse range of organisms, including plants, fungi, and bacteria, showcasing nature's adeptness at crafting complex and bioactive molecules.[1][2] For drug development professionals, the tetrahydroquinoline scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of natural products containing the tetrahydroquinoline scaffold, delving into their structural diversity, biosynthesis, and biological significance, alongside practical methodologies for their isolation, characterization, and synthesis.
I. Structural Diversity of Tetrahydroquinoline-Containing Natural Products
The tetrahydroquinoline core is often embellished with a variety of substituents and fused to other ring systems, leading to a rich diversity of natural product architectures. These structural variations are crucial for their distinct biological activities.
Table 1: Representative Natural Products Containing the Tetrahydroquinoline Scaffold
| Natural Product | Source Organism(s) | Key Structural Features | Noteworthy Biological Activity |
| Virantmycin | Streptomyces nitrosporeus | Chlorine-containing, complex side chain | Antiviral, Antifungal[4] |
| (-)-Martinellic Acid | Martinella iquitosensis | Pyrroloquinoline core, guanidinium groups | Bradykinin B1 and B2 receptor antagonist[1] |
| Helquinoline | Not specified | Simple substituted tetrahydroquinoline | Antibiotic[4] |
| Cuspareine | Not specified | Simple substituted tetrahydroquinoline | Antibacterial, Cytotoxic[4] |
| (+)-Aspernomine | Not specified | Complex polycyclic system | Potent cytotoxic agent[4] |
| (-)-Isoschizogaline | Not specified | Complex polycyclic system | Antibiotic[4] |
II. Biosynthesis: Nature's Synthetic Blueprint
The biosynthesis of the tetrahydroquinoline scaffold in nature often involves elegant and efficient enzymatic transformations. Understanding these pathways not only provides insight into the origins of these molecules but also inspires the development of biomimetic synthetic strategies. A prominent example is the biosynthesis of virantmycin.
The proposed biosynthetic pathway for virantmycin begins with the precursors geranyl diphosphate (GPP) and p-aminobenzoic acid.[2] A key step involves the formation of an aziridine ring catalyzed by the cytochrome P450 enzyme, BezE. Nucleophilic attack by a chloride ion on the aziridine ring leads to the formation of the characteristic tetrahydroquinoline moiety.[2]
Caption: General Workflow for Tetrahydroquinoline Alkaloid Isolation.
Step-by-Step Protocol for Isolation and Purification:
-
Sample Preparation: The dried and powdered plant material or microbial biomass is subjected to extraction.
-
Extraction: Maceration or Soxhlet extraction with a polar solvent like methanol or ethanol is commonly employed to extract a broad range of compounds, including alkaloids.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a mixture of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and dilute aqueous acid (e.g., 5% HCl).
-
The basic alkaloids will be protonated and partition into the aqueous layer as their salts.
-
The aqueous layer is then separated, basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10, and re-extracted with an organic solvent. This yields a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the components. For alkaloids, adding a small amount of a base like triethylamine to the mobile phase can improve peak shape and resolution.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the collected fractions. A suitable solvent system is chosen to achieve good separation of the target compound. Visualization can be done under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain a pure compound.
B. Structure Elucidation: Unraveling the Molecular Architecture
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound. Fragmentation patterns can give clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H, C=O, aromatic C-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete molecular structure. For example, HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in connecting different fragments of the molecule.
-
Example of NMR in Tetrahydroquinoline Structure Elucidation: In the ¹H NMR spectrum of a simple tetrahydroquinoline, characteristic signals would include aromatic protons in the downfield region (around 6.5-7.5 ppm) and aliphatic protons of the piperidine ring in the upfield region (typically 1.5-3.5 ppm). 2D NMR experiments would then be used to connect these proton signals to their corresponding carbons and to each other, allowing for the unambiguous assignment of the entire structure.
V. Synthetic Approaches to the Tetrahydroquinoline Core
The development of efficient synthetic methods for the construction of the tetrahydroquinoline scaffold is of great interest to medicinal chemists. These methods allow for the synthesis of natural products that are difficult to isolate, as well as the creation of novel analogues for structure-activity relationship (SAR) studies.
Common Synthetic Strategies:
-
Povarov Reaction: A multicomponent reaction involving an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. [5]* Domino Reactions: These cascade reactions allow for the rapid construction of complex tetrahydroquinoline systems from simple starting materials in a single pot, often mimicking biosynthetic pathways. [4]* Biocatalytic Approaches: The use of enzymes, such as imine reductases, offers a green and highly stereoselective method for the synthesis of chiral tetrahydroquinolines.
Conclusion and Future Outlook
Natural products containing the tetrahydroquinoline scaffold continue to be a rich source of inspiration for the development of new medicines. Their structural diversity and broad range of biological activities underscore their importance in chemical biology and drug discovery. Future research in this area will likely focus on the discovery of new tetrahydroquinoline natural products from underexplored ecological niches, the elucidation of novel biosynthetic pathways, and the development of more efficient and sustainable synthetic methodologies. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.
References
-
ResearchGate. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Request PDF. [Link]
-
PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]
-
PubMed Central (PMC). (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. [Link]
-
PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
MDPI. (2020). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. [Link]
-
ACS Publications. (2002). First Total Synthesis of Martinellic Acid, a Naturally Occurring Bradykinin Receptor Antagonist | Organic Letters. [Link]
-
PubMed. Virantmycin, a New Antiviral Antibiotic Produced by a Strain of Streptomyces. [Link]
-
Molecules. Virantmycin. [Link]
-
ResearchGate. (2011). Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. [Link]
-
PubMed. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. [Link]
-
PubMed. Total synthesis of the alkaloids martinelline and martinellic acid via a hetero Diels-Alder multicomponent coupling reaction. [Link]
-
ACS Publications. (2002). Total Synthesis of the Alkaloids Martinelline and Martinellic Acid via a Hetero Diels−Alder Multicomponent Coupling Reaction | Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for Novel Small Molecules: A Case Study with (S)-THQ-2-CA Derivatives
Introduction
The successful development of a novel therapeutic agent hinges on the precise identification and rigorous validation of its molecular target(s). This foundational step in drug discovery not only elucidates the mechanism of action but also significantly influences the trajectory of preclinical and clinical development.[1] An incomplete understanding of a compound's interactions within the complex cellular milieu can lead to unforeseen off-target effects, diminished efficacy, and ultimately, late-stage clinical failures.[1] This guide provides a comprehensive overview of modern, integrated strategies for the deconvolution of small molecule targets, tailored for researchers, scientists, and drug development professionals.
While the focus of this whitepaper is on the methodological framework, we will use the hypothetical class of "(S)-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) derivatives" as a case study to illustrate the application of these techniques. Tetrahydroisoquinolines are recognized as privileged structures in medicinal chemistry, forming the core of various bioactive compounds.[2] For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored as inhibitors of Bcl-2/Mcl-1 in cancer therapy, highlighting the therapeutic potential of this scaffold.[3]
This guide will navigate through the multi-faceted process of target identification and validation, from initial in silico predictions to definitive biophysical and genetic confirmations. We will delve into the causality behind experimental choices, emphasizing the importance of orthogonal approaches to build a robust and compelling case for a drug-target relationship. The challenges inherent in this process, such as the detection of low-abundance or weak-affinity interactions, will also be addressed.[4]
Part 1: Strategies for Target Identification
The initial phase of elucidating a small molecule's mechanism of action is the identification of its direct binding partners. A multi-pronged approach, combining computational, affinity-based, and phenotypic methods, is often the most effective strategy.
In Silico and Computational Approaches: A First Look at Potential Targets
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a novel compound series like our (S)-THQ-2-CA derivatives.[5][6] These approaches leverage the known chemical space of ligands and the structural information of proteins to predict potential interactions.
Key Techniques:
-
Reverse Docking: This method "docks" a small molecule of interest against a library of 3D protein structures to identify potential binding partners based on scoring functions that estimate binding affinity.[5]
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule responsible for its biological activity. This model can be used to screen databases of protein structures for complementary binding sites.
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of known drug-target interactions to predict novel interactions for new chemical entities.[7]
Hypothetical In Silico Screening of an (S)-THQ-2-CA Derivative:
| Predicted Target | Docking Score (kcal/mol) | Predicted Interaction(s) | Confidence Level |
| KRas | -9.8 | Hydrogen bond with THR74 | High |
| VEGF Receptor | -9.2 | Hydrogen bond with GLU885 | High |
| Bcl-2 | -8.5 | Hydrophobic interactions | Medium |
| Mcl-1 | -8.1 | Hydrophobic interactions | Medium |
| p38 MAPK | -7.9 | Pi-stacking with Phe169 | Low |
Note: This is a hypothetical table for illustrative purposes. The Kirsten rat sarcoma (KRas) viral oncogene homolog and Vascular Endothelial Growth Factor (VEGF) receptor are known targets for some tetrahydroisoquinoline derivatives.[8]
Sources
- 1. Target Identification and Validation | Sartorius [sartorius.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Synthesis and Applications of 1,2,3,4-Tetrahydroquinolines
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the basicity of the nitrogen atom, provides an ideal framework for the development of a vast array of biologically active compounds and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and diverse applications of this remarkable heterocyclic system. We will explore both classical and contemporary synthetic strategies, delving into the mechanistic underpinnings of these transformations. Furthermore, this guide will illuminate the extensive utility of THQs, with a particular focus on their roles in oncology, infectious diseases, and neuropharmacology, supported by quantitative data and detailed experimental protocols.
The 1,2,3,4-Tetrahydroquinoline Moiety: A Foundation for Innovation
The THQ framework is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The partially saturated nature of the pyridine ring introduces a chiral center at the C2 and/or C4 positions, allowing for the exploration of stereochemistry in drug design. The nitrogen atom can be readily functionalized, providing a handle for modulating solubility, basicity, and receptor interactions. These features have made THQs a cornerstone in the development of therapeutic agents targeting a multitude of diseases.[2][3]
Synthetic Strategies for Assembling the Tetrahydroquinoline Core
The construction of the THQ skeleton can be approached through a variety of synthetic routes, ranging from historical name reactions to modern catalytic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Classical Approaches: Building upon a Century of Chemistry
Several venerable reactions, originally developed for the synthesis of quinolines, can be adapted to produce THQs, typically through a subsequent reduction step.
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4] The reaction is catalyzed by strong acids and often employs an oxidizing agent to facilitate the final aromatization to the quinoline. To obtain the THQ, a subsequent reduction of the quinoline product is necessary.
A proposed mechanism for the Skraup-Doebner-von Miller synthesis of quinolines involves a fragmentation-recombination pathway.[2][5][6] The initial conjugate addition of the aniline to the α,β-unsaturated ketone is followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form the quinoline product.[2][5][6]
Experimental Protocol: Two-Step Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline via Doebner-von Miller Reaction and Subsequent Reduction
Step 1: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a well-ventilated fume hood, combine aniline (1.0 equiv) and crotonaldehyde (1.2 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst: Slowly add concentrated hydrochloric acid (2.0 equiv) to the mixture with vigorous stirring. An exothermic reaction is expected.
-
Heating: Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-methylquinoline.
Step 2: Catalytic Hydrogenation to 2-Methyl-1,2,3,4-tetrahydroquinoline
-
Catalyst and Substrate: To a solution of 2-methylquinoline (1.0 equiv) in ethanol in a high-pressure reactor, add 5% Palladium on carbon (Pd/C) (5 mol%).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the mixture at room temperature for 12-24 hours.
-
Filtration and Concentration: Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 2-methyl-1,2,3,4-tetrahydroquinoline. Further purification can be achieved by distillation or column chromatography if necessary.
The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][7] Similar to the Skraup-Doebner-von Miller reaction, a subsequent reduction step is required to access the THQ scaffold.
The mechanism of the Friedländer reaction can proceed through two viable pathways. One involves an initial aldol condensation followed by imine formation and cyclization, while the other begins with Schiff base formation, followed by an intramolecular aldol reaction and dehydration.[7]
Diagram: Friedländer Annulation Workflow
Caption: General workflow for THQ synthesis via Friedländer annulation and subsequent reduction.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][8][9] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline product.[1][8][9] Again, a reduction step is necessary to obtain the corresponding THQ.
The mechanism begins with the formation of an enamine from the aniline and the β-diketone.[1][8] Subsequent protonation of the remaining carbonyl group facilitates an intramolecular electrophilic aromatic substitution, followed by dehydration to afford the quinoline.[1][8]
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced more efficient and versatile methods for the construction of THQs, often in a single step and with high stereocontrol.
The direct catalytic hydrogenation of quinolines is one of the most straightforward and atom-economical methods for preparing THQs.[10] A variety of transition metal catalysts, including those based on palladium, platinum, rhodium, iridium, and ruthenium, have been employed for this transformation.[10]
More recently, base-metal catalysts, such as those derived from manganese and cobalt, have emerged as more sustainable and cost-effective alternatives.[10]
The development of chiral catalysts has enabled the enantioselective synthesis of THQs, which is of paramount importance in drug discovery. Asymmetric hydrogenation of prochiral quinolines using chiral transition metal complexes is a powerful strategy to access enantiomerically enriched THQs.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline
-
Catalyst Preparation: In a glovebox, to a solution of [Ir(COD)Cl]₂ (0.5 mol%) and a chiral phosphine ligand (e.g., (R)-MeO-Biphep, 1.1 mol%) in a suitable solvent (e.g., degassed toluene), add iodine (I₂) (1.0 mol%). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve 2-methylquinoline (1.0 equiv) in the same solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution via syringe. Seal the reactor, purge with hydrogen, and then pressurize to 50-100 atm with H₂.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 40 °C) for 12-24 hours.
-
Work-up and Analysis: After cooling and carefully venting the reactor, concentrate the reaction mixture. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Purify the product by column chromatography.
Domino, or cascade, reactions offer a highly efficient approach to the synthesis of complex molecules like THQs in a single operation without the isolation of intermediates.[11] These reactions are characterized by excellent atom economy and can generate significant molecular complexity from simple starting materials.[11] Various domino strategies have been developed for THQ synthesis, including reduction-cyclization sequences and metal-promoted processes.[11]
Diagram: Domino Reaction for THQ Synthesis
Caption: Conceptual workflow of a domino reaction for efficient THQ synthesis.
Applications of 1,2,3,4-Tetrahydroquinolines in Drug Discovery and Beyond
The THQ scaffold is a prolific source of bioactive molecules with a wide range of therapeutic applications.
Anticancer Agents
Numerous THQ derivatives have demonstrated potent anticancer activity through various mechanisms of action.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| 2-Arylquinolines and 4-acetamido-2-methyl-THQs | HeLa (Cervical) | 8.3 (Quinoline 13) | Not specified | [12] |
| PC3 (Prostate) | 31.37 (Quinoline 12) | Not specified | [12] | |
| Tetrahydroisoquinoline Derivatives | MCF-7 (Breast) | 0.43 µg/mL (GM-3-121) | KRas Inhibition | [13] |
| MDA-MB-231 (Breast) | 0.37 µg/mL (GM-3-121) | KRas Inhibition | [13] | |
| Ishikawa (Endometrial) | 0.01 µg/mL (GM-3-121) | KRas Inhibition | [13] |
Antimicrobial Agents
The THQ moiety is also found in compounds with significant antimicrobial properties.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | Pseudomonas aeruginosa (PA2) | 0.003 | [14] |
| N-(2-butyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | Pseudomonas aeruginosa (PA2) | 0.025 | [14] |
| N-(6-chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | Pseudomonas aeruginosa (PA2) | 0.025 | [14] |
Neuroprotective Agents
THQ derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[15][16] Their mechanisms of action often involve antioxidant effects and modulation of neurotransmitter receptors.[16][17]
Several THQ derivatives have been identified as antagonists of the glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of excitotoxicity-related neuronal damage.[13][18][19] For instance, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid has an IC₅₀ of 270 nM in [³H]CPP binding assays.[19]
Materials Science
Beyond their medicinal applications, THQs are utilized as building blocks in materials science. Their rigid structure and potential for functionalization make them suitable for the synthesis of organic dyes, polymers, and other functional materials.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroquinoline scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. While classical synthetic methods remain relevant, the advent of modern catalytic and domino strategies has significantly expanded the accessible chemical space of THQ derivatives. The ongoing exploration of their diverse biological activities, particularly in the areas of oncology, neuroprotection, and anti-infective therapy, promises the development of novel and effective therapeutic agents. As our understanding of the intricate interactions between small molecules and biological systems deepens, the rational design of next-generation THQ-based compounds holds immense potential for addressing unmet medical needs.
References
- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de Paris1888, 49, 89-92.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes Quinoline Synthesis.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
- synthesis of quinoline derivatives and its applic
- Friedländer synthesis - Wikipedia.
- Doebner–Miller reaction - Wikipedia.
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchG
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associ
- The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspart
- Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed.
- Friedlaender Synthesis - Organic Chemistry Portal.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchG
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI.
- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC - NIH.
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutam
- Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents - ResearchG
- (PDF) Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl)
- Enantioselective one-pot synthesis of ring-fused tetrahydroquinolines via aerobic oxidation and 1,5-hydride transfer/cycliz
- Doebner-von Miller Synthesis.
- ChemInform Abstract: Step-Economical Synthesis of Tetrahydroquinolines by Asymmetric Relay Catalytic Friedlaender Condensation/Transfer Hydrogenation.
- Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchG
- Tetrahydroquinoline synthesis - Organic Chemistry Portal.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
- New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed.
- US5977136A - Tetrahydroquinolines as NMDA antagonists - Google P
- Concise Synthesis of N -Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction | Semantic Scholar.
- Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex | Request PDF - ResearchG
- ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT.
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed.
- Antioxidant capacity determined by (a) ORAC assay (µmol TE/g, mean...
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective one-pot synthesis of ring-fused tetrahydroquinolines via aerobic oxidation and 1,5-hydride transfer/cyclization sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
An In-depth Technical Guide to the Safe Handling and Application of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid phenylalanine, its rigid bicyclic structure serves as a valuable scaffold for designing novel therapeutic agents. The tetrahydroquinoline core is a privileged structure found in numerous natural products and bioactive molecules, recognized for its role in developing drugs targeting a range of conditions, including neurological disorders.[1][2] The specific (S)-enantiomer is crucial, as stereochemistry often dictates biological activity and pharmacological profile.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical aspects of handling, synthesizing, purifying, and analyzing this compound. By explaining the causality behind established protocols, this document aims to foster a culture of safety, scientific integrity, and experimental success.
Section 1: Hazard Assessment and Safe Handling Protocols
While this compound is a distinct molecule, a conservative safety assessment necessitates considering the toxicological profile of its parent heterocycle, quinoline. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4][5] Therefore, handling its derivatives requires stringent safety protocols.
1.1 Hazard Identification and GHS Classification
Based on available data for the compound and related structures, the following hazards should be anticipated:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4][7]
-
Carcinogenicity & Mutagenicity: The parent quinoline is a suspected carcinogen and mutagen.[3][5][6] It is prudent to handle this derivative as a potential carcinogen until proven otherwise.
1.2 Engineering Controls and Personal Protective Equipment (PPE)
The primary principle is to minimize all routes of exposure.
-
Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9] The workspace should be equipped with an eyewash station and a safety shower.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, tested according to EN 374. Gloves must be inspected before use and changed immediately if contamination is suspected.[3][8]
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes.[7][9]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For large-scale operations, additional protective clothing may be necessary.[4][9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[5]
-
1.3 Storage and Handling
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][8][10] The recommended storage temperature is often 2-8°C for long-term stability.[10] Store locked up and away from incompatible materials like strong oxidizing agents and strong acids.[4][9]
-
Handling Procedures: Do not eat, drink, or smoke in the laboratory.[3][4] Avoid generating dust. Wash hands thoroughly after handling, even if gloves were worn.[4][7]
1.4 Spill, Exposure, and Disposal Procedures
-
Spill Response: In case of a spill, evacuate unnecessary personnel. Wearing full PPE, cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[4][11] Collect the material into a suitable, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.[3]
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12]
-
-
Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][8]
Section 2: Synthesis and Purification Strategies
The synthesis of enantiomerically pure this compound typically involves the reduction of a quinoline precursor followed by a method to isolate the desired stereoisomer.
2.1 Synthesis via Asymmetric Hydrogenation
One of the most efficient methods is the direct asymmetric hydrogenation of the corresponding quinoline-2-carboxylic acid. This approach leverages a chiral catalyst to directly generate the desired (S)-enantiomer with high selectivity.
Causality of Method: Asymmetric hydrogenation using a chiral metal complex (e.g., Iridium or Rhodium-based) provides excellent enantiocontrol, often in a single, atom-economical step. The choice of solvent can be critical and can even, in some systems, reverse the stereochemical outcome, allowing access to either enantiomer from the same catalyst precursor.[13]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add quinoline-2-carboxylic acid (1 equivalent) and a chiral Iridium-diamine catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand, 0.5-2 mol%).
-
Solvent Addition: Add a degassed solvent such as ethanol (EtOH), which has been shown to favor the (S)-enantiomer in certain catalytic systems.[13]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and then pressurize the reactor to the desired pressure (e.g., 50-100 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can then be taken to the purification step.
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
2.2 Purification by Recrystallization
Recrystallization is a robust technique for purifying solid crystalline compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Causality of Method: This method is effective because this compound is a crystalline solid. The key is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential allows for the selective crystallization of the pure product upon cooling, leaving impurities behind in the solvent.
Experimental Protocol: Purification via Recrystallization
-
Solvent Selection: In a small test tube, test various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures thereof) to find a suitable system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: General Workflow for Purification by Recrystallization.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
3.1 Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [10] |
| Molecular Weight | 177.20 g/mol | [10] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | [10] |
| Storage | Sealed in dry, 2-8°C | [10] |
3.2 Analytical Methodologies
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Objective: To determine the chemical purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a sample solution of the compound in the mobile phase (approx. 1 mg/mL).
-
Inject 10 µL onto the HPLC system.
-
Run the gradient and integrate the peak areas.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Enantiomeric Excess (ee) by Chiral HPLC
-
Objective: To confirm the stereochemical purity of the (S)-enantiomer.
-
Column: A chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a sample of the synthesized (S)-enantiomer and, if available, the racemic mixture.
-
Inject and run the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the synthesized sample and integrate the peaks corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee %) using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
3.3 Spectroscopic Confirmation
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the saturated ring, and the amine proton. The ¹³C NMR will confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For C₁₀H₁₁NO₂, the expected monoisotopic mass is approximately 177.08 Da. The mass spectrum may also show characteristic fragmentation patterns that can aid in structural confirmation.[16]
Caption: Workflow for Analytical Characterization.
Conclusion
This compound is a compound of high value for modern chemical and pharmaceutical research. Its effective use is predicated on a foundation of safety and analytical rigor. By adhering to the handling protocols, understanding the causality behind the synthetic and purification methods, and employing robust analytical characterization, researchers can confidently and safely advance their scientific objectives with this important molecular building block.
References
- Penta Chemicals. (2025, May 13).
- Chemos GmbH & Co. KG. (2019, April 11).
- Techno PharmChem.
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- ChemScene. 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid.
- Sigma-Aldrich. (2025, August 6).
- Capot Chemical Co., Ltd. (2017, April 25).
- NIH. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
- AccuStandard. CAS No. 91-22-5 - Quinoline.
- Benchchem. Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors.
- ChemicalBook. (2025, February 1).
- Zhuravleva, Y. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.
- Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
- Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
- SAFETY DATA SHEET for 1,2,3,4-Tetrahydroquinoline. (2025, December 22).
- Fisher Scientific. (2024, March 30).
- Santa Cruz Biotechnology. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | CAS 75493-93-5.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- ChemicalBook. 1,2,3,4-tetrahydro-quinoline-2-carboxylic acid(46185-24-4) 13 c nmr.
- Capot Chemical. MSDS of 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride.
- mzCloud.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- Katritzky, A. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11845–11889. PMC - PubMed Central.
- PubChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
- SIELC Technologies. Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column.
- Alchem Pharmtech. CAS 92976-98-2 | this compound.
- Wikipedia. Tetrahydroquinoline.
- TCI Chemicals.
- MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Santa Cruz Biotechnology. D-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride, CAS 75433-76-0.
- NIST. Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
- US Biological Life Sciences. 1,2,3,4-tetrahydroquinoline-2-carboxylic acid suppliers USA.
- PubChem. 1,2,3,4-Tetrahydroquinoline.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- NIST. Quinoline, 1,2,3,4-tetrahydro-.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Sigma-Aldrich. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Chem-Impex. 1,2,3,4-Tetrahydroquinoline.
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. accustandard.com [accustandard.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 13C NMR [m.chemicalbook.com]
- 16. mzCloud – Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate [mzcloud.org]
Methodological & Application
Introduction: The Significance of Chiral Tetrahydroquinolines
An In-Depth Guide to the Asymmetric Synthesis of 2-Substituted Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, chirality at the C2 position is a crucial structural feature in numerous biologically active molecules, including antibiotics, antagonists for various receptors, and potent inhibitors.[3][4] For instance, the natural product Helquinoline is an antibiotic, while synthetic derivatives have been developed as potent inhibitors for targets like pyruvate dehydrogenase kinase (PDHK) and the bromodomain and extra-terminal domain (BET) family of proteins.[3]
The development of efficient and stereocontrolled methods to access enantioenriched 2-substituted THQs is therefore a paramount objective in synthetic organic and medicinal chemistry. The primary challenge lies in controlling the stereochemistry during the formation of the C2 stereocenter. Historically, classical resolution of racemic mixtures was common, but this approach is inherently inefficient, with a maximum theoretical yield of 50%. Modern synthetic chemistry has pivoted towards asymmetric catalysis, which offers a more elegant and atom-economical solution. This guide provides a detailed overview of the state-of-the-art catalytic systems, explains the mechanistic rationale behind these powerful transformations, and furnishes detailed protocols for their practical implementation.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 2-substituted tetrahydroquinolines is dominated by three powerful catalytic paradigms: transition-metal catalysis, organocatalysis, and, increasingly, biocatalysis. Each strategy offers a unique set of advantages concerning substrate scope, functional group tolerance, and operational simplicity.
dot
Caption: Core catalytic strategies for asymmetric THQ synthesis.
Transition-Metal Catalysis: The Power of Hydrogenation and Cyclization
Transition-metal catalysts are highly effective for the asymmetric reduction of quinolines to their corresponding tetrahydroquinolines. Iridium, rhodium, and palladium complexes, featuring meticulously designed chiral ligands, have proven to be particularly successful.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysis is arguably the most robust and widely adopted method for the asymmetric hydrogenation of 2-substituted quinolines.[5] Pioneering work demonstrated that a combination of an iridium precursor, such as [Ir(COD)Cl]₂, a chiral bisphosphine ligand (e.g., MeO-BIPHEP, SEGPHOS), and an iodine additive forms a highly active and enantioselective catalytic system.[5][6]
Causality and Mechanism: The role of iodine is crucial; it is believed to facilitate the formation of a more electrophilic and reactive iridium(III) species, which is essential for the activation of the relatively unreactive quinoline ring. The chiral ligand, bound to the iridium center, orchestrates the stereoselective delivery of hydrogen to one face of the heterocyclic substrate. The reaction typically proceeds under a pressurized hydrogen atmosphere. This method has been successfully applied to the synthesis of several naturally occurring alkaloids, including angustureine and galipinine.[5]
dot
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
Palladium-Catalyzed Strategies
Palladium catalysts offer alternative pathways that do not rely on the direct hydrogenation of a pre-formed quinoline.
-
Intramolecular Hydroamination: This approach involves the palladium-catalyzed cyclization of anilino-alkynes.[7][8] A chiral palladium catalyst, often generated in situ from a precursor like Pd₂(dba)₃ and a chiral ligand (e.g., (R,R)-RENORPHOS), promotes the intramolecular addition of the N-H bond across the alkyne, directly forming the chiral 2-substituted THQ skeleton.[7][8] This method is particularly useful for synthesizing alkaloids like (+)-galipinine and (+)-angustureine from acyclic precursors.[7][8]
-
Stereodivergent [4+2] Cycloaddition: More advanced palladium-catalyzed methods enable the construction of highly substituted THQs with multiple stereocenters. In a remarkable example, the reaction of vinyl benzoxazinanones with α-arylidene succinimides can be controlled to produce different diastereomers of the THQ product simply by switching the chiral palladium ligand.[9][10] This ligand-controlled stereodivergence provides access to a wide range of stereoisomers from the same set of starting materials, a significant challenge in asymmetric synthesis.[9]
Organocatalysis: Metal-Free Asymmetric Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral THQs. These methods often operate under mild conditions and exhibit broad functional group compatibility.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are exceptionally effective catalysts for the asymmetric transfer hydrogenation of 2-substituted quinolines.[2] In this reaction, a Hantzsch ester typically serves as the mild and convenient hydride source, avoiding the need for high-pressure hydrogen gas.[11][12]
Causality and Mechanism: The CPA catalyst operates through a dual-activation mechanism. It protonates the nitrogen atom of the quinoline, rendering it more electrophilic and susceptible to reduction. Simultaneously, the chiral conjugate base of the CPA forms a tight, stereochemically defined ion pair with the protonated quinoline. This chiral environment dictates the facial selectivity of the hydride transfer from the Hantzsch ester, resulting in high enantioselectivity.[12][13] This one-pot cyclization/reduction strategy has proven highly effective, even starting from 2-aminochalcones to produce the desired THQs in excellent yields and enantioselectivities.[12][13]
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can enable unique cascade reactions for the construction of complex molecular architectures. One elegant strategy involves a stereoselective aza-Michael–Michael–lactonization cascade reaction between 2′-aminophenylenones and 2-bromoenals.[14][15][16] This method allows for the rapid assembly of functionalized THQs with three contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities.[14][16]
Biocatalysis and Chemoenzymatic Approaches
Biocatalysis offers a green and highly selective approach to chiral synthesis. Enzymes operate under mild aqueous conditions and can provide exquisite levels of stereocontrol.
-
Monoamine Oxidase (MAO-N): While often used for oxidation, enzymes like MAO-N can be part of a chemoenzymatic strategy. For instance, a chemical synthesis can produce a racemic THQ, which is then subjected to deracemization using an enzyme, providing one enantiomer in high purity.[17] Alternatively, MAO-N can be used for the oxidative aromatization of THQs to quinolines, which can then be asymmetrically reduced in a subsequent step.[18]
-
Norcoclaurine Synthase (NCS): This enzyme catalyzes a stereoselective Pictet-Spengler reaction, a classic transformation for synthesizing tetrahydroisoquinolines.[19][20] While not directly forming THQs, its promiscuity allows it to accept various aldehydes, demonstrating the potential of enzymatic cyclizations for building related N-heterocyclic cores.[19]
Comparative Performance of Catalytic Systems
The choice of catalytic system depends on the desired substrate, required scale, and available equipment. The following table summarizes the performance of representative catalysts.
| Catalyst Type | Representative Catalyst/Ligand | Reaction Type | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages |
| Iridium | [Ir(COD)Cl]₂ / MeO-Biphep / I₂ | Asymmetric Hydrogenation | 85 - 99% | 90 - 96% | High efficiency, well-established, broad scope.[5][21] |
| Palladium | Pd₂(dba)₃ / (R,R)-RENORPHOS | Intramolecular Hydroamination | 70 - 90% | up to 86% | Builds THQ from acyclic precursors.[7][8] |
| CPA | (R)-TRIP | Transfer Hydrogenation | 90 - 99% | 87 - >99% | Metal-free, mild conditions, no H₂ gas needed.[11][12] |
| NHC | Chiral Triazolium Salt | Cascade Reaction | up to 98% | up to 98.7% | Rapid construction of complex, multi-substituted THQs.[14][15] |
| Biocatalysis | MAO-N | Deracemization / Oxidation | Preparative Scale | N/A | Green, highly selective, operates in aqueous media.[17][18] |
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for key synthetic transformations.
dot
Caption: General experimental workflow for asymmetric THQ synthesis.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline
Principle: This protocol describes the highly enantioselective hydrogenation of 2-methylquinoline using an in situ generated Iridium catalyst with a chiral bisphosphine ligand and an iodine additive, a benchmark reaction in this field.[5]
Materials and Reagents:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-MeO-BIPHEP (chiral ligand)
-
Iodine (I₂)
-
2-Methylquinoline
-
Anhydrous Toluene
-
High-pressure autoclave/reactor equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere techniques (Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and (R)-MeO-BIPHEP (0.011 mmol, 1.1 mol%) to a vial. Add 2 mL of anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: To a glass liner for the autoclave, add iodine (0.1 mmol, 10 mol%) and 2-methylquinoline (1.0 mmol).
-
Catalyst Transfer: Transfer the prepared catalyst solution to the glass liner containing the substrate and iodine via a syringe.
-
Assembly and Purge: Place the liner inside the autoclave. Seal the reactor and purge with hydrogen gas 3-5 times to remove air.
-
Reaction: Pressurize the autoclave to 600-700 psi with hydrogen gas. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2-methyl-1,2,3,4-tetrahydroquinoline.
Self-Validation:
-
Expected Yield: >90%.
-
Expected Enantioselectivity: ~94% ee, determined by chiral HPLC analysis.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing to literature data.
Safety: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety shields and equipment.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation
Principle: This protocol details the metal-free, asymmetric reduction of a 2-aryl quinoline using a chiral phosphoric acid (CPA) catalyst and a Hantzsch ester as the hydride donor.[12]
Materials and Reagents:
-
2-Phenylquinoline
-
Hantzsch diethyl ester
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Anhydrous Toluene
-
Standard glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 2-phenylquinoline (0.2 mmol), Hantzsch diethyl ester (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (R)-TRIP (0.01 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral 2-phenyl-1,2,3,4-tetrahydroquinoline.
Self-Validation:
-
Expected Yield: >95%.
-
Expected Enantioselectivity: >98% ee, determined by chiral HPLC analysis.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Troubleshooting: If the reaction is sluggish, ensure all reagents and the solvent are scrupulously dry. A slight increase in temperature or catalyst loading (up to 10 mol%) may improve the reaction rate.
Conclusion and Future Outlook
The asymmetric synthesis of 2-substituted tetrahydroquinolines has matured significantly, with powerful and reliable methods available from the toolkits of transition-metal catalysis and organocatalysis. Iridium-catalyzed hydrogenation and CPA-catalyzed transfer hydrogenation stand out as particularly robust and general strategies, delivering high enantioselectivities across a broad range of substrates. Newer approaches, such as ligand-controlled stereodivergent synthesis and biocatalysis, are pushing the boundaries of what is possible, enabling access to previously challenging stereoisomers and promoting greener synthetic practices. Future research will likely focus on expanding the substrate scope to more complex and functionalized quinolines, developing more sustainable catalysts based on earth-abundant metals, and integrating these synthetic methods into automated flow chemistry platforms for large-scale production.
References
- Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. (2018).
-
Zhao, Z.-B., Wang, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23, 9112–9117. [Link]
-
Lee, Y., & Kim, S.-G. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, 79(17), 8234–8243. [Link]
-
Patil, N. T., Wu, H., & Yamamoto, Y. (2007). A Route to 2-Substituted Tetrahydroquinolines via Palladium-Catalyzed Intramolecular Hydroamination of Anilino-alkynes. The Journal of Organic Chemistry, 72(17), 6577–6579. [Link]
-
Rojo, P., Molinari, M., et al. (2020). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition. [Link]
-
Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. (2015). Organic Letters. [Link]
-
Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C.-H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(20), 12486–12495. [Link]
-
Maj, A. M., Suisse, I., Hardouin, C., & Agbossou-Niedercorn, F. (2013). Synthesis of new chiral 2-functionalized-1,2,3,4-tetrahydroquinoline derivatives via asymmetric hydrogenation of substituted quinolines. Tetrahedron, 69(44), 9322–9328. [Link]
-
Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. (2005). Organic & Biomolecular Chemistry. [Link]
-
Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2022). Exploration. [Link]
-
Patil, N. T., Wu, H., & Yamamoto, Y. (2007). A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. The Journal of Organic Chemistry, 72(17), 6577-9. [Link]
-
Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Master's Thesis. [Link]
-
Zhang, H.-R., Dong, Z.-W., et al. (2013). N-Heterocyclic Carbene-Catalyzed Stereoselective Cascade Reaction: Synthesis of Functionalized Tetrahydroquinolines. Organic Letters, 15(18), 4750–4753. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. (2018). ResearchGate. [Link]
-
Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300-4. [Link]
-
Zhang, H.-R., Dong, Z.-W., et al. (2013). N-Heterocyclic Carbene-Catalyzed Stereoselective Cascade Reaction: Synthesis of Functionalized Tetrahydroquinolines. Organic Letters. [Link]
-
Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. (2010). Tetrahedron Letters. [Link]
-
Zhang, H. R., Dong, Z. W., et al. (2013). N-heterocyclic carbene-catalyzed stereoselective cascade reaction: synthesis of functionalized tetrahydroquinolines. Organic Letters, 15(18), 4750-3. [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. (2022). Chemical Science. [Link]
-
Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. (2003). Journal of the American Chemical Society. [Link]
-
Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2024). Chemical Science. [Link]
-
Assembly of 2‑Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. (2024). Organic Letters. [Link]
-
Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. (2023). ACS Catalysis. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2014). Chemical Reviews. [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). Organic Letters. [Link]
-
Ligand-Dependent, Palladium-Catalyzed Stereodivergent Synthesis of Chiral Tetrahydroquinolines. (2022). ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral 1,2,3,4-Tetrahydroquinolines. (2019). CRC Press. [Link]
-
Diversity-oriented asymmetric synthesis of highly substituted tetrahydroquinoline. (2020). Morressier. [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. (2026). Organic Letters. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules. [Link]
-
Biocatalytic production of tetrahydroisoquinolines. (2008). Nature Chemical Biology. [Link]
-
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. (2023). Nature Communications. [Link]
-
Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. (2022). ResearchGate. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). Molecules. [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. (2012). Applied Microbiology and Biotechnology. [Link]
-
Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2014). Chemical Reviews. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. globethesis.com [globethesis.com]
- 3. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 4. Assembly of 2‑Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Sci-Hub. A Route to 2-Substituted Tetrahydroquinolines via Palladium-Catalyzed Intramolecular Hydroamination of Anilino-alkynes / The Journal of Organic Chemistry, 2007 [sci-hub.jp]
- 8. A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02771B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid / The Journal of Organic Chemistry, 2018 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.box [sci-hub.box]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-heterocyclic carbene-catalyzed stereoselective cascade reaction: synthesis of functionalized tetrahydroquinolines [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biocatalytic production of tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Sci-Hub. Synthesis of new chiral 2-functionalized-1,2,3,4-tetrahydroquinoline derivatives via asymmetric hydrogenation of substituted quinolines / Tetrahedron, 2013 [sci-hub.sg]
Catalytic Pathways to Chiral Tetrahydroquinolines: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Chiral Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, fused-ring system presents a three-dimensional architecture that is ideal for precise interactions with biological targets. Consequently, chiral THQ derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[1] The stereochemistry of these molecules is often critical to their biological function, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.
This technical guide provides an in-depth overview of modern catalytic methods for the asymmetric synthesis of chiral tetrahydroquinolines. We will explore the mechanistic underpinnings and practical applications of the most prevalent strategies, including transition-metal-catalyzed hydrogenation and transfer hydrogenation, as well as organocatalytic approaches. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
I. Transition-Metal-Catalyzed Asymmetric Reductions: The Workhorse of THQ Synthesis
Asymmetric reduction of quinoline precursors is one of the most direct and atom-economical strategies for accessing chiral tetrahydroquinolines. This is typically achieved through two main pathways: asymmetric hydrogenation (using H₂ gas) and asymmetric transfer hydrogenation (using a hydrogen donor molecule).
Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation employs molecular hydrogen as the reductant and is lauded for its high atom economy and clean reaction profiles.[2] The primary challenge in the direct hydrogenation of quinolines lies in overcoming the aromatic stability of the heterocyclic ring and preventing catalyst poisoning by the nitrogen atom of the substrate or product.[2] To address these issues, various strategies involving substrate or catalyst activation have been developed.
-
Iridium Catalysis: Iridium complexes are among the most effective catalysts for the asymmetric hydrogenation of N-heterocycles.[2] Catalyst activation, often with Brønsted acids or halogen-containing oxidizing agents, is a common strategy to generate the active Ir(III)-hydride species.[2]
-
Rhodium Catalysis: Chiral rhodium complexes have also proven effective, particularly when a strong Brønsted acid like HCl is used to activate both the substrate and the catalyst.[2]
-
Ruthenium Catalysis: Ruthenium catalysts, especially those immobilized on solid supports, offer the advantage of easier separation and recycling, which is highly desirable for industrial applications.[2][3]
Caption: General experimental workflow for transition-metal-catalyzed asymmetric hydrogenation.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines
This protocol is adapted from the work of Zhou and coworkers, demonstrating a highly enantioselective iridium-catalyzed hydrogenation.[4]
Materials:
-
2-Substituted quinoline (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., (S)-MeO-BIPHEP) (1.1 mol%)
-
Iodine (I₂) (5 mol%)
-
Toluene (Anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the 2-substituted quinoline, [Ir(COD)Cl]₂, and the chiral ligand.
-
Add anhydrous toluene to dissolve the solids.
-
Add the iodine activator to the solution.
-
Transfer the reaction mixture to a stainless-steel autoclave.
-
Seal the autoclave, purge with argon three times, and then purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, employing organic molecules like formic acid, isopropanol, or Hantzsch esters as hydrogen sources.[2] This method is often performed under milder conditions and does not require specialized high-pressure equipment.
-
Ruthenium/Diamine Catalysts: The Noyori-type catalysts, which consist of a ruthenium precursor and a chiral diamine ligand (e.g., TsDPEN), are highly effective for the ATH of imines and N-heterocycles.[2] Formic acid/triethylamine (HCOOH/Et₃N) is a commonly used hydrogen source with this system.
-
Rhodium and Iridium Catalysts: Chiral Rhodium and Iridium complexes, often paired with similar diamine ligands, are also potent catalysts for ATH, providing high yields and enantioselectivities.[2][5]
| Catalyst System | Hydrogen Source | Solvent | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | 95 | 95 | Noyori et al.[2] |
| [CpRhCl₂]₂/(R,R)-TsDPEN | HCOOH/Et₃N | CH₃CN | 96 | 99 | Baker et al.[2] |
| [CpIr(R,R)-TsDPEN] | HCOOH | Dioxane | 92 | 86 | Vilhanová et al.[2] |
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a general representation of the widely used Noyori-type ATH.
Materials:
-
Quinoline or dihydroquinoline substrate (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.5 mol%)
-
(S,S)-TsDPEN (1.1 mol%)
-
Formic acid/Triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the quinoline substrate to the flask.
-
Add the formic acid/triethylamine mixture dropwise to the reaction.
-
Stir the reaction at the specified temperature (e.g., 28-40 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
II. Organocatalysis: The Metal-Free Approach
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules.[6] For the preparation of chiral THQs, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be exceptionally effective.
Chiral Phosphoric Acid (CPA) Catalysis
CPAs catalyze the asymmetric transfer hydrogenation of quinolines by activating the substrate through protonation.[7] This activation makes the quinoline more susceptible to hydride transfer from a hydrogen donor, such as a Hantzsch ester. The chiral environment created by the CPA directs the hydride addition to one face of the protonated quinoline, leading to high enantioselectivity.
Caption: Simplified mechanism for chiral phosphoric acid-catalyzed transfer hydrogenation.
Protocol 3: Chiral Phosphoric Acid-Catalyzed One-Pot Synthesis of THQs
This protocol is based on a method that combines a CPA-catalyzed dehydrative cyclization with an asymmetric reduction in a one-pot process starting from 2-aminochalcones.[8][9]
Materials:
-
2-Aminochalcone (1.0 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (10 mol%)
-
Hantzsch ester (1.5 equiv)
-
Solvent (e.g., Toluene or Mesitylene)
-
Molecular sieves (4 Å)
Procedure:
-
Step 1: Cyclization
-
To an oven-dried flask containing 4 Å molecular sieves, add the 2-aminochalcone, the chiral phosphoric acid, and the solvent under an argon atmosphere.
-
Heat the mixture to a high temperature (e.g., 100 °C) and stir for the time required to form the quinoline intermediate (monitored by TLC).
-
-
Step 2: Asymmetric Reduction
-
Cool the reaction mixture to a lower temperature (e.g., 60 °C).
-
Add the Hantzsch ester to the flask.
-
Continue stirring at this temperature until the quinoline intermediate is fully consumed.
-
-
Work-up and Analysis
-
Cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the final tetrahydroquinoline product by chiral HPLC.
-
III. Conclusion and Future Outlook
The catalytic asymmetric synthesis of chiral tetrahydroquinolines has seen remarkable progress, with both transition-metal catalysis and organocatalysis offering robust and highly selective methods. Transition-metal systems, particularly those based on iridium and ruthenium, provide high efficiency for asymmetric hydrogenation and transfer hydrogenation.[2] Organocatalysis, championed by chiral phosphoric acids, presents a valuable metal-free alternative that often operates under mild conditions and can be employed in elegant one-pot tandem reactions.[8]
Future research will likely focus on the development of more sustainable catalysts using earth-abundant metals, expanding the substrate scope to more complex and functionalized quinolines, and designing novel catalytic systems that offer divergent stereoselectivity, allowing access to any desired stereoisomer from a common set of starting materials. The continued innovation in this field will undoubtedly accelerate the discovery and development of new chiral drugs based on the valuable tetrahydroquinoline scaffold.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. Available at: [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Nature Communications. Available at: [Link]
-
Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinoline. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]
-
ChemInform Abstract: Direct Enantioselective Access to 4‐Substituted Tetrahydroquinolines by Catalytic Asymmetric Transfer Hydrogenation of Quinolines. Sci-Hub. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chiral Tetrahydroisoquinolines via Ruthenium-Catalyzed Hydrogenation. MDPI. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. mdpi.com [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid ((S)-Tic) in Peptide and Peptidomimetic Synthesis
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with high biological activity and specificity. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity.[1][2] The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, offers a robust strategy to overcome these limitations.[2][3][4] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the peptide into a bioactive conformation.[5]
This guide focuses on the application of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly abbreviated as (S)-Tic, a non-natural, conformationally constrained amino acid.[6][7] As a rigid analogue of phenylalanine and a surrogate for proline, (S)-Tic has proven to be an invaluable tool for medicinal chemists.[6][7] Its incorporation into peptide sequences can induce specific secondary structures, most notably β-turns, thereby enhancing biological activity, selectivity, and resistance to proteolytic degradation.[8] One of the most notable successes of this strategy is the development of the approved drug quinapril, where the substitution of proline with a Tic residue in enalapril led to a more potent therapeutic agent.[6]
These application notes provide a comprehensive overview of the rationale behind using (S)-Tic and detailed protocols for its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Structural and Conformational Impact of (S)-Tic
The utility of (S)-Tic in peptidomimetic design stems directly from its unique bicyclic structure, which severely restricts the rotational freedom of the peptide backbone. This inherent rigidity is the primary driver for its profound influence on peptide conformation.
Induction of β-Turns
The most significant and well-documented role of (S)-Tic is its remarkable propensity to induce and stabilize β-turn conformations. A β-turn is a crucial secondary structure motif where the polypeptide chain reverses its direction, a key feature in the topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation. This pre-organization is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is the defining characteristic of a β-turn.[8]
Enhanced Proteolytic Stability
The introduction of non-natural amino acids like (S)-Tic can significantly improve the metabolic stability of peptides.[1] The rigid structure of Tic can sterically hinder the approach of proteases, preventing the cleavage of adjacent peptide bonds. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.
Modulation of Physicochemical Properties
The incorporation of the hydrophobic tetrahydroisoquinoline moiety can increase the overall hydrophobicity of a peptide. This can be a desirable feature for enhancing membrane permeability and interaction with hydrophobic receptor pockets.[7]
Applications in Peptide and Peptidomimetic Synthesis
The unique properties of (S)-Tic have led to its use in the design of a wide range of bioactive peptides and peptidomimetics. Recent studies have demonstrated the successful synthesis of (S)-Tic-containing peptides with potent antimicrobial and anticancer activities.[9][10] For instance, novel dipeptide-heterocycle hybrids incorporating a THIQ-3-carboxylic acid moiety have been synthesized and shown to possess significant antimicrobial efficacy.[9] The cationic nature of these peptides, often conferred by other residues like lysine, allows them to interact with and disrupt negatively charged bacterial cell membranes.[9]
Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-Tic-OH
The most common and efficient method for synthesizing peptides containing (S)-Tic is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][11] This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[11][12]
Materials and Reagents
| Reagent/Material | Purpose |
| Fmoc-(S)-Tic-OH | The building block to be incorporated. |
| SPPS Resin (e.g., Rink Amide, 2-Chlorotrityl) | Solid support for peptide synthesis.[11][13] |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS.[13] |
| Dichloromethane (DCM) | Solvent for washing and resin swelling. |
| Piperidine (20% in DMF) | Reagent for Fmoc deprotection.[13][14] |
| Coupling Reagents (e.g., HBTU, HOBt, DIPEA) | To activate the carboxylic acid for amide bond formation.[9] |
| Trifluoroacetic acid (TFA) | For cleavage of the peptide from the resin.[15] |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | To quench reactive cations during cleavage.[15] |
| Diethyl ether (cold) | For precipitation of the crude peptide. |
General SPPS Workflow for (S)-Tic Incorporation
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating an (S)-Tic residue.
Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Step-by-Step Protocol
Step 1: Resin Swelling and Initial Fmoc Deprotection
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 10-20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
Step 2: Coupling of Fmoc-(S)-Tic-OH
Causality: The carboxylic acid of the incoming Fmoc-(S)-Tic-OH must be activated to react with the free amine on the resin-bound peptide. HBTU/HOBt is a common and efficient activation system that forms a highly reactive intermediate, facilitating rapid and complete amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and to facilitate the activation process.
-
In a separate vial, dissolve Fmoc-(S)-Tic-OH (3-5 equivalents relative to the resin loading capacity), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated Fmoc-(S)-Tic-OH solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric bulk of Tic, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.[14]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates that all free amines have reacted.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Step 3: Repetition of the Synthesis Cycle
Repeat steps 1 and 2 for each subsequent amino acid to be added to the peptide chain.
Peptide Cleavage and Deprotection
Causality: A strong acid, typically TFA, is required to cleave the bond linking the completed peptide to the resin and to remove the acid-labile side-chain protecting groups from other amino acid residues. During this process, reactive carbocations are generated, which can lead to unwanted side reactions with nucleophilic residues like tryptophan or methionine. Scavengers such as TIS and water are added to the cleavage cocktail to trap these reactive species.[15]
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For many peptides, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
The following diagram illustrates the cleavage and final processing of the peptide.
Figure 2: Workflow for peptide cleavage from the resin and subsequent workup.
Characterization of (S)-Tic-Containing Peptides
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a powerful and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its ability to induce stable β-turn structures provides a rational strategy for enhancing the biological activity, selectivity, and metabolic stability of peptide-based drug candidates. The use of standard Fmoc-based solid-phase peptide synthesis protocols allows for the straightforward and efficient incorporation of (S)-Tic into desired sequences. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique advantages of this constrained amino acid in their synthetic endeavors.
References
- The Role of Tic in Peptide Conformation: A Technical Guide. (n.d.). Benchchem.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Deriv
- Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. (2025).
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.
- Greener Cleavage of Protected Peptide Fragments
- Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Chemistry of Fmoc-D-Tic-OH: Synthesis and Usage in Peptide Chains. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- ASAP (As Soon As Publishable). (n.d.).
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Peptidomimetic therapeutics: scientific approaches and opportunities. (2016). PubMed Central.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PubMed Central.
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.).
- Peptidomimetics – Knowledge and References. (n.d.). Taylor & Francis.
- Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (n.d.). PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
- Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. (2025).
- Conformational characteristics of peptides and unanticipated results from crystal structure analyses. (n.d.). PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. (n.d.). PubMed Central.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (n.d.). PubMed Central.
- Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. (n.d.).
Sources
- 1. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Derivatization of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid for Medicinal Chemistry
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The (S)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid (THQ-2-CA) enantiomer, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications, including roles as NF-κB inhibitors and cytotoxic agents against various cancer cell lines.[4] The presence of both a secondary amine and a carboxylic acid offers two orthogonal points for chemical modification, enabling the exploration of a vast chemical space to optimize pharmacological properties.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of THQ-2-CA. We will delve into the rationale behind specific modifications and provide robust, field-proven protocols for key transformations.
Core Derivatization Strategies: Targeting the Amine and Carboxylic Acid
The primary sites for derivatization on the THQ-2-CA scaffold are the nucleophilic secondary amine at the 1-position and the electrophilic carboxylic acid at the 2-position. This allows for a modular approach to library synthesis, where modifications at each position can be systematically varied to probe structure-activity relationships (SAR).
Caption: Key derivatization pathways for this compound.
Section 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a common pharmacophore, but its presence can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability and metabolic instability.[5][6] Derivatization of the carboxylic acid to amides or esters can mitigate these issues and introduce new points of interaction with the target protein.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[7] It allows for the introduction of a wide range of substituents, enabling fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity.
Rationale: Converting the carboxylic acid to an amide can enhance metabolic stability and introduce new hydrogen bond donors and acceptors, which can be crucial for target binding. The diverse array of commercially available amines allows for extensive SAR exploration.
Protocol 1: EDC/DMAP Mediated Amide Coupling
This protocol describes a general and reliable method for the synthesis of amide derivatives from THQ-2-CA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[8]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
DMAP (catalytic amount, ~0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Causality and Self-Validation: The use of EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9] DMAP acts as a nucleophilic catalyst, accelerating the reaction.[10] The aqueous workup removes unreacted reagents and water-soluble byproducts. Successful purification via column chromatography and characterization by NMR and mass spectrometry will validate the formation of the desired amide.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the carboxylic acid is another valuable strategy to increase lipophilicity and improve cell permeability. Esters can also serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid.
Rationale: Converting the carboxylic acid to an ester can mask its polarity, facilitating passage across biological membranes. The choice of alcohol can be used to tune the rate of in vivo hydrolysis.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters, particularly useful for sterically hindered carboxylic acids.[10]
Materials:
-
This compound
-
Desired alcohol (1.5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
DMAP (catalytic amount, ~0.1 equivalents)
-
Anhydrous DCM
-
Dicyclohexylurea (DCU) or Diisopropylurea byproduct
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired alcohol (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC or DIC (1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor by TLC.
-
A white precipitate of DCU (if using DCC) will form. Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Causality and Self-Validation: Similar to amide coupling, DCC or DIC activates the carboxylic acid.[10] The use of a non-polar solvent like DCM is generally preferred.[9] The formation of the insoluble urea byproduct drives the reaction forward. The purity and identity of the final ester product are confirmed by analytical techniques.
| Derivatization Strategy | Reagents | Key Advantages |
| Amide Coupling | EDC, DMAP, Amine | High functional group tolerance, vast library potential.[7] |
| Esterification | DCC/DIC, DMAP, Alcohol | Increased lipophilicity, potential for prodrug design.[10] |
Section 2: Derivatization of the Secondary Amine
The secondary amine at the 1-position of the THQ-2-CA scaffold provides another key handle for introducing structural diversity. N-alkylation or N-arylation can significantly impact the molecule's conformation and its interactions with biological targets.
Rationale: Modification of the secondary amine can introduce bulky groups that probe steric pockets in a binding site, or introduce functionalities that can form additional interactions.
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination is a robust method for the N-alkylation of secondary amines, proceeding through the formation of an iminium ion intermediate followed by reduction. A one-pot tandem reaction starting from the corresponding quinoline is also an efficient approach.[1][11]
Materials:
-
This compound (or its ester derivative)
-
Aldehyde or ketone (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 equivalent) in DCE or THF. Note: Using an ester derivative of the starting material can improve solubility.
-
Add the aldehyde or ketone (1.0 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality and Self-Validation: The reaction proceeds via the formation of an iminium ion, which is then selectively reduced by the mild reducing agent, sodium triacetoxyborohydride. The mildness of the reducing agent allows for a broad substrate scope. The successful synthesis is confirmed by spectroscopic analysis of the purified product.
Caption: Workflow for the N-alkylation of THQ-2-CA via reductive amination.
Section 3: Advanced Strategies - Bioisosteric Replacement
In some cases, it may be desirable to replace the carboxylic acid moiety altogether with a bioisostere to improve physicochemical or pharmacokinetic properties.[5][12][13]
Rationale: Carboxylic acid bioisosteres can mimic the acidic properties and hydrogen bonding capabilities of the carboxyl group while offering advantages in terms of metabolic stability, cell permeability, and intellectual property.[5][6][14]
Common Carboxylic Acid Bioisosteres:
-
Tetrazoles: Tetrazoles have a pKa similar to carboxylic acids and can participate in similar interactions.[6]
-
Hydroxamic acids: These can act as bioisosteres and also possess metal-chelating properties.[14]
-
Sulfonamides: Another common replacement that can mimic the acidic proton and hydrogen bonding pattern.[6][12]
The synthesis of these derivatives often involves multi-step sequences starting from a nitrile or other precursors, which are beyond the scope of these introductory notes but represent a key area for lead optimization.
Conclusion
The derivatization of this compound offers a rich platform for the discovery of novel therapeutic agents. By systematically modifying the carboxylic acid and secondary amine functionalities using the robust protocols outlined herein, medicinal chemists can effectively explore the chemical space around this privileged scaffold. The choice of derivatization strategy should be guided by the specific goals of the drug discovery program, whether it is to enhance potency, improve pharmacokinetic properties, or explore novel binding interactions.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
-
Ghafouri, R., & Ghasemi, J. B. (2019). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 5(5), FSO379. [Link]
-
De Nardi, M., & De Ruyck, J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Reddy, B. V. S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2567-2572. [Link]
-
González-Vera, J. A., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(15), 5801. [Link]
- Japan Patent Office. (1989). Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
- European Patent Office. (1989). Method for esterifying hindered carboxylic acids. EP0331280A1.
-
Patel, P., et al. (2020). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Journal of the Serbian Chemical Society, 85(8), 1085-1096. [Link]
-
Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2021, 1-8. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5834-5843. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Ali, A. A.-K., et al. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 861-869. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]
-
Martínez-Muñoz, D., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Pharmaceuticals, 14(1), 49. [Link]
-
Imramovský, A., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(7), 957-970. [Link]
-
Goud, T. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151598. [Link]
-
da Silva, L. F., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(4), 4049-4059. [Link]
-
Kumar, A., et al. (2018). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 23(10), 2669. [Link]
-
ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(52), 32937-32962. [Link]
-
Nikolova, M., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 27(5), 1707. [Link]
-
Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3047-3057. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide Synthesis [fishersci.dk]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Chiral Analysis of (S)-1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid ((S)-THQ-2-CA)
An Application Note from the Senior Scientist's Desk:
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ((S)-THQ-2-CA) is a chiral molecule whose therapeutic efficacy is intrinsically linked to its enantiomeric purity. Consequently, the development of robust and reliable analytical methods for the accurate quantification of its enantiomeric excess (e.e.) is paramount in drug development and quality control. This application note provides a detailed guide for researchers and drug development professionals on the primary analytical techniques for determining the enantiomeric purity of (S)-THQ-2-CA. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). Each protocol is designed as a self-validating system, grounded in established scientific principles and compliant with regulatory expectations as outlined by the International Council for Harmonisation (ICH).
The Imperative of Enantiomeric Purity in Drug Development
Chirality is a fundamental property of many drug molecules, and the differential interaction of enantiomers with a chiral biological environment can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. The development of stereoselective analytical methods is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of the final drug product.
This guide focuses on three powerful techniques for chiral separations, providing a framework for method development, optimization, and validation for (S)-THQ-2-CA.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric purity analysis due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[1][2] The separation is achieved through the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.
Principle of Chiral Recognition
For a carboxylic acid derivative like (S)-THQ-2-CA, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) and Pirkle-type CSPs are excellent starting points.[2][3][4] The chiral recognition mechanisms on these phases involve a combination of interactions, including hydrogen bonding (with the carboxylic acid and secondary amine), π-π interactions (with the aromatic ring), dipole-dipole interactions, and steric hindrance.[2]
Experimental Workflow: Chiral HPLC Method Development
The following diagram outlines a systematic approach to developing a robust chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Protocol: Chiral HPLC Analysis of (S)-THQ-2-CA
This protocol is a robust starting point based on principles for separating similar acidic, aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: A polysaccharide-based CSP, such as one with tris(3,5-dimethylphenyl)carbamate derivatives of amylose or cellulose (e.g., CHIRALPAK® IA/AD series), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: 2-Propanol (HPLC Grade)
-
Additive: Trifluoroacetic Acid (TFA)
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v) | Normal phase mode often provides excellent selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is standard practice.[1] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 254 nm | The aromatic quinoline structure provides strong UV absorbance at this wavelength. |
| Run Time | Approximately 20 minutes (adjust as needed for elution) | Ensure both enantiomers are fully eluted and baseline is stable. |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a racemic standard of THQ-2-CA to confirm the separation and identify the elution order of the enantiomers.
-
Inject the (S)-THQ-2-CA sample.
-
Integrate the peak areas for the (S)- and the undesired (R)-enantiomer.
-
Calculate the enantiomeric purity (% e.e.) using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced organic solvent consumption.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Principle of Chiral SFC Separation
The separation principles in SFC are analogous to normal phase HPLC. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.[6] Polysaccharide-based CSPs are highly effective in SFC and demonstrate broad enantioselectivity.[3][7]
Caption: Schematic of a Chiral SFC System Workflow.
Protocol: Chiral SFC Analysis of (S)-THQ-2-CA
Instrumentation:
-
Analytical SFC system with a fluid delivery module, autosampler, column oven, UV detector, and back pressure regulator.
Materials:
-
Column: Same as HPLC (e.g., CHIRALPAK® IA/AD series), 250 mm x 4.6 mm, 5 µm. Immobilized phases are preferred for their enhanced durability.[6]
-
Mobile Phase:
-
Supercritical CO₂
-
Co-solvent: Methanol (HPLC Grade) with 0.1% TFA
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Isocratic elution with 25% Methanol (with 0.1% TFA) in CO₂ | The co-solvent modifies the polarity of the mobile phase to elute the analyte. TFA improves peak shape. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. |
| Outlet Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temperature | 35 °C | Often slightly elevated to ensure mobile phase homogeneity and improve kinetics. |
| Detection | UV at 254 nm | Consistent with the analyte's chromophore. |
Procedure: The procedure is analogous to the HPLC method: equilibrate the system, inject a racemic standard to verify separation, analyze the sample, and calculate the enantiomeric purity. Analysis times are typically 3-5 times shorter than in HPLC.[6]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[8] Separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the selector, which imparts different electrophoretic mobilities to each enantiomer.
Principle of Chiral CE Separation
For acidic compounds like (S)-THQ-2-CA, macrocyclic glycopeptide antibiotics such as vancomycin or teicoplanin are highly effective chiral selectors.[9][10] The analyte, being anionic at neutral or basic pH, interacts with the chiral selector through multiple non-covalent interactions, leading to separation.
Protocol: Chiral CE Analysis of (S)-THQ-2-CA
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary thermostat, and a diode array detector (DAD).
Materials:
-
Capillary: Fused-silica capillary, 50 µm ID, ~60 cm total length (~50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 6.0, containing 5 mM vancomycin.[9]
-
Rinse Solutions: 0.1 M NaOH, DI water, BGE.
-
Sample Preparation: Dissolve the sample in DI water to a concentration of 0.5 mg/mL.
Electrophoretic Conditions:
| Parameter | Recommended Condition | Rationale |
| Voltage | +25 kV (Normal Polarity) | High voltage drives the separation and reduces analysis time. |
| Temperature | 25 °C | Controls viscosity and Joule heating, ensuring reproducible migration times. |
| Injection | Hydrodynamic injection (50 mbar for 5 seconds) | A precise and reproducible method for introducing the sample plug. |
| Detection | DAD at 214 nm and 254 nm | 214 nm for the peptide-like bond and 254 nm for the aromatic system. |
Procedure:
-
Condition a new capillary by flushing sequentially with 0.1 M NaOH, DI water, and BGE.
-
Pre-condition the capillary before each run by flushing with BGE.
-
Inject the racemic standard to determine migration times and resolution.
-
Inject the sample.
-
Calculate enantiomeric purity based on corrected peak areas (Area/Migration Time).
Method Validation According to ICH Q2(R1) Guidelines
Once a suitable separation method is developed, it must be validated to demonstrate its suitability for its intended purpose.[11][12][13] The validation should be performed in accordance with the ICH Q2(R1) guideline.[14][15]
Validation Parameters:
| Parameter | Objective and Typical Procedure |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and any other potential impurities. Analyze a placebo, the (S)-enantiomer, and the racemate. |
| Linearity | Establish a linear relationship between the concentration of the undesired (R)-enantiomer and the analytical response. Prepare a series of standards of the (R)-enantiomer spiked into the (S)-enantiomer over a defined range (e.g., LOQ to 2.0% of the nominal concentration). |
| Range | The interval over which the method is precise, accurate, and linear. This is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | Assess the closeness of the test results to the true value. Analyze samples of (S)-THQ-2-CA spiked with known amounts of the (R)-enantiomer at different levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | - Repeatability: Analyze replicate samples under the same operating conditions over a short interval. - Intermediate Precision: Assess the effect of random events (different days, analysts, equipment) on precision. |
| Limit of Detection (LOD) | The lowest amount of the (R)-enantiomer that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±5%). |
Conclusion
The determination of the enantiomeric purity of (S)-THQ-2-CA is a critical analytical task that can be effectively accomplished using Chiral HPLC, SFC, or CE. Chiral HPLC on a polysaccharide-based CSP offers a universally applicable and robust solution. Chiral SFC provides a significant increase in throughput and a reduction in environmental impact, making it ideal for high-throughput screening and routine QC. Chiral CE offers exceptionally high efficiency and is well-suited for situations where sample volume is limited. The choice of technique will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and desired analysis speed. Regardless of the chosen method, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the reliability and accuracy of the results, ultimately safeguarding the quality of the final pharmaceutical product.
References
-
MDPI. "The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review." Available at: [Link].
-
ENANTIOMER SEPARATION OF CHIRAL TETRAHYDROISOQUINOLINE ANALOGS BY SUPERCRITICAL FLUID CHROMATOGRAPHY AND HIGH- PERFORMANCE LI. (n.d.). Available at: [Link].
-
Pharmaceutical Technology. "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." Available at: [Link].
-
ICH. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link].
-
The Analytical Scientist. "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." Available at: [Link].
-
Scribd. "ICH Q2(R1) Analytical Method Validation." Available at: [Link].
-
ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link].
-
ResearchGate. "Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling." Available at: [Link].
-
Daicel Chiral Technologies. "Enantiomer separation of acidic compounds." Available at: [Link].
-
ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide." Available at: [Link].
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). Available at: [Link].
-
Springer Protocols. "Application of Capillary Electrophoresis to Pharmaceutical Analysis." Available at: [Link].
-
ResearchGate. "Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC." Available at: [Link].
-
Regis Technologies. "CHIRAL STATIONARY PHASES - HPLC." Available at: [Link].
-
International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." Available at: [Link].
-
ResearchGate. "Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid." Available at: [Link].
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). Available at: [Link].
-
Scholars' Mine. "Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin." Available at: [Link].
-
SIELC Technologies. "Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column." Available at: [Link].
-
ResearchGate. "Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT." Available at: [Link].
-
LCGC Europe. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Available at: [Link].
-
MDPI. "Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020." Available at: [Link].
-
ScienceDirect. "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. hplc.eu [hplc.eu]
- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note & Protocol: A Scalable, Enantioselective Synthesis of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
Introduction: The Significance of a Chiral Scaffold
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a cyclic amino acid derivative that serves as a privileged structural motif in medicinal chemistry and drug discovery. The tetrahydroquinoline (THQ) core is found in a wide array of bioactive natural products and synthetic pharmaceuticals, exhibiting properties ranging from antibacterial to potent analgesics.[1][2] The chirality at the C2 position is often crucial for biological activity, making the development of robust, enantioselective, and scalable synthetic routes a primary objective for process chemists. This constrained cyclic structure provides a conformationally rigid scaffold that is invaluable for designing enzyme inhibitors and other therapeutic agents.[3]
Traditional methods for synthesizing chiral THQs often face challenges in achieving high enantioselectivity, may require harsh reaction conditions, or rely on expensive chiral auxiliaries, limiting their applicability on an industrial scale. This document outlines a highly efficient and scalable biomimetic approach that overcomes many of these limitations.
Strategic Approach: Biomimetic Asymmetric Reduction
To achieve a large-scale synthesis with high enantiopurity, we turn to a biomimetic asymmetric reduction of the corresponding quinoline-2-carboxylate. This strategy mimics biological redox processes by using a chiral, regenerable NAD(P)H model as the hydride source.[1][4] The key advantages of this approach are:
-
High Enantioselectivity: The use of a specific chiral NAD(P)H model catalyst system consistently delivers the desired (S)-enantiomer with excellent enantiomeric excess (ee), often up to 99%.[1][4]
-
Catalytic Efficiency: The NAD(P)H model is regenerated in situ using a simple hydrogen source, allowing for low catalyst loading and making the process more atom-economical and cost-effective for large-scale production.[1]
-
Mild Reaction Conditions: The reaction proceeds under relatively mild temperatures and pressures, enhancing safety and reducing the need for specialized high-pressure equipment.
The overall transformation is a one-pot process where the quinoline substrate is reduced enantioselectively to the desired saturated heterocyclic amino acid derivative.
Figure 1: High-level workflow for the biomimetic synthesis.
Catalytic Cycle: The Engine of Enantioselectivity
The success of this synthesis hinges on a well-orchestrated catalytic cycle. An achiral Brønsted acid, such as phosphoric acid, activates the quinoline substrate. The chiral NAD(P)H model then delivers a hydride in a stereocontrolled manner. The resulting oxidized NAD(P)H model is subsequently reduced by hydrogen gas, mediated by a ruthenium complex, to regenerate the active catalyst and complete the cycle.[1]
Figure 2: The biomimetic catalytic cycle.
Detailed Large-Scale Protocol
This protocol is adapted for a gram-scale synthesis and can be linearly scaled for pilot plant production with appropriate engineering and safety controls.[1]
Reagents and Equipment:
-
Quinoline-2-carboxylic acid ester (Substrate)
-
Chiral NAD(P)H model precursor (e.g., CYNAM)[1]
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Achiral Brønsted acid (e.g., Phosphoric Acid)
-
Hydrogen gas source (lecture bottle or plant line)
-
Inert, dry solvent (e.g., Dichloromethane - DCM)
-
Glass-lined reactor or appropriate pressure vessel with overhead stirring, temperature control, and gas inlet/outlet
-
Standard work-up and purification equipment (rotary evaporator, chromatography system)
Protocol Steps:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Charge the reactor with the quinoline-2-carboxylate substrate (1.0 eq) and the chiral NAD(P)H model precursor (e.g., 0.05 eq).
-
-
Catalyst Introduction:
-
Under the inert atmosphere, add the Ruthenium pre-catalyst (e.g., 0.025 eq) and the achiral phosphoric acid (0.1 eq).
-
Add dry DCM to achieve a suitable concentration (e.g., 0.1 M).
-
-
In-situ NAD(P)H Regeneration:
-
Seal the reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm H₂). Caution: Ensure all fittings are rated for this pressure and follow established safety protocols for handling hydrogen.
-
Stir the mixture at a controlled temperature (e.g., 50 °C) for the time required to fully reduce the precursor to the active NAD(P)H model (typically monitored by TLC or UPLC).
-
-
Asymmetric Reduction:
-
Once the regeneration is complete, the asymmetric reduction of the quinoline substrate will proceed under the same conditions.
-
Maintain the reaction at 50 °C under 50 atm of H₂ for 24-48 hours.
-
Monitor the reaction progress by taking aliquots (safely vent and re-pressurize) and analyzing via UPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel to isolate the pure (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ester.
-
-
Hydrolysis (if necessary):
-
If the carboxylic acid is the desired final product, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
-
-
Analysis and Quality Control:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis. An ee of >99% is achievable with this method.[1]
-
Quantitative Data and Scope
The biomimetic reduction methodology has demonstrated broad applicability across various substrates. Below is a summary of representative results.
| Substrate (Quinoline-2-R) | R Group | Yield (%) | Enantiomeric Excess (ee, %) |
| Carboxylate | -COOEt | 97% | 99% (S) |
| Amide | -CON(Me)₂ | 95% | 98% (S) |
| Amide (Cyclic) | -CON(CH₂)₄ | 96% | 99% (S) |
| Ketone | -COCH₃ | 92% | 97% (S) |
| Table 1: Representative yields and enantioselectivities for the biomimetic asymmetric reduction of 2-functionalized quinolines. Data adapted from Zhao, Z.-B., et al. (2021).[1] |
Critical Considerations for Scale-Up
Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors:
-
Hydrogen Safety: The use of hydrogen gas on a large scale is a significant safety concern. Production facilities must be equipped with appropriate ventilation, monitoring systems, and blast-proof reaction bays. Alternative transfer hydrogenation methods, using sources like formic acid or Hantzsch esters, can be considered to mitigate these risks, though they may require re-optimization of the catalytic system.[5][6]
-
Thermal Management: The hydrogenation reaction is exothermic. The reactor must have an efficient cooling system to dissipate heat and maintain a stable temperature, preventing runaway reactions and ensuring consistent selectivity.
-
Catalyst Sourcing and Cost: The ruthenium pre-catalyst and the chiral NAD(P)H model are key cost drivers. Optimizing catalyst loading and implementing catalyst recycling protocols are crucial for economic viability.
-
Solvent Selection and Recovery: Dichloromethane is an effective solvent but is subject to environmental regulations. Alternative solvents should be explored during process development. A robust solvent recovery system is essential for large-scale operations. Iridium-catalyzed systems have shown that solvent choice (e.g., Toluene vs. Ethanol) can even be used to control which enantiomer is produced, highlighting its importance.[7]
-
Purification Strategy: Large-scale chromatography is expensive and generates significant waste. Developing a protocol for direct crystallization of the final product from the crude reaction mixture is highly desirable and can dramatically improve process efficiency and reduce costs.
Conclusion
The biomimetic asymmetric reduction of quinoline-2-carboxylates offers a powerful, efficient, and highly enantioselective pathway for the large-scale synthesis of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid. The method's high yields, exceptional stereocontrol, and catalytic nature make it a superior choice for producing this critical pharmaceutical building block. By carefully addressing the challenges of process safety and optimization, this protocol can be effectively implemented in an industrial setting to support drug development and manufacturing.
References
-
Zhao, Z.-B., Wang, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. Available at: [Link][1][4]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]
-
Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. Available at: [Link][2]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link][6]
-
Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Available at: [Link]
-
Sahu, D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Dondio, G., et al. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Available at: [Link][8]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Welcome to the technical support center for the synthesis of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The 1,2,3,4-tetrahydroquinoline (THQ) core is a significant scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Achieving high yield and enantioselectivity for the (S)-enantiomer of 2-carboxylic acid substituted THQ is a common objective that can present several challenges. This guide offers practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on asymmetric hydrogenation of the corresponding quinoline-2-carboxylic acid, a common and effective synthetic route.
Problem 1: Low Yield of the Desired Tetrahydroquinoline Product
Symptoms:
-
The reaction results in a low yield of the desired this compound.
-
Significant amounts of starting material remain unreacted, or a complex mixture of byproducts is observed.
Potential Causes & Solutions:
-
Inefficient Catalyst Activity: The choice and handling of the catalyst are critical. Many asymmetric hydrogenations of quinolines rely on iridium or ruthenium-based catalysts with chiral ligands.[2]
-
Solution: Ensure the catalyst and ligand are of high purity and handled under strictly inert conditions to prevent deactivation. Consider screening a variety of chiral ligands, such as MeO-BIPHEP or BINAP derivatives, as the optimal choice is often substrate-dependent.[2] Activating the substrate with reagents like chloroformates can sometimes improve reactivity by reducing the aromaticity of the quinoline ring.[3]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact both yield and enantioselectivity.
-
Solution: Systematically optimize the reaction parameters. For instance, while higher hydrogen pressure can increase the reaction rate, it may negatively affect enantioselectivity. Solvents like oligo(ethylene glycol)s have been shown to be effective and can facilitate catalyst recycling.[4]
-
-
Substrate-Related Issues: The electronic and steric properties of the quinoline substrate can influence its reactivity.
-
Solution: If direct hydrogenation of the quinoline-2-carboxylic acid is problematic, consider converting the carboxylic acid to an ester. The ester derivative may exhibit different reactivity and can be hydrolyzed back to the carboxylic acid after hydrogenation.
-
Problem 2: Poor Enantioselectivity (Low %ee)
Symptoms:
-
The desired (S)-enantiomer is produced, but with a low enantiomeric excess (%ee), indicating significant formation of the (R)-enantiomer.
Potential Causes & Solutions:
-
Inappropriate Chiral Ligand: The chiral ligand is the primary determinant of enantioselectivity.
-
Solution: Screen a panel of chiral ligands. For the asymmetric hydrogenation of quinolines, ligands with binaphthyl backbones (e.g., BINAP) or other biaryl phosphines are often successful.[2] The electronic properties of the ligand can be tuned to improve interaction with the substrate.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be necessary to perform a temperature optimization study to find the ideal balance between reaction time and enantioselectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
-
Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. A solvent that promotes a more rigid and ordered transition state is likely to improve enantioselectivity.
-
Problem 3: Formation of Side Products
Symptoms:
-
Besides the desired product and unreacted starting material, other compounds are detected by TLC, HPLC, or NMR analysis.
Potential Causes & Solutions:
-
Over-reduction: In some cases, the benzene ring of the tetrahydroquinoline can be further reduced.
-
Solution: Reduce the hydrogen pressure or reaction time. Monitoring the reaction progress closely by TLC or HPLC can help in stopping the reaction once the starting material is consumed, but before significant over-reduction occurs.
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the substrate or product.
-
Solution: Lower the reaction temperature and ensure that the catalyst and any additives are compatible with the substrate and product.
-
-
Alternative Reaction Pathways: Depending on the synthetic route, other reactions can compete with the desired transformation. For instance, in Povarov-type reactions, which can also be used to synthesize tetrahydroquinolines, side reactions can be prevalent.[5][6][7]
-
Solution: Carefully select the reaction conditions to favor the desired pathway. For example, in the Povarov reaction, the choice of Lewis or Brønsted acid catalyst is critical.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most direct and widely used method is the asymmetric hydrogenation of quinoline-2-carboxylic acid or its ester derivatives.[2] This approach utilizes a chiral catalyst, typically based on iridium or ruthenium, to achieve high enantioselectivity.[2] Other methods include variations of the Doebner-von Miller reaction to first form a substituted quinoline, followed by asymmetric reduction.[8][9] The Povarov reaction, a type of aza-Diels-Alder reaction, can also be employed to construct the tetrahydroquinoline core.[6][10]
Q2: How can I improve the scalability of the synthesis?
A2: For large-scale synthesis, catalyst efficiency and product isolation are key considerations.
-
Catalyst Loading: Aim to reduce the catalyst loading as much as possible without compromising yield and enantioselectivity. This can be achieved through careful optimization of reaction conditions.
-
Catalyst Recycling: Employing a biphasic solvent system or a supported catalyst can facilitate the recovery and reuse of the expensive chiral catalyst.[4][11]
-
Purification: Develop a robust purification protocol. Crystallization is often preferred over chromatography for large-scale operations as it is more cost-effective and can sometimes lead to enantiomeric enrichment.
Q3: How do I choose the right catalyst for the asymmetric hydrogenation?
A3: The selection of the catalyst is crucial and often requires empirical screening.
-
Metal Precursor: Iridium and ruthenium complexes are the most common choices.[2]
-
Chiral Ligand: The ligand dictates the stereochemical outcome. Start with commonly used ligands for quinoline hydrogenation, such as those from the BINAP or MeO-BIPHEP families.[2] The substrate's electronic and steric properties will influence the best ligand choice.
-
Additives: In some cases, additives like iodine or acids can activate the catalyst or the substrate, leading to improved performance.[3]
Q4: What are the key safety considerations for this synthesis?
A4:
-
Hydrogen Gas: Asymmetric hydrogenation is typically performed under hydrogen pressure. Ensure you are using a properly rated and maintained hydrogenation apparatus. Always work in a well-ventilated area and take precautions against ignition sources.
-
Pyrophoric Reagents: Some catalysts or reagents used in their preparation can be pyrophoric. Handle them under an inert atmosphere (e.g., in a glovebox).
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2-Methylquinoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Ir(COD)Cl]₂ (0.5) | (R)-MeO-BIPHEP (1.1) | THF | 50 | 40 | 24 | >99 | 96 |
| 2 | [RuCl₂(p-cymene)]₂ (0.5) | (R,R)-TsDPEN (1.1) | MeOH | 50 | 60 | 48 | 98 | 92 |
| 3 | [Ir(COD)Cl]₂ (0.5) | (R)-BINAP (1.1) | Toluene | 50 | 50 | 24 | 95 | 90 |
Data is representative and compiled for illustrative purposes based on typical results in the field.
General Protocol for Asymmetric Hydrogenation of Quinoline-2-carboxylic acid methyl ester
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the selected chiral phosphine ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., THF, 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, dissolve the quinoline-2-carboxylic acid methyl ester (1.0 mmol) in the reaction solvent (e.g., THF, 4 mL).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction to the optimized temperature (e.g., 40 °C) with vigorous stirring.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or HPLC), cool the autoclave to room temperature and carefully release the pressure. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (%ee) by chiral HPLC analysis.
-
Hydrolysis (if necessary): The resulting this compound methyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizations
Diagram 1: General Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity.
References
-
Zhao, Z.-B., Wang, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9112–9117. Available from: [Link]
-
Kant, K., Naik, P., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals. Available from: [Link]
-
Jiang, X.-L., Wu, S.-F., et al. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. American Chemical Society. Available from: [Link]
-
Zhang, X., et al. (2025). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate. Available from: [Link]
-
Sci-Hub. Lewis Acid Catalyzed Asymmetric Synthesis of Tetrahydroquinolines. Sci-Hub. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available from: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Available from: [Link]
-
Zhao, Z.-B., Wang, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
-
Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Scientiae Radices. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PMC - PubMed Central. Available from: [Link]
-
The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2025). ResearchGate. Available from: [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2025). ResearchGate. Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. Available from: [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). ResearchGate. Available from: [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2022). ChemRxiv. Available from: [Link]
-
The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment. Semantic Scholar. Available from: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2021). Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2025). ResearchGate. Available from: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (2025). ResearchGate. Available from: [Link]
-
Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2025). Wiley Online Library. Available from: [Link]
-
Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (2006). Angewandte Chemie International Edition. Available from: [Link]
-
Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions. (2016). PubMed. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-rad.com [sci-rad.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tetrahydroquinolines
Welcome to the comprehensive technical support guide for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and purify your target compounds.
Table of Contents
-
The Skraup Synthesis: Taming a Classic Reaction
-
FAQ 1: My Skraup reaction is excessively vigorous and difficult to control. How can I moderate it?
-
FAQ 2: Significant tar formation is plaguing my Skraup synthesis. What is the cause, and how can I minimize it?
-
-
The Combes Synthesis: Navigating Regioselectivity
-
FAQ 3: I am obtaining a mixture of regioisomers with an unsymmetrical β-diketone. How can I control the regioselectivity?
-
-
The Pfitzinger Reaction: Byproduct Identification and Removal
-
FAQ 4: My Pfitzinger reaction is yielding unexpected byproducts. How can I identify and remove them?
-
-
The Povarov Reaction: Mastering Diastereoselectivity
-
FAQ 5: How can I control the diastereoselectivity of my Povarov reaction to favor the cis or trans isomer?
-
-
Catalytic Hydrogenation: Preventing Over-reduction
-
FAQ 6: My catalytic hydrogenation of a quinoline is not stopping at the tetrahydroquinoline stage and is proceeding to decahydroquinoline. How can I prevent this over-reduction?
-
-
General Purification Strategies
-
Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities
-
Protocol 2: Column Chromatography for Isomer Separation
-
Protocol 3: Recrystallization for Final Product Purification
-
-
References
The Skraup Synthesis: Taming a Classic Reaction
The Skraup synthesis is a powerful method for preparing quinolines, which can then be reduced to tetrahydroquinolines. However, it is notoriously exothermic and prone to side reactions.
FAQ 1: My Skraup reaction is excessively vigorous and difficult to control. How can I moderate it?
Cause: The reaction of aniline with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent (like nitrobenzene) is highly exothermic. The dehydration of glycerol to acrolein, the subsequent Michael addition of aniline, and the cyclization/oxidation steps all release significant heat, which can lead to a runaway reaction.
Troubleshooting:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective way to control the reaction's vigor.[1] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation process and extending the reaction over a longer period. Boric acid can also be used for this purpose.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling in an ice bath. This allows for better heat dissipation.[2]
-
Maintain Efficient Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots that can initiate a runaway reaction.
-
Proper Order of Addition: It is critical to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent an immediate and violent reaction.[2]
Experimental Protocol: Moderated Skraup Synthesis
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel while stirring and cooling the flask in an ice-water bath.
-
Heating: Once the addition is complete, gently heat the mixture to initiate the reaction. Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Reflux: After the initial exothermic phase subsides, maintain the reaction at a gentle reflux until completion.
FAQ 2: Significant tar formation is plaguing my Skraup synthesis. What is the cause, and how can I minimize it?
Cause: Tar formation is a common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein and other reactive intermediates under the harsh acidic and oxidizing conditions.[1]
Troubleshooting:
-
Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring and tar formation.[1]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[3]
-
Purification of Crude Product: The crude product of a Skraup synthesis is often a dark, tarry residue. Steam distillation is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[4]
The Combes Synthesis: Navigating Regioselectivity
The Combes synthesis, which involves the reaction of an aniline with a β-diketone, is a versatile method for preparing substituted quinolines. However, the use of unsymmetrical β-diketones can lead to the formation of regioisomers.
FAQ 3: I am obtaining a mixture of regioisomers with an unsymmetrical β-diketone. How can I control the regioselectivity?
Cause: When an unsymmetrical β-diketone is used, the initial condensation with the aniline can occur at either of the two carbonyl groups, leading to two different enamine intermediates. The subsequent acid-catalyzed cyclization (the rate-determining step) of these intermediates can then produce a mixture of regioisomeric quinolines. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[5]
Troubleshooting:
-
Steric Hindrance: Bulky substituents on the β-diketone will sterically hinder the attack of the aniline at the more hindered carbonyl group, favoring the formation of the regioisomer derived from attack at the less hindered carbonyl.
-
Electronic Effects of Aniline Substituents: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the aromatic ring during the electrophilic cyclization step. Electron-donating groups on the aniline can enhance the rate of cyclization.
-
Choice of Catalyst: While concentrated sulfuric acid is traditional, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be used and may influence the regioselectivity.[5]
Controlling Regioselectivity - A Summary Table:
| Factor | Condition | Favored Regioisomer |
| β-Diketone Substituent | Increased steric bulk | Product from attack at the less hindered carbonyl |
| Aniline Substituent | Electron-donating group (e.g., -OCH₃) | Can influence the rate and may favor one cyclization pathway |
| Aniline Substituent | Electron-withdrawing group (e.g., -Cl, -F) | Can influence the rate and may favor the alternative cyclization pathway |
Workflow for Optimizing Regioselectivity:
Caption: Factors influencing diastereoselectivity in the Povarov reaction.
Catalytic Hydrogenation: Preventing Over-reduction
Catalytic hydrogenation is a common method for the synthesis of tetrahydroquinolines from quinolines. However, over-reduction to decahydroquinolines can be a significant side reaction.
FAQ 6: My catalytic hydrogenation of a quinoline is not stopping at the tetrahydroquinoline stage and is proceeding to decahydroquinoline. How can I prevent this over-reduction?
Cause: The pyridine ring of quinoline is generally more susceptible to hydrogenation than the benzene ring. However, under forcing conditions (high pressure, high temperature, or highly active catalysts), the benzene ring can also be reduced, leading to the formation of decahydroquinoline. [6] Troubleshooting:
-
Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts (e.g., PtO₂) are generally more active and more likely to cause over-reduction than palladium-based catalysts (e.g., Pd/C). For selective hydrogenation to the tetrahydroquinoline, Pd/C is often the preferred choice.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to reduce the rate of benzene ring hydrogenation.
-
Hydrogen Pressure: Reducing the hydrogen pressure can also help to prevent over-reduction.
-
Reaction Time: Careful monitoring of the reaction progress (e.g., by TLC or GC-MS) is essential to stop the reaction once the starting material has been consumed and before significant amounts of the over-reduced product are formed.
-
-
Catalyst Poisoning: In some cases, partial poisoning of the catalyst can be used to decrease its activity and improve selectivity. However, this approach can be difficult to control and reproduce. [6] Troubleshooting Guide for Catalytic Hydrogenation:
| Problem | Potential Cause | Suggested Solution |
| Over-reduction to decahydroquinoline | Catalyst is too active | Switch from PtO₂ to Pd/C. |
| Reaction conditions are too harsh | Decrease hydrogen pressure and/or reaction temperature. | |
| Reaction time is too long | Monitor the reaction closely and stop it upon consumption of the starting material. | |
| No reaction or slow reaction | Catalyst is poisoned | Use fresh catalyst; ensure starting materials and solvent are pure. |
| Insufficient hydrogen pressure/temperature | Gradually increase pressure and/or temperature while monitoring for over-reduction. |
General Purification Strategies
Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities
This technique is particularly useful for purifying tetrahydroquinolines (which are basic) from acidic or neutral byproducts. [7]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tetrahydroquinoline will be protonated and move into the aqueous layer.
-
Separate the aqueous layer containing the protonated product. The organic layer containing neutral and acidic impurities can be discarded.
-
Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) to deprotonate the tetrahydroquinoline, which will precipitate out or can be extracted back into a fresh portion of organic solvent.
-
Isolate the purified product by filtration or by separating the organic layer and evaporating the solvent.
Protocol 2: Column Chromatography for Isomer Separation
Flash column chromatography is a powerful technique for separating diastereomers or regioisomers that may have formed during the synthesis. [8]
-
Choose an appropriate stationary phase (typically silica gel) and a mobile phase (a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate).
-
The optimal solvent system is typically determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.
-
Carefully pack the column and load the crude product.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Protocol 3: Recrystallization for Final Product Purification
Recrystallization is an excellent final purification step for solid tetrahydroquinoline derivatives.
-
Select a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (2025).
- Georgia Institute of Technology. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Canadian Journal of Chemistry. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. 56(5), 632-635.
- Organic & Biomolecular Chemistry. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. 20(27), 5337-5342.
- White Rose eTheses Online. (n.d.). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry.
- ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
- ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Investigation into the diastereoselectivity of the reaction.
- MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- PubMed Central. (2024). Palladium-catalyzed cascade of aza-Wacker and Povarov reactions of aryl amines and 1,6-dienes for hexahydro-cyclopenta[b]quinoline framework.
- ACS Publications. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- The Journal of Organic Chemistry. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12674–12697.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2021).
- ResearchGate. (2024). Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis?
- ACS Publications. (2016). Counteranion-Controlled Unprecedented Diastereo- and Enantioselective Tandem Formal Povarov Reaction for Construction of Bioactive Octahydro-Dipyrroloquinolines. 138(32), 10214–10221.
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
- Powered by XMB 1.9.11. (2021).
- Google Patents. (n.d.).
- JOCPR. (2012). Application of pfitzinger reaction in. 4(4), 1956-1959.
- MIT Digital Lab Techniques Manual. (2010).
- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- MDPI. (2021).
- Organic Syntheses Procedure. (n.d.). The 12-l.
- OUCI. (n.d.).
- ACS Publications. (2026).
- Reddit. (2024). Help with Skraup synthesis.
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- YouTube. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of (S)-THQ-2-CA and Related Compounds
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for (S)-THQ-2-CA and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds in organic solvents.
The core structure of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features a bulky, non-polar tetrahydroisoquinoline ring system fused with a polar carboxylic acid group. This amphipathic nature can lead to challenging solubility behavior, making it poorly soluble in both very non-polar and very polar solvents.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with compounds like (S)-THQ-2-CA.
Q1: I've tried dissolving my (S)-THQ-2-CA in common solvents like methanol and DMSO, but it's not working. Why?
A1: This is a common issue. While DMSO is a powerful and versatile solvent, the unique structure of tetrahydroquinoline carboxylic acid derivatives can lead to strong intermolecular interactions in the solid state (crystal lattice energy). These interactions, including hydrogen bonding from the carboxylic acid and potential π-stacking from the aromatic ring, may be too strong for a single solvent to overcome effectively. You may need to explore co-solvent systems or other techniques to disrupt these forces.
Q2: What is the best starting solvent to try for a compound like (S)-THQ-2-CA?
A2: There is no single "best" solvent. A systematic approach is recommended. Start with solvents that have intermediate polarity. Given the presence of both hydrophobic and hydrophilic moieties, a good starting point would be polar aprotic solvents. A related compound, (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is noted to be soluble in polar solvents[1]. Consider solvents like DMF (dimethylformamide) or DMA (dimethylacetamide) as alternatives to DMSO[2].
Q3: Can I heat the sample to improve solubility? What are the risks?
A3: Gentle heating can significantly increase the rate of dissolution and the saturation concentration of a compound. However, it should be done with caution. The primary risk is thermal degradation of your compound. It is crucial to know the thermal stability of (S)-THQ-2-CA before applying heat. If this information is not available, a small-scale test is advisable. Heat the sample gently (e.g., 40-50°C) and for a minimal amount of time. Always check for signs of degradation (e.g., color change) and consider a purity check (e.g., by TLC or LC-MS) after heating.
Q4: How does pH affect the solubility of my compound?
A4: The carboxylic acid group in (S)-THQ-2-CA makes its solubility highly pH-dependent, especially in the presence of any residual water in your organic solvent or if you are preparing a stock for use in aqueous buffers. The properties of similar compounds are influenced by pH, which affects the ionization of the carboxylic acid group[1]. At neutral or acidic pH, the carboxylic acid will be protonated and less polar. By raising the pH with a suitable base (e.g., triethylamine, ammonium hydroxide), you can deprotonate the carboxylic acid to a carboxylate, which is significantly more polar and may improve solubility in polar solvents.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.
Sources
Stability of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid under reaction conditions
Welcome to the technical support center for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQCA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile chiral building block. As a constrained amino acid analogue, THQCA offers unique structural features, but its tetrahydroquinoline core also presents specific chemical liabilities. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your compound throughout your experimental workflows.
I. Understanding the Core Stability Profile of THQCA
The primary stability concerns for the THQCA scaffold are its susceptibility to oxidation and potential for decarboxylation under certain conditions. The tetrahydroaromatic portion of the molecule is electron-rich, making it prone to aromatization, while the carboxylic acid moiety can be lost under thermal or catalytic stress. Understanding these potential degradation pathways is the first step in troubleshooting and prevention.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most significant potential degradation pathways are:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, leading to the formation of the corresponding aromatic quinoline-2-carboxylic acid. This process, known as dehydrogenation or aromatization, can be promoted by a wide range of oxidizing agents, atmospheric oxygen (especially at elevated temperatures), or certain metal catalysts.[1]
-
Decarboxylation: While less common for simple carboxylic acids, decarboxylation (the loss of CO₂) can occur, particularly at high temperatures.[2][3] The stability of the resulting carbanion intermediate influences the reaction's favorability. For THQCA, this would lead to the formation of 1,2,3,4-tetrahydroquinoline.
Q2: How should I store THQCA to ensure its long-term stability?
A2: For optimal long-term stability, THQCA should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to atmospheric oxygen and moisture, which can facilitate degradation pathways.
Q3: Is THQCA sensitive to acidic or basic conditions?
A3: The stability in acidic or basic conditions must be experimentally verified. While the molecule is generally stable at neutral pH, strong acidic or basic conditions, particularly when coupled with heat, can potentially catalyze hydrolysis of amide bonds (if derivatized) or promote other degradation pathways. A forced degradation study is the most reliable way to determine its stability profile in your specific reaction medium.[4][5][6]
Q4: Can I use metal catalysts in reactions involving THQCA?
A4: Caution is advised. Transition metals, particularly those used in hydrogenation/dehydrogenation reactions (e.g., Palladium, Platinum) or as Lewis acids, can potentially catalyze the oxidation of the tetrahydroquinoline ring.[1] If a metal catalyst is required, it is crucial to run a control experiment to assess the stability of THQCA under the reaction conditions in the absence of other reactants to isolate any potential degradation.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides actionable guidance for specific problems you may encounter during your experiments.
Issue 1: Low Yield and Appearance of an Unexpected Aromatic Byproduct
Symptom: You observe a significant decrease in the amount of your THQCA starting material or product, and analytical data (e.g., LC-MS, ¹H NMR) indicates the presence of a new compound with a lower mass (loss of 4 Da) and aromatic proton signals consistent with a quinoline ring.
Root Cause: This is a classic sign of oxidation of the tetrahydroquinoline ring to the corresponding quinoline.[1][7]
Troubleshooting Workflow:
Caption: Troubleshooting oxidation of THQCA.
Preventative Protocol: Running Reactions Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.
-
Solvent Degassing: Degas all reaction solvents immediately before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Assembly: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: Add THQCA and other reagents under a stream of inert gas.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, typically using a balloon or a bubbler system.
Issue 2: Loss of Starting Material with Gas Evolution, No Aromatic Byproduct
Symptom: You observe a loss of your THQCA starting material upon heating, possibly with visible gas evolution (bubbling). LC-MS analysis shows a new peak corresponding to the mass of 1,2,3,4-tetrahydroquinoline (loss of 44 Da, CO₂).
Root Cause: This strongly suggests thermal decarboxylation. While many carboxylic acids are stable, some heterocyclic carboxylic acids can undergo decarboxylation at elevated temperatures.[3][8]
Troubleshooting Steps:
-
Confirm Identity: Confirm the identity of the byproduct as 1,2,3,4-tetrahydroquinoline via co-injection with an authentic sample or by detailed spectroscopic analysis.
-
Determine Onset Temperature: To understand the thermal limits of your molecule, perform a simple thermal stress test.
Experimental Protocol: Thermal Stability Stress Test
-
Prepare 3-5 small-scale solutions of THQCA (e.g., 1-2 mg/mL) in your reaction solvent in sealed vials.
-
Place each vial in a heating block or oil bath at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Take an aliquot from each vial at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the reaction by cooling the aliquot to room temperature.
-
Analyze each sample by HPLC or LC-MS to quantify the remaining THQCA and the formation of the decarboxylated product.
Data Interpretation:
Summarize the results in a table to identify the temperature at which significant degradation occurs.
| Temperature (°C) | Time (h) | % THQCA Remaining | % Decarboxylated Product |
| 60 | 24 | >99% | <0.1% |
| 80 | 24 | 95% | 4.5% |
| 100 | 12 | 70% | 28% |
| 120 | 4 | 35% | 62% |
This is example data. Your results will vary. Based on this data, you can establish a maximum operating temperature for your reaction to avoid decarboxylation.
IV. General Protocol for Forced Degradation Studies
To proactively understand the stability of THQCA in a new process or formulation, a forced degradation (stress testing) study is highly recommended.[4][6][9] This involves subjecting the compound to a range of harsh conditions to identify potential degradants.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of THQCA in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Dilute the stock with 0.1 M HCl.
-
Basic: Dilute the stock with 0.1 M NaOH.
-
Oxidative: Treat the stock solution with 3% hydrogen peroxide.
-
Thermal: Heat the solutions (and a solid sample) to a specified temperature (e.g., 80°C).
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample each condition at intervals (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze all samples against a control (stored at 4°C in the dark) using a validated stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products.
-
Characterization: Use LC-MS/MS to obtain mass information on any new peaks to aid in structural elucidation.
By systematically evaluating the stability of this compound, you can design robust experimental protocols, ensure the quality of your results, and accelerate your research and development efforts.
References
-
Domínguez-Álvarez, E., et al. (2013). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 9, 2098–2106. Available at: [Link]
-
Wang, L., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 24(11), 4443-4447. Available at: [Link]
-
Wang, L., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. OUCI. Available at: [Link]
-
Wang, L., et al. (2022). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry. Available at: [Link]
-
Karimov, R. R., et al. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 20(15), 4553–4556. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
-
Sharma, G., & Saini, S. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(1), 1-9. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(3). Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]
-
Červený, L., et al. (2004). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 69(1), 161-174. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Mondal, B., & Bisai, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2549-2554. Available at: [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
-
Herraiz, T., & Galisteo, J. (2003). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 51(8), 2346-2352. Available at: [Link]
-
González-Larrázabal, D., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(11), 2568. Available at: [Link]
-
Wang, M., et al. (2016). Acidic Cannabinoid Decarboxylation. Cannabis and Cannabinoid Research, 1(1), 262-269. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Organic Chemistry Portal. Available at: [Link]
-
Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
Sources
- 1. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Quinoline Reduction
Welcome to the technical support center for the catalytic hydrogenation of quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline reduction experiments. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic hydrogenation of quinoline, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Quinoline
You've set up your reaction, but the quinoline starting material remains largely unreacted.
Potential Causes & Solutions
-
Inactive Catalyst:
-
Explanation: The catalyst may not have been properly activated or may have been deactivated by exposure to air. For instance, nickel phosphide (Ni₂P) catalysts require a reduction step at high temperatures under a hydrogen atmosphere to form the active phase.[1] Similarly, some palladium catalysts are most active in their fully reduced metallic state.[2]
-
Solution: Ensure your catalyst activation protocol is correctly followed. For air-sensitive catalysts, perform activation in situ or handle them in an inert atmosphere (e.g., a glovebox) prior to reaction setup.
-
-
Inappropriate Reaction Conditions:
-
Explanation: Temperature and hydrogen pressure are critical parameters. For many catalytic systems, there is an optimal temperature range to achieve high conversion. For example, with Ni₂P catalysts, increasing the temperature from 280 °C to 340 °C significantly boosts quinoline conversion.[1] However, excessively high temperatures can sometimes negatively impact conversion due to equilibrium limitations.[1]
-
Solution: Systematically screen a range of temperatures and pressures. Start with conditions reported in the literature for your specific catalyst system and then optimize. For instance, a cobalt-based catalyst has been shown to achieve full conversion at 70 °C and 40 bar H₂.[3]
-
-
Solvent Mismatch:
-
Explanation: The choice of solvent can dramatically affect catalyst activity. Some catalysts exhibit high activity in specific solvents while being nearly inactive in others. For example, a cobalt-based catalyst was found to be highly active in water, but showed no product formation in solvents like alcohols, acetonitrile, or toluene.[3] A silica-supported cobalt catalyst, on the other hand, was only effective in methanol.[4]
-
Solution: Consult literature for solvent compatibility with your chosen catalyst. If embarking on a new system, screen a variety of solvents (protic, aprotic, polar, non-polar) to find the optimal medium for your reaction.
-
-
Catalyst Poisoning:
-
Explanation: Certain functional groups on the quinoline substrate or impurities in the reagents can act as catalyst poisons. Amino groups, for instance, can coordinate strongly to the catalyst's active sites and deactivate it.[3]
-
Solution: Purify your starting materials and solvents. If the substrate contains a known poisoning group, consider using a more robust catalyst or adding a co-catalyst or additive that can mitigate the poisoning effect. For example, the addition of aqueous HCl was found to curb catalyst deactivation when hydrogenating aminoquinolines.[3]
-
Issue 2: Poor Selectivity to the Desired Tetrahydroquinoline Isomer
Your reaction is proceeding, but you are obtaining a mixture of products, such as 1,2,3,4-tetrahydroquinoline (Py-THQ), 5,6,7,8-tetrahydroquinoline (Bz-THQ), and/or decahydroquinoline (DHQ), instead of your target isomer.
Potential Causes & Solutions
-
Catalyst Choice:
-
Explanation: Different catalysts have inherent preferences for hydrogenating either the pyridine or the benzene ring of quinoline. For example, a hierarchical palladium-on-nickel foam catalyst (Al₂O₃–Pd–D/Ni) has demonstrated high selectivity towards 1,2,3,4-tetrahydroquinoline.[2] In contrast, some common catalysts like Pd/C can lead to over-hydrogenation, producing decahydroquinoline even under mild conditions.[2]
-
Solution: Select a catalyst known for its selectivity towards your desired product. The table below provides a comparison of different catalysts and their reported selectivities.
-
| Catalyst System | Predominant Product | Reference |
| Al₂O₃–Pd–D/Ni | 1,2,3,4-Tetrahydroquinoline | [2] |
| In situ generated Cobalt from Co(OAc)₂/Zn | 1,2,3,4-Tetrahydroquinoline | [3] |
| Ni₂P/SBA-15 | Decahydroquinoline | [1] |
| Photocatalytic system with | 1,2,3,4-Tetrahydroquinoline | [5] |
-
Solvent Effects on Selectivity:
-
Explanation: The solvent can influence the reaction pathway. In the asymmetric hydrogenation of 2,8′-bisquinoline derivatives, using an aprotic solvent like dichloromethane (DCM) favored the formation of the tetrahydro-product, while a protic solvent like methanol (MeOH) promoted further hydrogenation to the octahydro-product.[6] This was attributed to the disruption of an intramolecular hydrogen bond in the intermediate by the protic solvent.[6]
-
Solution: Experiment with different solvents to steer the selectivity. If you are aiming for partial hydrogenation, an aprotic solvent might be beneficial. For complete saturation, a protic solvent could be more effective.
-
-
Reaction Time and Temperature:
-
Explanation: Prolonged reaction times or higher temperatures can lead to over-hydrogenation, converting the initially formed tetrahydroquinoline into decahydroquinoline.
-
Solution: Monitor the reaction progress over time using techniques like GC or TLC. This will help you identify the optimal reaction time to maximize the yield of the desired intermediate product before significant over-reduction occurs. A time-course study can be invaluable.[2]
-
Issue 3: Catalyst Deactivation and Poor Reusability
The catalyst works well for the first run but shows a significant drop in activity in subsequent uses.
Potential Causes & Solutions
-
Leaching of Active Metal:
-
Explanation: The active metal component of the catalyst may detach from its support and dissolve into the reaction medium, leading to a loss of active sites.[4]
-
Solution: Choose a catalyst with a robust support and strong metal-support interaction. An ultrathin Al₂O₃ overcoat has been shown to stabilize Pd particles and enhance reusability.[2] Performing a hot filtration test can help determine if the catalysis is truly heterogeneous or if leaching is occurring.
-
-
Mechanical Abrasion:
-
Explanation: Vigorous stirring, especially at elevated temperatures, can cause physical degradation of the catalyst particles, reducing their surface area and activity.[4]
-
Solution: Optimize the stirring rate to ensure adequate mixing without causing excessive mechanical stress on the catalyst.
-
-
Fouling of Catalyst Surface:
-
Explanation: Byproducts or polymerized starting materials can deposit on the catalyst surface, blocking active sites.
-
Solution: After each run, wash the catalyst with a suitable solvent to remove adsorbed species. Sonication during washing can be effective.[4] If fouling is severe, a regeneration step involving calcination or chemical treatment might be necessary, depending on the catalyst's stability.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my quinoline hydrogenation?
A1: The choice of catalyst is dictated by your desired product.
-
For selective hydrogenation to 1,2,3,4-tetrahydroquinoline , catalysts like a hierarchical Al₂O₃–Pd–D/Ni system[2] or an in-situ generated cobalt catalyst[3] are excellent choices. Photocatalytic methods using an iridium complex have also shown high regiocontrol for this transformation.[5]
-
For complete hydrogenation to decahydroquinoline , more aggressive catalysts like Ni₂P on a support like SBA-15 are effective.[1]
-
For asymmetric hydrogenation , specialized chiral catalysts, such as ruthenium complexes with chiral N-heterocyclic carbene ligands, are required.[6]
Q2: What is the effect of substituents on the quinoline ring on the hydrogenation reaction?
A2: Substituents can have a significant electronic and steric impact.
-
Steric Hindrance: Bulky groups near the nitrogen atom can hinder the coordination of the quinoline to the catalyst surface, potentially slowing down the reaction. However, some systems can tolerate bulky groups like tert-butyl and phenyl.[4]
-
Electronic Effects: Electron-donating groups can increase the electron density of the rings, potentially making them harder to reduce. Conversely, electron-withdrawing groups may facilitate hydrogenation.
-
Coordinating Groups: Substituents with lone pairs of electrons, such as amino groups, can act as catalyst poisons by strongly binding to the active metal centers.[3] Acidic groups can also be problematic.[4]
Q3: How can I monitor the progress of my quinoline hydrogenation reaction?
A3: The most common method for monitoring the reaction is Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). This technique allows for the quantification of the starting material and various products. An internal standard method is typically used for accurate calculations of conversion and selectivity.[1] For qualitative analysis, Thin Layer Chromatography (TLC) can be a quick and easy way to check for the disappearance of the starting material. Product identity is typically confirmed by GC-MS and NMR spectroscopy.
Q4: What are the typical reaction conditions for quinoline hydrogenation?
A4: Reaction conditions vary widely depending on the catalyst and desired outcome.
-
Pressure: Hydrogen pressures can range from low (e.g., 6 bar)[2] to high (e.g., 50 bar).[6]
-
Temperature: Temperatures can range from room temperature up to 360 °C.[1][3] Many reactions are conducted between 50 °C and 150 °C.[2][3][4]
-
Solvent: A wide array of solvents have been used, including ethanol, methanol, water, and dichloromethane. The choice is highly catalyst-dependent.[2][3][4][6]
-
Reaction Time: This can vary from a few hours to over 24 hours.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation of Quinoline
This protocol provides a general guideline for a batch hydrogenation reaction. Note: Specific parameters should be optimized based on your catalyst and desired product.
-
Catalyst Preparation: If required, activate the catalyst according to the manufacturer's or literature procedure. For air-sensitive catalysts, perform this in an inert atmosphere.
-
Reactor Setup: Place the catalyst (e.g., 1-10 mol%) and a magnetic stir bar into a high-pressure autoclave.
-
Reagent Addition: Add the quinoline substrate (e.g., 0.5 mmol) and the desired solvent (e.g., 5 mL).
-
Sealing and Purging: Seal the autoclave. Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 6-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Reaction: Allow the reaction to proceed for the desired amount of time (e.g., 6-24 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up and Analysis: Open the reactor, remove the catalyst by filtration, and analyze the crude reaction mixture by GC or NMR to determine conversion and selectivity.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Add a known amount of an internal standard (e.g., dodecane or chlorobenzene).
-
GC Conditions (Example):
-
Quantification: Calculate the conversion of quinoline and the selectivity for each product using the peak areas relative to the internal standard.
-
Conversion (%) = [(Initial moles of Quinoline - Final moles of Quinoline) / Initial moles of Quinoline] x 100
-
Selectivity (%) = (Moles of desired product / Moles of all products) x 100
-
Visualizations
Caption: Reaction network for quinoline hydrogenation.
Caption: Troubleshooting workflow for low conversion.
References
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]
-
Rahmani, A., Javier-Jiménez, D. R., Israel, D., Butkus, B., Zhai, L., Banerjee, P., Kaden, W. E., Kushima, A., & Jurca, T. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. [Link]
-
Timelthaler, D., & Topf, C. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 54(03), 629-642. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. National Institutes of Health (NIH). [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preventing racemization during derivatization of (S)-THQ-2-CA
Technical Support Center: (S)-THQ-2-CA Derivatization
Guide Objective: This technical support guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with (S)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ((S)-THQ-2-CA) and related chiral analogs. The primary focus is to address and prevent the loss of stereochemical integrity (racemization) during common derivatization procedures, particularly those involving the carboxylic acid moiety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm derivatizing my (S)-THQ-2-CA at the N-2 carboxyl group and see peak doubling in my chiral HPLC analysis. Is this racemization?
Answer: It is highly unlikely that you are observing racemization of the chiral carbon center (e.g., at the C-1 or C-3 position) in the tetrahydroisoquinoline ring.
Scientific Rationale: The common mechanisms for racemization during carboxylic acid derivatization involve the removal of a proton on the adjacent carbon (the α-carbon). This process, known as enolization or oxazolone formation, requires the chiral center to be directly next to the carbonyl group being activated.[1][2][3]
In the case of (S)-THQ-2-CA, the carboxylic acid is attached to the nitrogen atom (N-2). The chiral carbon is part of the ring's backbone and is not adjacent to the carboxyl group. Therefore, activating the carboxyl group for derivatization (e.g., forming an amide or ester) does not make the proton on the chiral carbon acidic, and the standard racemization pathway is not accessible.
Caption: Relationship between reaction site and chiral center in (S)-THQ-2-CA.
Troubleshooting Your Observation: If you are not observing racemization, what could be causing the peak doubling on a chiral column?
-
Diastereomer Formation: The most common cause is the use of a chiral derivatizing agent that is not enantiomerically pure. If your amine or alcohol coupling partner contains a mixture of (R) and (S) enantiomers, it will react with your pure (S)-THQ-2-CA to form two different diastereomers ((S,R) and (S,S)). Diastereomers have different physical properties and will separate on both chiral and achiral columns.
-
Rotational Isomers (Rotamers): Amide bonds, particularly those involving a constrained ring like THQ, can exhibit restricted rotation, leading to the presence of stable rotational isomers (rotamers) at room temperature. These can sometimes be resolved on a high-resolution HPLC column, appearing as two distinct peaks. Try raising the column temperature to see if the peaks coalesce, which is a hallmark of rotamers.
-
Contamination: Ensure your starting material and reagents are pure. An unexpected impurity could be carried through the reaction.
Q2: I suspect I'm actually working with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a known amino acid analog. In this case, I am seeing significant racemization during amide coupling. Why is this happening?
Answer: This is a classic and well-understood problem. Unlike the N-2 carboxylate, the carboxylic acid at the C-3 position is directly attached to the chiral carbon. This structure is analogous to other α-amino acids and is highly susceptible to racemization during activation.
Mechanism of Racemization: The process is primarily driven by the increased acidity of the α-hydrogen (the H on C-3) once the carboxyl group is activated by a coupling reagent. A base in the reaction mixture can then abstract this proton.[4][5][6] This leads to the formation of a planar, achiral intermediate (an enolate or, more commonly, a 5(4H)-oxazolone, also known as an azlactone). This intermediate can then be protonated from either face, leading to a mixture of (S) and (R) products.[2][3]
Caption: Key mechanism for racemization of α-amino acid analogs like (S)-THQ-3-CA.
Q3: How can I select the right reagents and conditions to prevent racemization of (S)-THQ-3-CA?
Answer: Preventing racemization is a multi-factor problem. You must carefully control the coupling reagent , the base , the temperature , and the solvent .
1. Coupling Reagents & Additives (The Most Critical Factor)
The goal is to form an active ester that reacts quickly with the amine but is stable enough to resist intramolecular cyclization to the racemization-prone oxazolone. This is achieved by using additives.
-
Carbodiimides (e.g., DCC, DIC): These are effective but cause significant racemization when used alone. They must be paired with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[2][4][5] These additives form active esters that are more resistant to racemization. The combination of DIC and Oxyma is often an excellent choice for sensitive substrates.[7]
-
Onium Salts (Uronium/Aminium & Phosphonium): Reagents like HATU , HBTU , and PyBOP come pre-packaged with a HOBt or HOAt component. They are highly efficient but can still cause racemization with very sensitive substrates or under non-optimal conditions.[5][7] HATU is generally very effective but has been shown to cause some racemization with serine, an amino acid prone to this side reaction.[7]
| Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC | High (alone) Low (with additives) | Must be used with HOBt, HOAt, or Oxyma. DIC is often preferred as its urea byproduct is soluble.[2] |
| Uronium/Aminium | HBTU, HATU | Low to Moderate | Very fast and efficient. HATU is generally superior to HBTU in suppressing racemization.[2][7] |
| Phosphonium | BOP, PyBOP | Low to Moderate | Effective, but BOP produces carcinogenic HMPA as a byproduct. PyBOP is a safer alternative.[2] |
2. Choice of Base
Bases are often required for the coupling, but they are also the primary culprits in abstracting the α-proton.[4][6]
-
Avoid: Strong and non-hindered bases like Triethylamine (TEA).
-
Prefer: Weaker or sterically hindered bases. N-methylmorpholine (NMM) (pKa ~7.4) and 2,4,6-collidine (pKa ~7.4) are excellent choices.[4][5] N,N-diisopropylethylamine (DIEA or Hünig's base) (pKa ~10.1) is also commonly used due to its steric bulk, but its higher basicity can sometimes be a disadvantage compared to NMM.[4]
-
Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.[5]
3. Temperature and Solvent
-
Temperature: Lower temperatures slow down the rate of racemization more than they slow the rate of amide bond formation.[8] Perform couplings at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.[5]
-
Solvent: Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are standard. The choice of solvent can influence reaction rates and the stability of intermediates, but selecting the right coupling agent and base is far more critical.[9][10]
Optimized Protocol & Workflow
Recommended Low-Racemization Protocol for Amide Coupling of (S)-THQ-3-CA
This protocol uses Diisopropylcarbodiimide (DIC) with Oxyma Pure as the additive and N-methylmorpholine (NMM) as the base, a combination known for effectively suppressing racemization.
Materials:
-
(S)-THQ-3-CA (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
Oxyma Pure (1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N-methylmorpholine (NMM) (1.2 eq, if starting from an amine salt, otherwise use minimal amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve (S)-THQ-3-CA and Oxyma Pure in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base & Amine Addition: Add the NMM, followed by the amine coupling partner. Stir for 5 minutes.
-
Activation: Slowly add the DIC to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup & Purification: Upon completion, filter off the diisopropylurea byproduct (if it precipitates). Proceed with a standard aqueous workup to remove excess reagents and purify the product by column chromatography.
Caption: Recommended experimental workflow for minimizing racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (2023).
-
How to prevent racemization of serine during peptide coupling. Benchchem.
-
Base catalyzed racemization of amino acid derivatives. CNR-IRIS.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. (2023).
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. (2017).
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. (1982).
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. (2023).
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. (2022).
-
Base catalyzed racemization of amino acid derivatives. ResearchGate.
-
Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. ResearchGate.
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. (2022).
-
Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. (2018).
-
Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. (2018).
-
On the Effect of Secondary Nucleation on Deracemization through Temperature Cycles. Chemistry – A European Journal. (2020).
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. (2021).
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. (2021).
-
Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. (2014).
-
One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Semantic Scholar. (2013).
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. (2021).
-
Solvent effects. Wikipedia.
-
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles. (2006).
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Base catalyzed racemization of amino acid derivatives [iris.cnr.it]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. scispace.com [scispace.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Asymmetric Synthesis of Tetrahydroquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Asymmetric Synthesis of Tetrahydroquinolines (THQs). As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from field-proven insights and established scientific literature. This resource is structured to address the specific challenges you may encounter during your experiments, offering not just solutions but also the underlying rationale to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered in the asymmetric synthesis of THQs.
Q1: My reaction shows low enantioselectivity. What are the primary factors to investigate?
A1: Low enantioselectivity is a frequent challenge. The root cause often lies in the catalyst system, reaction conditions, or substrate properties. Here’s a prioritized checklist:
-
Catalyst Integrity: Ensure your chiral catalyst or ligand is of high purity and has not degraded. For organocatalysts like chiral phosphoric acids, moisture can be detrimental. For metal complexes, ensure the correct oxidation state and coordination.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A change in solvent can sometimes dramatically improve enantioselectivity. For instance, in certain asymmetric hydrogenations, switching from dichloromethane to a protic solvent like methanol can alter the reaction pathway.[1]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a slower reaction rate.[2]
-
Substrate-Catalyst Mismatch: The electronic and steric properties of your substrate might not be optimal for the chosen chiral catalyst. Consider screening a small library of catalysts with different steric and electronic features.
Q2: The yield of my desired tetrahydroquinoline is low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete conversion, side reactions, or product degradation.
-
Incomplete Conversion: Monitor the reaction by TLC or LC-MS to determine if the starting materials are being consumed. If not, consider increasing the catalyst loading, temperature, or reaction time.
-
Catalyst Deactivation: Transition metal catalysts can be poisoned by impurities in the reagents or solvents.[1][3] Both substrates and products with strong coordinating abilities can also lead to catalyst deactivation.[3] In such cases, using a higher catalyst loading or adding a co-catalyst might be necessary.
-
Side Reactions: The Povarov reaction, a common method for THQ synthesis, can have side reactions. For example, the in situ generated imine can undergo undesired reactions if the dienophile is not sufficiently reactive.[4]
-
Product Instability: The synthesized THQ might be unstable under the reaction or workup conditions. Ensure your workup procedure is mild and avoids prolonged exposure to strong acids or bases if your product is sensitive.
Q3: I am having difficulty purifying my chiral tetrahydroquinoline. What are some common impurities and effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, diastereomers, and other byproducts.
-
Common Impurities: In a Povarov reaction, common impurities include unreacted aniline, aldehyde, and the corresponding imine. In hydrogenation reactions, partially hydrogenated intermediates or over-reduced products can be present.
-
Purification Techniques:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.
-
Chiral HPLC/SFC: For analytical and small-scale preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[5]
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific problems, offering systematic approaches to resolving them.
Troubleshooting Low Enantioselectivity in Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) are powerful organocatalysts for the asymmetric synthesis of THQs. However, achieving high enantioselectivity can be sensitive to several parameters.
Problem: My CPA-catalyzed reaction gives the desired product in good yield but with low enantiomeric excess (ee).
Underlying Principles: CPAs operate by forming a chiral hydrogen-bonding network with the substrate, thereby directing the approach of the nucleophile.[6][7] The integrity of this network is paramount for high stereocontrol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Verify Catalyst Quality:
-
Action: Ensure the CPA is pure and rigorously dried. CPAs are often hygroscopic, and water can disrupt the hydrogen-bonding network.
-
Rationale: Water can compete with the substrate for hydrogen bonding to the catalyst, leading to a non-selective background reaction.
-
-
Screen Solvents:
-
Action: Perform the reaction in a range of solvents with varying polarity (e.g., toluene, dichloromethane, THF, ethyl acetate).
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of the reactants, both of which affect enantioselectivity.
-
-
Optimize Temperature:
-
Action: Run the reaction at different temperatures, typically starting from room temperature and going down to -78 °C.[2]
-
Rationale: Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher ee.
-
-
Adjust Concentration:
-
Action: Vary the concentration of the reaction mixture.
-
Rationale: The aggregation state of the CPA catalyst can be concentration-dependent, which in turn can affect its catalytic activity and selectivity.
-
-
Evaluate Substrate Effects:
-
Action: If possible, test substrates with different electronic (electron-donating vs. electron-withdrawing) and steric properties.
-
Rationale: The electronic nature and steric bulk of substituents on the aniline and other reactants can significantly influence the stability of the transition state and the outcome of the reaction. For instance, in some Povarov reactions, electron-deficient anilines show limited reactivity.[4]
-
-
Modify Catalyst Structure:
-
Action: If a range of CPAs is available, screen catalysts with different 3,3'-substituents (e.g., aryl, silyl).
-
Rationale: The steric bulk of the 3,3'-substituents on the BINOL backbone of the CPA is crucial for creating the chiral pocket that controls the stereochemical outcome.
-
Troubleshooting Catalyst Deactivation in Asymmetric Hydrogenation
Asymmetric hydrogenation using transition metal catalysts (e.g., Ru, Rh, Ir) is a highly efficient method for THQ synthesis. However, catalyst deactivation can lead to incomplete reactions and low yields.
Problem: My asymmetric hydrogenation reaction stalls before completion.
Underlying Principles: The catalytic cycle involves the coordination of the substrate to the metal center, migratory insertion of hydrogen, and reductive elimination of the product. Catalyst deactivation can occur through several mechanisms, including poisoning by impurities or strong coordination of the product.[1][3]
Catalytic Cycle for Asymmetric Hydrogenation of Quinolines (Simplified)
Caption: Simplified catalytic cycle and deactivation pathways.
Troubleshooting Strategies:
| Potential Cause | Explanation | Recommended Action |
| Impure Reagents/Solvents | Impurities containing sulfur, phosphines, or other strong Lewis bases can irreversibly bind to the metal center, poisoning the catalyst. | Use high-purity, degassed solvents and reagents. Purify starting materials if necessary. |
| Product Inhibition | The tetrahydroquinoline product, being a Lewis basic amine, can coordinate strongly to the metal center, preventing turnover.[3] | Consider using a biphasic system or a solvent in which the product is less soluble to facilitate its removal from the catalytic cycle.[8] |
| Ligand Degradation | Chiral ligands can degrade under harsh reaction conditions (e.g., high temperature, presence of oxidants). | Ensure the reaction is run under an inert atmosphere. Optimize the reaction temperature to the lowest effective value. |
| Incorrect Catalyst Preparation | For in-situ prepared catalysts, the ratio of metal precursor to ligand and the activation procedure are critical. | Follow a reliable and well-documented procedure for catalyst preparation. |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a 2-Substituted Quinoline [9]
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., a chiral phosphine, 1.1 mol%).
-
Add degassed solvent (e.g., dichloromethane, 1 mL) and stir for 30 minutes at room temperature to form the catalyst solution.
-
-
Hydrogenation:
-
In a separate vial, dissolve the quinoline substrate (1.0 mmol) in degassed solvent (2 mL).
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the desired temperature (e.g., 40 °C) for 24-48 hours.
-
-
Work-up and Analysis:
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Section 3: Data and Protocols
Table 1: Influence of Solvents on Enantioselectivity in a Representative CPA-Catalyzed Reaction
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (%) | Notes |
| Toluene | 2.4 | 95 | Non-coordinating, often a good starting point. |
| Dichloromethane | 9.1 | 88 | Can be effective, but polarity may be too high for some systems. |
| Tetrahydrofuran (THF) | 7.6 | 75 | Coordinating solvent, can interfere with catalyst-substrate binding. |
| Ethyl Acetate | 6.0 | 82 | Offers a balance of polarity and coordinating ability. |
| Hexane | 1.9 | 92 | Very non-polar, may have solubility issues. |
Note: The values presented are illustrative and the optimal solvent is highly dependent on the specific reaction.
Protocol: Purification of a Tetrahydroquinoline by Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrahydroquinoline.
-
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters. Available at: [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Available at: [Link]
-
Investigation into the diastereoselectivity of the reaction. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
-
(a) Povarov reaction of aniline, arylaldehyde, and arylalkyne. (b)... ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. PubMed. Available at: [Link]
-
Convergent and Stereoselective Synthesis of Tetrahydroquinolines. The Royal Society of Chemistry. Available at: [Link]
-
Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. PubMed Central. Available at: [Link]
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. Available at: [Link]
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Chem Rev Lett. Available at: [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. ResearchGate. Available at: [Link]
-
A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography. PubMed Central. Available at: [Link]
-
Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed. Available at: [Link]
-
Proposed catalytic cycle. Red values represent the first hydrogenation... ResearchGate. Available at: [Link]
-
Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines. ResearchGate. Available at: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Available at: [Link]
-
Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme Chemistry. Available at: [Link]
-
STEREOSELECTIVE ORGANOCATALYSIS - Bond Formation Methodologies and Activation Modes. De Gruyter. Available at: [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. Organic Chemistry Portal. Available at: [Link]
-
Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in... RSC Publishing. Available at: [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. RSC Publishing. Available at: [Link]
-
Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. Organic Letters. Available at: [Link]
-
Chiral Separations Techniques. Regis Technologies. Available at: [Link]
-
Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. Organic Letters. Available at: [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Global Thesis. Available at: [Link]
-
Pyridine-Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. PubMed. Available at: [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]
-
Organocatalytic Enantioselective Henry Reactions. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 7. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 8. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Enantioselective Synthesis of (S)-THQ-2-CA
Introduction: (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ((S)-THQ-2-CA) and its derivatives are privileged chiral scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents.[1][2] The production of these compounds in high enantiomeric purity is therefore of critical importance. While many elegant methods exist for small-scale enantioselective synthesis, transitioning these protocols to a larger, preparative scale introduces significant challenges that can impact yield, purity, and, most critically, enantioselectivity.[3][4]
This technical support guide is designed for researchers, chemists, and process development professionals. It provides practical, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during the scale-up of the enantioselective synthesis of (S)-THQ-2-CA, with a focus on asymmetric catalytic hydrogenation of the corresponding quinoline-2-carboxylic acid.
Core Principles of Scaling Up Asymmetric Reactions
Moving a reaction from a 100 mg scale to a 100 g scale is not merely a linear increase in reagent quantities. The fundamental physical parameters of the reaction environment change dramatically. Before diving into specific problems, consider these core principles:
-
Mass and Heat Transfer: A small flask cooled in an ice bath has a very high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor does not. Inefficient heat transfer can lead to localized "hot spots," which can degrade catalysts and reduce enantioselectivity. Similarly, ensuring homogenous mixing of reactants and catalyst in a large volume is far more complex than with a small magnetic stir bar.[5]
-
Reagent Addition and Stoichiometry: Adding 1 mL of a reagent dropwise over 10 minutes is straightforward. Adding 1 L of the same reagent at a proportionally controlled rate requires specialized equipment (e.g., a syringe pump or addition funnel with precise control) to avoid concentration gradients that can promote side reactions.
-
Atmospheric Control: Maintaining a strictly inert atmosphere (e.g., Nitrogen or Argon) is more challenging in larger vessels with more connections and longer transfer times. Catalyst deactivation due to trace oxygen or moisture is a more significant risk.[6][7]
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction works perfectly on a small scale, but the enantiomeric excess (% ee) drops significantly when I scale up. What's going wrong?
This is one of the most common and frustrating challenges in process scale-up. A drop in enantioselectivity almost always points to a change in the carefully controlled reaction environment that favors a non-selective background reaction or compromises the chiral catalyst's efficacy.
Possible Causes & Troubleshooting Workflow:
-
Inadequate Mixing:
-
The Problem: On a small scale, a magnetic stir bar creates sufficient turbulence. In a large round-bottom flask or reactor, it creates a simple vortex, leaving the bulk of the solution poorly mixed. This leads to localized areas of high substrate concentration and low catalyst concentration, where the uncatalyzed or a less selective background reaction can occur.
-
Solution:
-
Switch to Overhead Mechanical Stirring: Use a properly sized stir paddle (e.g., anchor or pitched-blade turbine) to ensure vigorous, homogenous mixing throughout the reactor volume.
-
Monitor Stirring Speed (RPM): Characterize and record the optimal stirring speed for your reaction vessel. Ensure this is kept consistent across batches.
-
-
-
Poor Temperature Control:
-
The Problem: Asymmetric reactions are often highly sensitive to temperature.[6] A 5°C increase, which might be negligible on a small scale, can be enough to lower the energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[8] Exothermic reactions are particularly dangerous on a large scale as heat can build up rapidly.
-
Solution:
-
Use a Jacketed Reactor: A circulating bath connected to a jacketed reactor provides precise and uniform temperature control that is impossible to achieve with a simple cooling bath.
-
Monitor Internal Temperature: Always measure the internal reaction temperature with a thermocouple probe, not the bath temperature.
-
Control Reagent Addition Rate: For exothermic reactions, the rate of addition of a key reagent can be used to control the rate of heat generation.
-
-
-
Catalyst Sensitivity & Handling:
-
The Problem: Many chiral catalysts, particularly organometallic complexes and some chiral phosphoric acids, are sensitive to air and moisture.[6][7] The longer setup and transfer times associated with larger scales increase the risk of exposure and deactivation.
-
Solution:
-
Rigorous Inert Atmosphere Technique: Use Schlenk lines or a glovebox for all catalyst and dry reagent manipulations. Purge the reactor thoroughly with an inert gas (N₂ or Ar) before adding solvents and reagents.
-
Use Dry, Degassed Solvents: Solvents should be purified using a solvent purification system (SPS) or distilled from appropriate drying agents.[7] Degassing the solvent (e.g., by sparging with argon for 30-60 minutes) before use is critical to remove dissolved oxygen.
-
-
Workflow Diagram: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up a scaled-up, air-sensitive reaction.
Q2: The reaction is sluggish or stalls completely at a larger scale, even though it went to completion quickly in the lab.
A stalled reaction points to issues with catalyst activity, reagent solubility, or the presence of inhibitors.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Poisoning:
-
The Problem: As mentioned above, improper handling can kill a catalyst. Additionally, impurities in lower-grade, bulk starting materials or solvents (e.g., amines, sulfur compounds, water) can act as catalyst poisons.[9]
-
Solution:
-
Analyze Starting Materials: Run quality control (e.g., NMR, GC-MS) on all bulk reagents and solvents to check for impurities not present in the higher-grade, small-scale materials.
-
Increase Catalyst Loading (Carefully): As a diagnostic tool, a small increase in catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) can sometimes overcome the effect of trace inhibitors. However, this is not an ideal long-term solution due to cost.
-
Use Additives/Scavengers: Activated molecular sieves can be added to the reactor to scavenge trace amounts of water.[6][7]
-
-
-
Solubility Issues:
-
The Problem: Reactions are often run at higher concentrations during scale-up to improve reactor throughput. This can lead to the precipitation of the substrate, product, or catalyst, effectively removing them from the reaction solution.
-
Solution:
-
Perform a Solubility Study: Determine the solubility of all key components in the chosen solvent at the target reaction temperature and concentration.
-
Solvent Screening: A different solvent may be required for scale-up. Consider factors like boiling point (for reflux and workup), cost, and safety, in addition to solubility.
-
-
Data Table: Solvent Properties for Reaction Optimization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Considerations |
| Dichloromethane | 40 | 9.1 | Good solubility, but low BP limits temp. range. |
| Toluene | 111 | 2.4 | Aprotic, good for many catalysts, higher temp. possible. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good coordinating solvent, potential for peroxide formation.[10] |
| Ethanol | 78 | 24.5 | Protic, can interfere with some catalysts but may be required for others. |
| Dioxane | 101 | 2.2 | High BP, aprotic, good alternative to toluene. |
This table provides a general guide; optimal solvent choice is highly reaction-dependent and must be determined experimentally.
Q3: I'm struggling with the workup and purification. The product is hard to isolate, or I lose enantiomeric purity during this stage.
Downstream processing is as critical as the reaction itself. New challenges like emulsion formation and the sheer volume of material can complicate purification.
Possible Causes & Troubleshooting Steps:
-
Difficult Aqueous Workup:
-
The Problem: At a large scale, vigorous shaking of a separatory funnel is replaced by mechanical stirring, which can lead to stable emulsions, especially with acidic or basic aqueous layers.
-
Solution:
-
Minimize Agitation: Gently stir the biphasic mixture instead of vigorous agitation.
-
Brine Wash: Add saturated NaCl solution to "break" emulsions by increasing the ionic strength of the aqueous phase.
-
Alternative Solvents: Consider using an extraction solvent with a lower tendency to emulsify, such as methyl tert-butyl ether (MTBE) instead of diethyl ether.
-
-
-
Racemization During Purification:
-
The Problem: The chiral center in (S)-THQ-2-CA can be sensitive to epimerization under harsh pH or high-temperature conditions. Standard silica gel chromatography, being slightly acidic, can sometimes cause racemization of sensitive compounds.
-
Solution:
-
pH Control: Carefully buffer all aqueous solutions used during workup and maintain the product in a pH range where it is stable.
-
Avoid High Temperatures: Concentrate product solutions at reduced pressure and moderate temperatures (e.g., < 40°C).
-
Purification Method:
-
Crystallization: This is the preferred method for purification at scale. It is often more economical and can lead to enantiomeric enrichment if the compound forms a conglomerate or if resolution by diastereomeric salt formation is employed.
-
Preparative Chiral Chromatography: While expensive, preparative HPLC or SFC is a powerful tool for separating enantiomers if crystallization fails.[11] Using a mobile phase with a tertiary alcohol can reduce esterification of the carboxylic acid product.[11]
-
-
-
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Protocol 1: General Procedure for In-Process Reaction Monitoring by Chiral HPLC
Objective: To determine the conversion and enantiomeric excess (% ee) of the reaction without stopping the entire batch.
-
Sample Preparation:
-
Under a positive pressure of inert gas, carefully withdraw an aliquot of the reaction mixture (~0.1 mL) using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a few drops of water or dilute acid/base depending on the reaction).
-
Vortex the sample. If solids are present, filter through a small plug of silica or a syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column known to resolve the enantiomers of THQ-2-CA or its ester derivative (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid.[11]
-
Detection: UV detection at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Data Interpretation:
-
Conversion: Compare the peak area of the starting material to the product peaks to estimate the reaction conversion.
-
Enantiomeric Excess: The % ee is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
-
References
- Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.). Google Patents.
-
Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C.-H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(20), 12486–12495. [Link]
-
Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C. H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. ResearchGate. [Link]
-
Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. (2022). National Institutes of Health. [Link]
-
Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Thesis. Retrieved from [Link]
-
Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, C., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9199–9204. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed. [Link]
- Blaser, H.-U., & Federsel, H.-J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (2nd ed.). Wiley-VCH.
-
Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions: Second Edition. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Process for the purification of carboxylic acids. (n.d.). Google Patents.
-
Touge, T., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1275–1280. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
- Chiral Drug Separation. (n.d.).
-
Mixing and the Selectivity of Chemical Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enantioselective synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Tetrahydroquinoline Derivatives
<
An In-depth Analysis for Drug Discovery Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds, both from natural and synthetic origins.[1][2] Its unique structural features have made it a cornerstone in the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of THQ derivatives, offering insights into the chemical modifications that govern their biological efficacy.
I. Anticancer Activity: Targeting Proliferation and Survival Pathways
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and disruption of cell migration.[1][3]
A key area of investigation has been the substitution pattern on the THQ core. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for anticancer activity. One lead compound from this series exhibited low micromolar inhibition of various cancer cell lines, including lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29), with IC50 values of 4.9 ± 0.7 µM, 2.0 ± 0.9 µM, and 4.4 ± 1.3 µM, respectively.[2]
The lipophilicity of THQ derivatives also plays a crucial role in their anticancer effects. Studies comparing 2-arylquinolines with their partially saturated 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts revealed that the more lipophilic aromatic quinolines generally displayed better activity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[6] This suggests that increased lipophilicity may enhance membrane permeability and cellular uptake.
Furthermore, specific substitutions on the benzamide moiety of morpholine-substituted THQ derivatives have been shown to significantly influence cytotoxic activity against MDA-MB-231, MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The introduction of two highly electron-withdrawing trifluoromethyl groups resulted in the most potent derivative.[7]
Some THQ derivatives exert their anticancer effects by targeting specific molecular pathways. For example, certain tetrahydroquinolinones have been shown to induce massive oxidative stress in colorectal cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[8] Others have been identified as inhibitors of the CBP bromodomain, a transcriptional co-activator implicated in cancer development.[9]
Comparative Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 Values | Key SAR Observations | Reference |
| 3,4-Diaryl-5,7-dimethoxy-THQs | H460, A-431, HT-29 | 2.0 - 4.9 µM | Specific diaryl substitutions are crucial for potent activity. | [2] |
| 2-Arylquinolines vs. 2-Acetamido-2-methyl-THQs | HeLa, PC3 | 8.3 - 34.34 µM | Higher lipophilicity of the aromatic quinoline core correlates with better activity. | [6] |
| Morpholine-substituted THQs | MDA-MB-231, MCF-7, A549 | Potent (specific values not detailed) | Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety enhance cytotoxicity. | [7] |
| Tetrahydroquinolinones | HCT-116 | Micromolar concentrations | Induction of oxidative stress and autophagy via PI3K/AKT/mTOR pathway. | [8] |
| THQ Methyl Carbamates | Leukemia cells | 2.5 ± 0.3 µM (TR-FRET IC50) | Inhibition of CBP bromodomain. | [9] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrahydroquinoline derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[10][11][12]
A series of novel cationic tetrahydroisoquinoline-triazole compounds were synthesized and evaluated for their antibacterial activity. Several of these compounds were active against Staphylococcus aureus at a low minimum inhibitory concentration (MIC) of 2-4 μg/mL. One hit compound was also found to be effective against Mycobacterium tuberculosis H37Rv at an MIC of 6 μg/mL and showed no development of resistance in S. aureus after thirty days of sequential passaging.[10]
The incorporation of specific chemical moieties has been shown to be critical for antibacterial efficacy. For instance, SF5- and SCF3-substituted tetrahydroquinoline compounds have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[11] Mechanistic studies revealed that these compounds act by disrupting the bacterial membrane.[11] Analogs lacking the SF5 or SCF3 groups were found to be inactive, highlighting the importance of these "privileged moieties" in enhancing antimicrobial activity.[11]
The substitution pattern on the THQ core also influences the spectrum of activity. A study on 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives showed that most of the synthesized compounds exhibited significant antibacterial activity against E. coli and S. aureus, as well as antifungal activity against Aspergillus niger and Candida albicans.[13]
Comparative Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound Class | Target Organism(s) | MIC/Activity | Key SAR Observations | Reference |
| Cationic THIQ-Triazoles | S. aureus, M. tuberculosis | 2-4 µg/mL (S. aureus), 6 µg/mL (M. tb) | The cationic nature and triazole linkage are important for activity. | [10] |
| SF5- and SCF3-substituted THQs | MRSA, VRE | 1-4 µg/mL | The SF5 and SCF3 groups are essential for potent, membrane-disrupting activity. | [11] |
| Pyrimido[1,2-a]quinoline-dicarbonitriles | E. coli, S. aureus, A. niger, C. albicans | Significant activity | The fused pyrimidoquinoline scaffold is a key pharmacophore. | [13] |
III. Neuroprotective Effects: Modulating Neurological Pathways
Tetrahydroquinoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, primarily through their antioxidant and anti-inflammatory properties.[4][5][14]
For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects in a rat model of Parkinson's disease.[14] Administration of HTHQ led to a significant decrease in oxidative stress, recovery of antioxidant enzyme activities, and normalization of chaperone-like activity. It also suppressed apoptosis in the brains of the treated animals.[14] A dose of 50 mg/kg was found to be more effective than the standard drug rasagiline in many of the assessed parameters.[14]
Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has shown neuroprotective potential in a rat model of cerebral ischemia/reperfusion.[15] DHQ treatment reduced histopathological changes, normalized levels of brain injury markers, and decreased oxidative stress markers. The neuroprotective mechanism involves the inhibition of oxidative stress, which in turn reduces the inflammatory response and apoptosis.[15]
Certain tetrahydroisoquinoline alkaloids, such as dauricine, have been investigated for their neuroprotective effects in Alzheimer's disease. Dauricine has been found to reduce the accumulation of amyloid-beta (Aβ) and possesses anti-apoptotic and strong antioxidant properties.[4]
Key Neuroprotective Tetrahydroquinoline Derivatives and Their Mechanisms
| Compound | Disease Model | Key Mechanisms of Action | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Parkinson's Disease (rotenone-induced) | Enhances antioxidant system, normalizes chaperone activity, suppresses apoptosis. | [14] |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion | Inhibits oxidative stress, inflammation, and apoptosis. | [15] |
| Dauricine (a THIQ alkaloid) | Alzheimer's Disease | Reduces Aβ accumulation, anti-apoptotic, antioxidant. | [4] |
Experimental Protocols
General Synthesis of Tetrahydroquinoline Derivatives
A common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction.[6][11] This is a multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene.
Illustrative Synthesis Workflow:
Caption: General workflow for the Povarov reaction to synthesize tetrahydroquinolines.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anticancer Assay Workflow:
Caption: Step-by-step workflow for the MTT assay to determine anticancer activity.
Conclusion
The tetrahydroquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful and strategic modifications to the THQ core and its substituents can lead to potent and selective compounds with diverse biological activities. The insights into the anticancer, antimicrobial, and neuroprotective properties of THQ derivatives provide a solid foundation for further research and drug development efforts in these critical areas of medicine.
References
-
Hassan, A. S., Hafez, T. S., Osman, N. A., & Ali, M. M. (2018). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1041-1053. Available from: [Link]
-
Zavala-Gómez, A., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. Available from: [Link]
-
Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. Available from: [Link]
-
Li, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry, 101, 103991. Available from: [Link]
-
Wolan, A., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9965. Available from: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14053-14088. Available from: [Link]
-
Rojas-Rojas, C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(10), 4647-4660. Available from: [Link]
-
Singh, A., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. Available from: [Link]
-
Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available from: [Link]
-
Pérez-Méndez, C. A., et al. (2021). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 26(21), 6439. Available from: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Medicinal Chemistry Research, 27(4), 1145-1157. Available from: [Link]
-
Kulyk, M. I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. Available from: [Link]
-
Lee, J., et al. (2022). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 68, 128769. Available from: [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(18), 5899. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(23), 7794. Available from: [Link]
-
Cignarella, G., et al. (2014). SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 10074-10086. Available from: [Link]
-
Teh, J. Y., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews, 89, 101984. Available from: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14053-14088. Available from: [Link]
-
Cignarella, G., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 10074-10086. Available from: [Link]
-
Vais, V. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available from: [Link]
-
Naclerio, G. A., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(3), 448-455. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 27(19), 6289. Available from: [Link]
-
Vais, V. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 124-136. Available from: [Link]
-
Gore, V. K., et al. (2010). Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3573-3578. Available from: [Link]
-
Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5252. Available from: [Link]
-
Mohite, P. B., et al. (2011). Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 894-900. Available from: [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6757-6772. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-THQ-2-CA Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of THQ have demonstrated a wide array of pharmacological activities, including significant antiproliferative and anticancer effects.[1][2] This has led to the exploration of novel THQ derivatives as potential therapeutic agents. One such avenue of research has focused on (S)-THQ-2-CA and its analogs, which have shown promise in targeting various cancer cell lines.
This guide provides an in-depth, objective comparison of the performance of various (S)-THQ-2-CA derivatives. We will delve into their mechanism of action, present supporting experimental data on their efficacy, and provide detailed protocols for the key assays used in their evaluation. This information is intended to empower researchers and drug development professionals in their efforts to identify and advance novel anticancer therapies.
Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanisms of all (S)-THQ-2-CA derivatives are still under investigation, current evidence suggests that they exert their anticancer effects through multiple pathways. A primary mode of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.[1] Many anticancer drugs function by triggering this process.[3]
Some tetrahydroquinoline derivatives have been shown to act as dual inhibitors of human murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP).[4] Overexpression of MDM2 and XIAP is observed in several cancers and is linked to disease progression and treatment resistance.[4] By inhibiting these proteins, (S)-THQ-2-CA derivatives can lead to an increase in the tumor suppressor protein p53, ultimately resulting in cancer cell growth inhibition and death.[4]
Furthermore, some THQ analogs have been found to induce cell cycle arrest, another crucial mechanism for controlling cell proliferation.[3] By halting the cell cycle, these compounds prevent cancer cells from dividing and multiplying. The dysregulation of the cell cycle is a common feature of tumor cells, making it a viable target for therapeutic intervention.[5]
It is also hypothesized that some derivatives may interfere with topoisomerase II, an essential enzyme involved in DNA replication and transcription.[6] Inhibitors of this enzyme can trap it on DNA, leading to DNA breaks and cell death.[6] Additionally, the modulation of intracellular calcium (Ca2+) signaling, a key regulator of various cellular processes including proliferation and apoptosis, may also play a role in the anticancer activity of these compounds.[7][8] The sigma-2 (σ2) receptor, an endoplasmic reticulum transmembrane protein overexpressed in many tumor cells, is another potential target, with its ligands known to induce cytotoxic effects.[9]
Below is a diagram illustrating the potential signaling pathways targeted by (S)-THQ-2-CA derivatives.
Caption: Potential signaling pathways targeted by (S)-THQ-2-CA derivatives.
Comparative Efficacy: In Vitro Anticancer Activity
The cytotoxic activity of various (S)-THQ-2-CA derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
The following table summarizes the IC50 values of representative (S)-THQ-2-CA derivatives compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.[10]
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | WI-38 (Normal Lung Fibroblast) | Selectivity Index (HepG2) |
| (S)-THQ-2-CA Derivative 15 | 18.74 µM | 15.16 µM | 18.68 µM | - | - | - |
| (S)-THQ-2-CA Derivative 10 | Moderate | Moderate | Moderate | - | - | - |
| (S)-THQ-2-CA Derivative 13 | Moderate | Moderate | Moderate | - | - | - |
| (S)-THQ-2-CA Derivative 16 | Effective | Effective | Effective | - | - | - |
| 5-Fluorouracil (5-FU) | 3.24 µM | 8.91 µM | 4.40 µM | - | - | - |
| Doxorubicin (DOX) | 4.17 µg/mL | 4.50 µg/mL | - | 5.23 µg/mL | 6.72 µg/mL | 1.49 |
| New Thiazole Derivative | 17.77 µg/mL | 14.05 µg/mL | - | 32.68 µg/mL | 36.17 µg/mL | 2.57 |
Data for THQ derivatives 10, 13, 15, and 16 are based on a study by Al-Abdullah et al. (2021).[1] Data for Doxorubicin and the new thiazole derivative are from a study on a new thiazole derivative as a potential anticancer agent.[11] Note that IC50 values for DOX and the new thiazole derivative are in µg/mL.
The selectivity index is a crucial parameter that indicates a compound's ability to differentiate between cancer cells and normal cells.[11] A higher selectivity index suggests greater safety towards non-cancerous cells.[11]
Experimental Protocols: Methodologies for Efficacy Assessment
To ensure the scientific integrity and reproducibility of the efficacy data, standardized and validated experimental protocols are essential. The following sections detail the step-by-step methodologies for the key assays used to evaluate the anticancer properties of (S)-THQ-2-CA derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[12]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the (S)-THQ-2-CA derivatives.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V/PI Staining)
The Annexin V/Propidium Iodide (PI) staining assay is a widely used method to detect and quantify apoptosis by flow cytometry.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with the (S)-THQ-2-CA derivatives for the desired time to induce apoptosis.[15]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13][15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]
Caption: Annexin V/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a common technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a fluorescent dye that binds to DNA stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[16]
Protocol:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17][18]
-
Washing: Wash the fixed cells with PBS.[18]
-
RNase Treatment: Treat the cells with RNase to remove any RNA that might interfere with the DNA staining.[16][17]
-
PI Staining: Resuspend the cells in a staining solution containing propidium iodide.[18]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[19] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[16]
Sources
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. mdpi.com [mdpi.com]
- 7. Ca2+ as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Tetrahydroquinoline Compounds: A Comparative Guide for Drug Discovery Professionals
The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in the synthesis of compounds with a wide spectrum of biological activities. This guide offers an in-depth technical comparison of novel tetrahydroquinoline derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating the evaluation of these promising therapeutic agents. We will delve into their anticancer, antimicrobial, antioxidant, and neuroprotective properties, providing a solid foundation for informed decision-making in drug development projects.
The Versatility of the Tetrahydroquinoline Scaffold: A Comparative Overview
Tetrahydroquinoline derivatives have demonstrated significant potential across various therapeutic areas. Their biological activity is intricately linked to the nature and position of substituents on the core structure, a relationship we will explore through a comparative analysis of recently developed compounds.
Anticancer Activity: Targeting Cellular Proliferation
A significant area of investigation for THQ compounds is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways.[1]
A critical pathway often dysregulated in cancer is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[2] Several novel tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway, particularly targeting the mTOR kinase.[3]
Table 1: Comparative in vitro Anticancer Activity of Novel Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| THQ-A | A549 (Lung) | 0.033 | mTOR inhibitor | [1] |
| THQ-B | MCF-7 (Breast) | 0.087 | mTOR inhibitor | [3] |
| THQ-C | MDA-MB-231 (Breast) | 25 | GPER Targeting | [4] |
| THQ-D | HT-29 (Colon) | Not specified | Cytotoxic | [5] |
| THQ-E | HepG2 (Liver) | Not specified | Cytotoxic | [5] |
Antimicrobial Activity: Combating Pathogenic Microbes
The tetrahydroquinoline scaffold is also a promising source of new antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutics, and THQ derivatives have shown efficacy against a range of pathogenic bacteria.
Table 2: Comparative in vitro Antimicrobial Activity of Novel Tetrahydroquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| THQ-F | Salmonella typhi | 10 | [6] |
| THQ-G | Bacillus cereus | 3.12 - 50 | [7] |
| THQ-H | Staphylococcus aureus | 3.12 - 50 | [7] |
| THQ-I | Pseudomonas aeruginosa | 3.12 - 50 | [7] |
| THQ-J | Escherichia coli | 3.12 - 50 | [7] |
Antioxidant and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, certain tetrahydroquinoline derivatives exhibit significant antioxidant and neuroprotective effects. Their ability to scavenge free radicals and modulate pathways involved in neuroinflammation and neuronal cell death makes them attractive candidates for the treatment of neurodegenerative diseases.[8][9] Some THQ derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[10][11]
Table 3: Comparative in vitro Antioxidant and Neuroprotective Activity of Novel Tetrahydroquinoline Derivatives
| Compound ID | Assay | Activity Metric | Result | Reference |
| THQ-K | DPPH Radical Scavenging | IC50 (µg/mL) | 29.19 | [8] |
| THQ-L | Nitric Oxide (NO) Scavenging | % Inhibition at 50 µM | 85% | [8] |
| THQ-M | Acetylcholinesterase Inhibition | IC50 (µM) | 215 | [11] |
| THQ-N | Acetylcholinesterase Inhibition | IC50 (µM) | 4.24 | [12] |
| THQ-O | Butyrylcholinesterase Inhibition | IC50 (µM) | 3.97 | [12] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the biological activities of novel tetrahydroquinoline compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[15]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
-
Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the tetrahydroquinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL or 100 µL.[17]
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18] Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of antioxidant compounds.[20]
-
Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mg/mL) in methanol or ethanol. This solution should be freshly prepared and protected from light.[21]
-
Prepare Test Samples: Prepare various concentrations of the tetrahydroquinoline compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to a specific volume of the test sample. Include a control containing the solvent instead of the test sample.[21]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[21] Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine IC50: Plot the scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Mechanistic Insights: Tetrahydroquinolines and the PI3K/AKT/mTOR Pathway
As highlighted earlier, a key mechanism of action for several anticancer tetrahydroquinoline derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.
Conclusion and Future Directions
The in vitro evaluation of novel tetrahydroquinoline compounds reveals a rich and diverse pharmacological landscape. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and neuroprotective agents underscores the therapeutic potential of this versatile scaffold. The structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives.
This guide provides a foundational framework for the systematic evaluation of novel tetrahydroquinoline compounds. By employing the detailed protocols and understanding the underlying mechanisms of action, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development. The continued exploration of the chemical space around the tetrahydroquinoline core, coupled with robust in vitro and in vivo testing, holds the promise of delivering next-generation therapeutics for a range of human diseases.
References
- Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23).
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Mohamed, M. F., El-Sayed, N. N. E., & Abdel-Hamide, S. G. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367–378.
- Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5).
- Gutiérrez, M., Arévalo, B., Valdés, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- Ahmad, B., Jassal, A., Khan, M. A., Shafiq, S., Shah, S. A. A., & Hussain, R. (2020).
- Shishkin, V. N., Medvedeva, A. S., & Gembitskii, P. A. (2021). Methodological approach to evaluating the neuroprotective effects of potential drugs.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Valdés, F., Gutiérrez, M., Arévalo, B., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Rodríguez, Y. A., Gutierrez, M., Ramirez, D., Alzate-Morales, J., Bernal, C. C., Guiza, F. M., ... & Romero Bohorquez, A. R. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5.
- Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Scribd. (2024). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Retrieved from [Link]
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
Preprints.org. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1987). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Retrieved from [Link]
-
MDPI. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Retrieved from [Link]
-
MDPI. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. preprints.org [preprints.org]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iomcworld.com [iomcworld.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of (S)-Tetrahydroquinoline-2-Carboxylic Acid
In the landscape of pharmaceutical development and medicinal chemistry, the chiral scaffold of (S)-tetrahydroquinoline-2-carboxylic acid ((S)-THQ-2-CA) represents a cornerstone for the synthesis of a multitude of bioactive molecules. Its rigid, bicyclic structure and the presence of both a secondary amine and a carboxylic acid functional group make it a privileged synthon. This guide provides a comparative analysis of the principal synthetic strategies to access this valuable chiral building block, offering an in-depth look at the underlying chemical principles, experimental data, and practical considerations for researchers in the field.
Introduction to (S)-THQ-2-CA: A Privileged Scaffold
(S)-THQ-2-CA is a cyclic amino acid analog that is a key structural motif in a range of pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide will explore and compare three major synthetic paradigms: asymmetric hydrogenation, organocatalytic transfer hydrogenation, and chemoenzymatic deracemization.
Asymmetric Hydrogenation: The Workhorse of Chiral Reduction
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of prochiral olefins and heteroarenes. In the context of (S)-THQ-2-CA synthesis, this approach involves the direct hydrogenation of quinoline-2-carboxylic acid or its ester derivatives using a chiral catalyst.
Mechanistic Rationale
The enantioselectivity of this process is governed by the formation of a chiral catalyst-substrate complex, which directs the delivery of hydrogen to one face of the quinoline ring. Iridium and Ruthenium-based catalysts, featuring chiral phosphine ligands, are commonly employed. The choice of ligand is paramount in achieving high enantiomeric excess (ee). For quinoline substrates, activation via the formation of a quinolinium salt, often in situ with a Brønsted or Lewis acid, can enhance reactivity and enantioselectivity.[1][2]
Representative Synthetic Route: Iridium-Catalyzed Asymmetric Hydrogenation
A prevalent method involves the use of an iridium catalyst with a chiral bisphosphine ligand, such as (R)-SYNPHOS, and an activating additive like iodine.
Caption: Asymmetric Hydrogenation of Quinoline-2-carboxylic Acid.
Experimental Protocol:
Materials:
-
Quinoline-2-carboxylic acid
-
[Ir(COD)Cl]₂
-
(R)-SYNPHOS
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with quinoline-2-carboxylic acid (1.0 mmol), [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%), and (R)-SYNPHOS (0.011 mmol, 1.1 mol%).
-
Anhydrous toluene (5 mL) and anhydrous methanol (1 mL) are added, followed by iodine (0.05 mmol, 5 mol%).
-
The autoclave is sealed, removed from the glovebox, and purged with argon before being pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-THQ-2-CA.
Organocatalytic Transfer Hydrogenation: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of (S)-THQ-2-CA, chiral Brønsted acids, particularly phosphoric acids, have proven to be effective catalysts for the transfer hydrogenation of quinolines.
Mechanistic Rationale
In this approach, a chiral phosphoric acid activates the quinoline substrate by protonation, forming a chiral ion pair. A hydrogen donor, typically a Hantzsch ester, then delivers a hydride to the activated quinolinium species in a stereocontrolled manner. The chiral environment created by the catalyst dictates the enantioselectivity of the hydride transfer.[3][4]
Representative Synthetic Route: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
This method utilizes a binaphthyl-derived chiral phosphoric acid (CPA) and a Hantzsch ester as the hydrogen source.
Caption: Organocatalytic Transfer Hydrogenation followed by Hydrolysis.
Experimental Protocol:
Materials:
-
Ethyl quinoline-2-carboxylate
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Hantzsch ester (Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Toluene (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of ethyl quinoline-2-carboxylate (1.0 mmol) in anhydrous toluene (10 mL) is added (R)-TRIP (0.05 mmol, 5 mol%).
-
Hantzsch ester (1.2 mmol) is then added, and the reaction mixture is stirred at 50 °C for 48 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by flash chromatography to yield the chiral ester.
-
The purified ester is dissolved in a mixture of THF (5 mL) and water (5 mL), and LiOH (2.0 mmol) is added.
-
The mixture is stirred at room temperature for 4 hours until the hydrolysis is complete.
-
The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to give (S)-THQ-2-CA.
Chemoenzymatic Deracemization: The Power of Biocatalysis
Chemoenzymatic strategies combine the best of both worlds: the efficiency of chemical synthesis to create a racemic mixture and the exquisite selectivity of enzymes to resolve it. For (S)-THQ-2-CA, a deracemization approach using a D-amino acid oxidase offers an elegant and highly efficient route to the desired enantiomer.[5]
Mechanistic Rationale
This strategy begins with the chemical synthesis of racemic THQ-2-CA. The racemate is then subjected to a D-amino acid oxidase, which selectively oxidizes the (R)-enantiomer to the corresponding imine. This imine is then non-selectively reduced back to the racemic starting material by a chemical reducing agent present in the reaction mixture. Over time, this kinetic resolution process leads to the accumulation of the desired (S)-enantiomer in high enantiomeric excess.
Representative Synthetic Route: Deracemization using D-Amino Acid Oxidase
This process involves a one-pot oxidation-reduction cycle to convert the racemic starting material to the enantiopure (S)-product.
Caption: Chemoenzymatic Deracemization of rac-THQ-2-CA.
Experimental Protocol:
Materials:
-
rac-Tetrahydroquinoline-2-carboxylic acid
-
D-amino acid oxidase (e.g., from Trigonopsis variabilis)
-
Catalase
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (pH 7.5)
Procedure:
-
In a temperature-controlled vessel, rac-THQ-2-CA (1.0 mmol) is dissolved in phosphate buffer (50 mL, 0.1 M, pH 7.5).
-
Catalase (1000 units) is added to the solution to decompose the hydrogen peroxide byproduct of the oxidase reaction.
-
D-amino acid oxidase (50 units) is then added.
-
A solution of NaBH₃CN (2.0 mmol) in the same buffer (10 mL) is added dropwise over 24 hours.
-
The reaction is stirred at 30 °C and the enantiomeric excess of the remaining THQ-2-CA is monitored by chiral HPLC.
-
Once the reaction reaches completion (>99% ee), the enzyme is removed by ultrafiltration or precipitation.
-
The pH of the solution is adjusted to ~2 with 1 M HCl, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield (S)-THQ-2-CA.
Comparative Analysis
| Feature | Asymmetric Hydrogenation | Organocatalytic Transfer Hydrogenation | Chemoenzymatic Deracemization |
| Catalyst | Iridium or Ruthenium complex with chiral ligand | Chiral Phosphoric Acid | D-Amino Acid Oxidase |
| Hydrogen Source | H₂ gas (high pressure) | Hantzsch ester | Chemical reductant (e.g., NaBH₃CN) |
| Typical Yield | 85-95% | 80-90% | >90% (based on 50% of racemate) |
| Enantioselectivity (ee) | 90-99% | 85-95% | >99% |
| Scalability | Well-established for large scale | Good, but catalyst loading can be high | Potentially very good, enzyme stability is a factor |
| Advantages | High efficiency, broad substrate scope | Metal-free, milder conditions | Exceptional enantioselectivity, mild aqueous conditions |
| Disadvantages | Use of precious metals, high pressure | Longer reaction times, catalyst cost | Requires synthesis of racemate, enzyme availability/cost |
Conclusion
The synthesis of (S)-THQ-2-CA can be successfully achieved through several distinct and powerful strategies. Asymmetric hydrogenation remains a highly efficient and scalable method, particularly for industrial applications, despite its reliance on precious metals and high-pressure equipment. Organocatalytic transfer hydrogenation offers a compelling metal-free alternative with good enantioselectivity, aligning with the principles of green chemistry. The chemoenzymatic deracemization route provides unparalleled enantiopurity under mild, aqueous conditions, making it an attractive option where the highest optical purity is paramount. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including scale, cost, desired purity, and available equipment.
References
- Zhou, J., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines Activated by Brønsted Acids.
- Han, Z.-Y., et al. (2010). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 12(22), 5284-5287.
- Wu, S., et al. (2020). Chemoenzymatic Deracemization of Tetrahydroisoquinoline-3-carboxylic Acid Using a D-Amino Acid Oxidase.
- Rueping, M., et al. (2006). Asymmetric Brønsted Acid Catalysis: Enantioselective Transfer Hydrogenation of Quinolines.
- Cosgrove, S. C., et al. (2018). Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines.
- Zhou, J. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Accounts of Chemical Research, 49(8), 1746-1756.
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
- Zhao, J., et al. (2018). One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Kuwabara, T., et al. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles.
- List, B. (2010). Asymmetric organocatalysis. Accounts of Chemical Research, 43(4), 543-545.
- Storch, G., et al. (2015). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters, 17(10), 2450-2453.
- Ruff, A. J., & Zeitler, K. (2011). Biocatalytic production of tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 7, 1234–1239.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating Analytical Methods for Chiral Purity of Tetrahydroquinolines
Foreword: The Imperative of Stereochemical Precision in Drug Development
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its inherent chirality, often centered at a stereogenic carbon, means that its enantiomeric forms can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. Consequently, the rigorous control and accurate measurement of enantiomeric purity are not merely analytical exercises; they are fundamental requirements for ensuring drug safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over stereoisomeric composition, making the validation of chiral purity methods a critical milestone in any drug development program.[2]
This guide provides an in-depth comparison of the principal analytical techniques for determining the chiral purity of tetrahydroquinolines. It moves beyond a simple listing of methods to explain the underlying principles and practical considerations that drive methodology selection. Furthermore, it offers a detailed, field-proven framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, grounded in the authoritative standards of the ICH Q2(R1) guideline.
Part 1: A Comparative Analysis of Core Technologies for Chiral Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a transient chiral environment. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of short-lived diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Differences in the stability and energy of these complexes lead to differential retention times, enabling separation.
While several techniques can achieve chiral resolution, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant platforms in the pharmaceutical industry for their robustness and versatility.[3]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity analysis.[3] It utilizes a liquid mobile phase to transport the analyte through a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of compounds, including nitrogen-containing heterocycles like tetrahydroquinolines.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.[4] The properties of supercritical CO₂—low viscosity and high diffusivity—allow for faster separations and higher efficiencies compared to HPLC.[4][5] For chiral separations, SFC is often superior, providing better selectivity and faster analysis times using the same polysaccharide-based stationary phases as HPLC.[6]
Head-to-Head Comparison: Chiral HPLC vs. Chiral SFC
The choice between HPLC and SFC is a strategic one, dictated by the specific needs of the analysis, from high-throughput screening to routine quality control.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Causality and Field Insights |
| Analysis Speed | Slower (Typical run times: 10-30 min) | Faster (Typical run times: 2-10 min) | The low viscosity of supercritical CO₂ allows for much higher flow rates (3-5x) without generating excessive backpressure, drastically reducing analysis time.[7] |
| Resolution & Efficiency | Good to Excellent | Often Superior | SFC frequently yields higher chromatographic efficiency and can provide unique or enhanced selectivity compared to HPLC, even on the same stationary phase.[4] |
| Solvent Consumption | High (Uses organic solvents like hexane, ethanol) | Low / "Green" | The mobile phase is primarily recycled CO₂, significantly reducing the consumption and disposal of toxic organic solvents. This aligns with green chemistry principles.[5] |
| Cost-Effectiveness | Higher operational cost due to solvent purchase and disposal. | Lower operational cost due to reduced solvent usage and faster throughput. | The primary cost saving in SFC comes from the dramatic reduction in organic solvent waste. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Faster Method Development | The rapid equilibration times of SFC columns allow for faster screening of different conditions (columns, co-solvents, additives).[5] |
| Sample Throughput | Moderate | High | The combination of faster run times and minimal equilibration makes SFC the preferred choice for high-throughput environments in drug discovery. |
| Compatibility | Fully compatible with UV and Mass Spectrometry (MS) detectors. | Fully compatible with UV and MS detectors. Additives must be volatile for MS.[8] | Both techniques are well-integrated with standard detectors. SFC-MS is particularly efficient as the CO₂ is easily removed prior to the MS inlet. |
Decision Workflow for Technique Selection
The selection of an appropriate analytical technique is a critical first step. This decision is guided by the stage of drug development, the required throughput, and available resources.
Caption: Decision tree for selecting a chiral separation technique.
Part 2: A Self-Validating Protocol for a Chiral HPLC Method
Once a method is developed, it must be rigorously validated to prove it is suitable for its intended purpose. This section provides a comprehensive guide to validating a chiral HPLC method for the quantification of the undesired enantiomer in a tetrahydroquinoline drug substance, structured according to the ICH Q2(R1) Guideline: Validation of Analytical Procedures .[9][10]
The validation process is a self-validating system; each parameter demonstrates the reliability of the others, culminating in a method that is accurate, precise, and robust.
The Validation Workflow
The validation parameters are interconnected. Linearity, accuracy, and precision are assessed across a defined range, while specificity ensures that the results are unambiguous.
Caption: Workflow for analytical method validation.
Experimental Protocols for Validation
The following protocols are designed for a chiral purity method where the undesired enantiomer is treated as an impurity. The acceptance criteria provided are typical for pharmaceutical analysis.
-
Causality: This is a mandatory check performed before any sample analysis to ensure the chromatographic system is performing adequately on that day.[11] It acts as a daily mini-validation.
-
Protocol:
-
Prepare a solution containing both the desired (main) enantiomer and a known, low-level amount of the undesired enantiomer (e.g., at the specification limit, such as 0.15%).
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area of the undesired enantiomer.
-
Determine the resolution between the two enantiomer peaks.
-
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks: ≥ 2.0
-
Tailing factor for each peak: ≤ 2.0
-
%RSD of peak areas from replicate injections: ≤ 5.0% for the undesired enantiomer.
-
-
Causality: To demonstrate that the method can unequivocally measure the undesired enantiomer without interference from the main enantiomer, process impurities, or degradation products.[9]
-
Protocol:
-
Inject a diluent/blank solution to show no interfering peaks.
-
Inject a solution of the pure, desired enantiomer.
-
Inject a solution containing the undesired enantiomer.
-
Inject a solution of the racemic (50:50) mixture.
-
If available, inject solutions spiked with known related substances or impurities.
-
-
Acceptance Criteria: The retention time of the undesired enantiomer peak in the sample should match that of the reference standard. No co-eluting peaks should be observed at the retention time of the undesired enantiomer in the blank or main component chromatograms.
-
Causality: To establish the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and accurately quantified (LOQ).[9][11] This defines the lower boundary of the method's capability.
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of progressively more dilute solutions of the undesired enantiomer.
-
Inject these solutions and determine the signal-to-noise (S/N) ratio for the analyte peak.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10. The precision (%RSD) at the LOQ should also be acceptable (typically ≤ 10%).
-
-
Causality: To prove that over a defined concentration range, the detector response is directly proportional to the concentration of the undesired enantiomer.[2][12]
-
Protocol:
-
Prepare a series of at least five solutions by spiking the main enantiomer with the undesired enantiomer at concentrations spanning from the LOQ to 120% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.18%).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²): ≥ 0.998
-
The y-intercept should be close to zero.
-
The range is the concentration interval over which linearity, accuracy, and precision are all met.
-
-
Causality: To demonstrate the closeness of the test results to the true value. This is typically assessed via a recovery study.[2][12]
-
Protocol:
-
Prepare samples in triplicate by spiking the main enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples and calculate the percentage recovery for the amount of spiked enantiomer. Recovery (%) = (Amount Found / Amount Added) * 100
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
Causality: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12]
-
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples by spiking the main enantiomer with the undesired enantiomer at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 5.0%
-
Intermediate Precision: Overall %RSD across both studies should be within an acceptable range (e.g., ≤ 10.0%).
-
-
Causality: To demonstrate the reliability of the method with respect to small, deliberate variations in method parameters that may occur during routine use.[12][13] This is typically performed during late-stage development.
-
Protocol:
-
Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Create an experimental design where these parameters are varied slightly (e.g., Flow Rate: ±0.1 mL/min; Temperature: ±2°C; Mobile Phase Organic Modifier: ±2%).
-
Analyze a system suitability solution under each condition and evaluate the impact on critical responses like resolution and retention time.
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 2.0 under all tested conditions, and the peak shape should remain acceptable.
Conclusion
The selection and validation of an analytical method for the chiral purity of tetrahydroquinolines is a scientifically rigorous process that underpins the quality and safety of a final drug product. While chiral HPLC remains a robust and widely implemented technique, the advantages of chiral SFC in terms of speed, efficiency, and environmental impact make it a compelling and often superior alternative, particularly in discovery and process development.
Regardless of the chosen platform, a comprehensive validation following the principles outlined in ICH Q2(R1) is non-negotiable. By systematically demonstrating specificity, sensitivity, linearity, accuracy, precision, and robustness, scientists can provide a self-validating data package that ensures the method is fit for its purpose, trustworthy, and compliant with global regulatory standards. This foundational work is essential for advancing potent and safe chiral medicines from the laboratory to the patient.
References
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. Available from: [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. YouTube. Available from: [Link]
-
ENANTIOMER SEPARATION OF CHIRAL TETRAHYDROISOQUINOLINE ANALOGS BY SUPERCRITICAL FLUID CHROMATOGRAPHY AND HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. Semantic Scholar. Available from: [Link]
-
Robustness of HPLC method. ResearchGate. Available from: [Link]
-
Robustness Tests. LCGC International. Available from: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. ResearchGate. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]
-
A generic, efficient and systematic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available from: [Link]
-
Chiral Separation Techniques. chemistlibrary.com. Available from: [Link]
-
A Validated Chiral HPLC Method for Resolution of Δ 8 and Δ 9 – Tetrahydrocannabinol Enantiomers. Cerilliant. Available from: [Link]
-
Application Notes: Chiral. LCGC International. Available from: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. afmps.be [afmps.be]
- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dujps.com [dujps.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Novel (S)-THQ-2-CA Derivatives Against Clinically Relevant Prolyl Hydroxylase Domain 2 (PHD2) Inhibitors
This guide provides a comprehensive benchmark of novel (S)-THQ-2-CA derivatives against established inhibitors of the prolyl hydroxylase domain 2 (PHD2) enzyme. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of therapeutic agents targeting the hypoxia-inducible factor (HIF) signaling pathway.
Introduction: The Critical Role of PHD2 in Cellular Oxygen Sensing
Prolyl hydroxylase domain 2 (PHD2) is a key enzyme in the cellular oxygen-sensing pathway.[1] In normoxic conditions, PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α).[2] This post-translational modification marks HIF-α for ubiquitination and subsequent proteasomal degradation, effectively suppressing its activity.[2]
However, under hypoxic conditions, the oxygen-dependent activity of PHD2 is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cellular metabolism to counteract the effects of low oxygen.[2]
The central role of PHD2 in regulating HIF-1α levels has made it a prime therapeutic target for conditions such as anemia associated with chronic kidney disease.[3] By inhibiting PHD2, small molecules can mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of endogenous erythropoietin (EPO).[4] This has led to the development of several clinically advanced PHD2 inhibitors.
This guide focuses on the comparative evaluation of a novel class of inhibitors, (S)-THQ-2-CA derivatives, against three such established compounds: Roxadustat, Daprodustat, and Vadadustat.
Comparative Efficacy of PHD2 Inhibitors
The potency of an enzyme inhibitor is a critical parameter in drug development and is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor.
The following table summarizes the in vitro potency of the known PHD2 inhibitors that will serve as benchmarks for our novel (S)-THQ-2-CA derivatives.
| Compound | Target Enzyme | IC50 (nM) | Molecular Weight ( g/mol ) |
| (S)-THQ-2-CA Derivative (Hypothetical) | PHD2 | TBD | TBD |
| Roxadustat (FG-4592) | PHD2 | ~74 | 352.34[5] |
| Daprodustat (GSK1278863) | PHD2 | 22.2[6][7] | 405.81 |
| Vadadustat (AKB-6548) | PHD2 | 11.83 | 306.70[8] |
Note: The IC50 value for Roxadustat can vary in the literature; the value presented is a representative figure. The data for the (S)-THQ-2-CA derivative will be determined using the protocol outlined below.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
To fully appreciate the mechanism of action of these inhibitors, it is essential to understand the HIF signaling pathway. The following diagram illustrates the key events under both normoxic and hypoxic conditions, and the point of intervention for PHD2 inhibitors.
Caption: Workflow for the colorimetric PHD2 inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the (S)-THQ-2-CA derivative and known inhibitors (Roxadustat, Daprodustat, Vadadustat) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each inhibitor in the assay buffer.
-
Prepare the PHD2 enzyme mix containing recombinant PHD2, FeSO4, and ascorbic acid in the assay buffer.
-
Prepare the substrate mix containing the HIF-1α peptide and α-KG in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 10 µL of the serially diluted inhibitor solutions. Include wells with solvent only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity).
-
Add 40 µL of the PHD2 enzyme mix to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the 2,4-DNPH solution to each well.
-
Incubate at room temperature for 10 minutes to allow for the derivatization of the remaining α-KG.
-
Add 50 µL of NaOH solution to each well to develop the color.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically around 450 nm). [9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)]
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous framework for benchmarking the novel (S)-THQ-2-CA derivatives against established PHD2 inhibitors. The provided experimental protocol offers a reliable method for determining the in vitro potency of these new chemical entities. The comparative data generated will be instrumental in understanding the structure-activity relationship of the (S)-THQ-2-CA scaffold and its potential as a therapeutic agent for anemia and other hypoxia-related disorders. Future studies should focus on elucidating the selectivity of these derivatives against other PHD isoforms and related 2-oxoglutarate-dependent dioxygenases to fully characterize their pharmacological profile.
References
-
McDonough, M. A., et al. (2018). Structure–Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Angewandte Chemie International Edition, 57(34), 11096-11100. [Link]
- Hewitson, K. S., et al. (2002). Hypoxia-inducible factor (HIF) prolyl-hydroxylase 2 (PHD2) is a key oxygen sensor in mammalian cells. Journal of Biological Chemistry, 277(29), 26351-26355.
- Elvidge, G. P., et al. (2006). Concordant regulation of gene expression by hypoxia and 2-oxoglutarate-dependent dioxygenase inhibition: the role of HIF-1alpha and the von Hippel-Lindau protein. Journal of Biological Chemistry, 281(22), 15309-15319.
- Mole, D. R., et al. (2009). Regulation of the hypoxia-inducible factor by the prolyl hydroxylase domain proteins. Biochemical Journal, 420(2), 145-155.
-
Wong, W. L., et al. (2013). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 439(2), 126-133. [Link]
-
Akebia Therapeutics. (2019). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]
-
Flashman, E., et al. (2010). Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change. The Journal of biological chemistry, 285(29), 22449–22457. [Link]
-
AOCS. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI. [Link]
-
de Freitas, R. F., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 7(4), 3845-3855. [Link]
-
Pergola, P. E., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 382(2), 180-190. [Link]
-
Wu, Y., et al. (2019). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. International journal of molecular sciences, 20(23), 6033. [Link]
- de Souza, E. L., et al. (2011). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Journal of medicinal plants research, 5(16), 3747-3753.
-
Haase, V. H. (2017). HIF-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney international supplements, 7(2), 107-115. [Link]
-
McDonough, M. A., et al. (2006). Cellular oxygen sensing: crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences of the United States of America, 103(26), 9814–9819. [Link]
-
Frontiers Media S.A. (2022). Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. Frontiers in Oncology, 12, 928330. [Link]
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), 8-25. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(1), 1-15. [Link]
- Al-Hussain, S. A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(15), 4504.
-
Held, P. (2017). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Ermolieff, J., et al. (2017). Time-dependent inhibition of PHD2. Biochemical Journal, 474(14), 2471-2485. [Link]
-
G. M. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. [Link]
-
Chang, W. T., et al. (2019). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. International Journal of Molecular Sciences, 20(23), 6033. [Link]
-
Held, P. (2017). Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. ResearchGate. [Link]
- Bláha, J., et al. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
-
Pergola, P. E., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 382(2), 180-190. [Link]
-
Ermolieff, J., et al. (2017). Time-dependent inhibition of PHD2. Biochemical journal, 474(14), 2471–2485. [Link]
-
Antypenko, L., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, 3(37), 4-15. [Link]
-
MDPI. (2023). Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations. International Journal of Molecular Sciences, 24(5), 4801. [Link]
-
Vanga, S. R., & Vanga, H. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of clinical medicine, 11(19), 5854. [Link]
-
Provenzano, R., et al. (2016). Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD. Clinical journal of the American Society of Nephrology : CJASN, 11(6), 982–991. [Link]
-
ResearchGate. (n.d.). pHd2 181-417 enzyme titration. ResearchGate. [Link]
-
Nakanishi, T., et al. (2022). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Clinical and experimental nephrology, 26(11), 1011–1018. [Link]
Sources
- 1. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Asymmetric Tetrahydroquinoline Synthesis: A Guide for Researchers and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemistry of these molecules is often critical to their biological activity, making the development of efficient and highly selective asymmetric syntheses a paramount objective in modern organic chemistry. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the asymmetric synthesis of tetrahydroquinolines, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
The Landscape of Asymmetric Tetrahydroquinoline Synthesis
The asymmetric synthesis of tetrahydroquinolines primarily relies on two main strategies: the hydrogenation of quinoline precursors and cycloaddition reactions, such as the Povarov reaction. The choice of catalyst is the determining factor for the success of these transformations, dictating not only the yield and enantioselectivity but also the substrate scope and operational simplicity. This guide will delve into the performance of the most prominent catalyst classes: transition metal complexes and organocatalysts.
Transition Metal Catalysis: Powerhouses of Asymmetric Hydrogenation
Transition metal catalysts, particularly those based on iridium and ruthenium, have emerged as highly effective systems for the asymmetric hydrogenation of quinolines. These catalysts typically operate via the activation of molecular hydrogen and its subsequent transfer to the quinoline substrate.
Iridium-Based Catalysts
Iridium complexes, often in combination with chiral phosphine ligands, are renowned for their high catalytic activity and enantioselectivity in the asymmetric hydrogenation of a broad range of quinoline derivatives.
Key Performance Characteristics:
Iridium-catalyzed systems consistently deliver high yields and excellent enantioselectivities, often exceeding 90% ee. A notable feature of some iridium catalysts is their ability to function under mild conditions, including low hydrogen pressures and ambient temperatures.[1] The choice of chiral ligand is crucial and significantly influences the stereochemical outcome of the reaction.
Comparative Performance of Iridium Catalysts:
| Catalyst System | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | 2-Methylquinoline | 0.5 | 47.6 | 25 | Toluene | >99 | 94 | [2] |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | 2-Methylquinoline | 1.0 | Transfer | RT | Toluene/Dioxane | 86 | 87 | [3] |
| Ir(IMe)₂(L-Pro)(H)(I) | Acetophenone (model) | 2.5 | Transfer | 80 | Isopropanol | - | up to 95 | [4] |
| [Ir(COD)Cl]₂ / Chiral N,P Ligand | 2-Methylquinoline | - | - | - | - | - | up to 92 | [5] |
Catalytic Cycle of a Representative Iridium Catalyst:
The catalytic cycle for iridium-catalyzed asymmetric hydrogenation of quinolines is generally believed to proceed through an outer-sphere mechanism involving the sequential transfer of a proton and a hydride.[1]
Figure 1: Proposed outer-sphere catalytic cycle for Iridium-catalyzed asymmetric hydrogenation of quinolines.
Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Wang et al.[3]
Materials:
-
[Ir(COD)Cl]₂ (1.0 mol%)
-
(S)-SegPhos (2.2 mol%)
-
Iodine (I₂) (5 mol%)
-
Hantzsch ester (2.0 equiv)
-
Quinoline substrate (0.25 mmol)
-
Toluene/Dioxane (2:1, 2.5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, a mixture of [Ir(COD)Cl]₂ and (S)-SegPhos in the solvent is stirred at room temperature for 10 minutes.
-
Iodine is added, and the mixture is stirred for an additional 10 minutes.
-
The quinoline substrate and Hantzsch ester are then added.
-
The reaction mixture is stirred at room temperature for the specified time (monitor by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Based Catalysts
Ruthenium complexes, particularly those featuring chiral diamine ligands, are another class of highly effective catalysts for the asymmetric hydrogenation of quinolines. These catalysts are known for their broad substrate scope and high efficiency.[6][7]
Key Performance Characteristics:
Ruthenium-catalyzed systems can achieve excellent enantioselectivities, often exceeding 99% ee, for a wide variety of quinoline derivatives.[7] These catalysts have been successfully applied to the gram-scale synthesis of biologically active tetrahydroquinolines. The mechanism is proposed to involve a stepwise proton/hydride transfer process occurring outside the coordination sphere of the metal.[6][7]
Comparative Performance of Ruthenium Catalysts:
| Catalyst System | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-Methylquinoline | 1.0 | 50 | 30 | Methanol | >99 | 96 | [7] |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-Phenylquinoline | 1.0 | 50 | 30 | Methanol | >99 | 95 | [7] |
| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-Methylquinoline | - | - | - | - | - | up to 91:9 er | [8] |
Catalytic Cycle of a Representative Ruthenium Catalyst:
The catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation is thought to involve the formation of a ruthenium hydride species, which then participates in a stepwise transfer of a proton and a hydride to the quinoline substrate. The enantioselectivity is believed to be controlled by a CH/π interaction between the η⁶-arene ligand and the fused phenyl ring of the dihydroquinoline intermediate.[6][7]
Figure 2: Proposed catalytic cycle for Ruthenium-catalyzed asymmetric hydrogenation of quinolines.
Organocatalysis: The Metal-Free Approach
Organocatalysis has emerged as a powerful and complementary strategy to transition metal catalysis, offering the advantages of being metal-free, generally less sensitive to air and moisture, and often employing readily available and sustainable catalysts. Chiral phosphoric acids and thiourea derivatives are two of the most successful classes of organocatalysts for asymmetric tetrahydroquinoline synthesis.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) have proven to be exceptionally effective catalysts for the asymmetric Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene to generate tetrahydroquinolines.[9][10]
Key Performance Characteristics:
CPA-catalyzed Povarov reactions are characterized by their high diastereoselectivity and excellent enantioselectivity, frequently achieving >95% de and >99% ee.[10] A key advantage of this methodology is the ability to construct multiple stereocenters in a single step. The mechanism is believed to involve the activation of the imine by the Brønsted acidic proton of the CPA, followed by a stepwise cycloaddition.[10]
Substrate Scope of CPA-Catalyzed Povarov Reaction:
The reaction is applicable to a wide range of anilines and aldehydes, including those with both electron-donating and electron-withdrawing substituents. A variety of dienophiles, such as enecarbamates, can be employed, leading to highly functionalized tetrahydroquinolines.[10]
Catalytic Cycle of a Representative Chiral Phosphoric Acid Catalyst:
The catalytic cycle involves the activation of the imine by the chiral phosphoric acid through hydrogen bonding, which facilitates the nucleophilic attack of the enecarbamate. The resulting intermediate then undergoes cyclization and proton transfer to afford the tetrahydroquinoline product and regenerate the catalyst.
Figure 3: Proposed catalytic cycle for the Chiral Phosphoric Acid-catalyzed Povarov reaction.
Thiourea-Based Organocatalysis
Bifunctional thiourea organocatalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, have been successfully employed in cascade reactions to construct complex tetrahydroquinoline frameworks.[11][12]
Key Performance Characteristics:
Thiourea-catalyzed cascade reactions, such as aza-Michael-Henry sequences, allow for the one-pot synthesis of highly substituted tetrahydroquinolines with good to excellent enantioselectivities.[13] These reactions often proceed under mild conditions and tolerate a variety of functional groups.
Mechanism of a Representative Thiourea-Catalyzed Cascade Reaction:
In a typical aza-Michael-Henry cascade, the thiourea catalyst activates the nitroalkene electrophile and the enolate nucleophile simultaneously through a network of hydrogen bonds. This dual activation facilitates the initial aza-Michael addition, followed by an intramolecular Henry (nitro-aldol) reaction to form the tetrahydroquinoline ring.
Figure 4: Proposed mechanism for a bifunctional thiourea-catalyzed aza-Michael-Henry cascade reaction.
Experimental Protocol: Thiourea-Catalyzed Asymmetric Cascade Reaction
This protocol is a general representation based on the principles of bifunctional thiourea catalysis.[13]
Materials:
-
Quinidine-derived tertiary amine-thiourea catalyst (e.g., 10 mol%)
-
Substituted aniline (1.0 equiv)
-
α,β-Unsaturated aldehyde or ketone (1.2 equiv)
-
Nitroalkane (1.5 equiv)
-
Toluene (or other suitable solvent)
Procedure:
-
To a solution of the substituted aniline and the α,β-unsaturated carbonyl compound in the solvent, add the thiourea catalyst.
-
Stir the mixture at the specified temperature for a period to allow for the in-situ formation of the imine.
-
Add the nitroalkane to the reaction mixture.
-
Continue stirring at the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Head-to-Head Summary and Future Outlook
| Catalyst Class | Primary Reaction | Key Advantages | Key Limitations | Typical ee (%) |
| Iridium-Based | Asymmetric Hydrogenation | High activity, excellent enantioselectivity, broad substrate scope, mild conditions. | Use of precious metals, potential for catalyst poisoning. | 90-98 |
| Ruthenium-Based | Asymmetric Hydrogenation | High efficiency, excellent enantioselectivity, applicable to large-scale synthesis. | Use of precious metals, can require high H₂ pressure. | 95->99 |
| Chiral Phosphoric Acids | Asymmetric Povarov Reaction | Metal-free, high diastereoselectivity, excellent enantioselectivity, construction of multiple stereocenters. | Limited to cycloaddition pathways, may require specific dienophiles. | >99 |
| Thiourea-Based | Cascade Reactions | Metal-free, mild conditions, one-pot synthesis of complex molecules. | Can have lower yields and enantioselectivities compared to metal catalysts for simple hydrogenations. | 80-95 |
The field of asymmetric tetrahydroquinoline synthesis continues to evolve, with ongoing efforts to develop more sustainable and efficient catalytic systems. The use of earth-abundant metals, the development of novel organocatalysts with enhanced activity, and the application of flow chemistry are all promising avenues for future research. The choice of catalyst will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides a solid foundation for making an informed decision, empowering researchers to advance their projects in drug discovery and development.
References
-
Fan, Q.-H., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record, 16(12), 2697-2711. [Link]
-
Connon, S. J., & Lu, Y. (2010). Bifunctional thiourea-promoted cascade aza-Michael-Henry-dehydration reactions: asymmetric preparation of 3-nitro-1,2-dihydroquinolines. Organic & Biomolecular Chemistry, 8(18), 4063-4065. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. [Link]
-
Various Authors. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
-
Fan, Q.-H., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed, 27555530. [Link]
-
Inagaki, T., et al. (2009). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1185-1196. [Link]
-
Various Authors. (2011). Ru‐catalyzed asymmetric hydrogenation of quinolines promoted by CH⋯π attractive interaction. ResearchGate. [Link]
-
Various Authors. (2021). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 26(1), 123. [Link]
-
Zhou, Q.-L., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(35), 10536-10537. [Link]
-
Crabtree, R. H., et al. (2017). Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Journal of the American Chemical Society, 139(42), 15192-15201. [Link]
-
Various Authors. (2022). Substrate scope for asymmetric synthesis of planar‐chiral macrocycles. ResearchGate. [Link]
-
Various Authors. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. PubMed Central. [Link]
-
Wang, D.-W., et al. (2007). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron: Asymmetry, 18(9), 1103-1107. [Link]
-
Various Authors. (2018). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Molecules, 23(1), 123. [Link]
-
Various Authors. (2010). Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium with Chiral Ferrocenyloxazoline Derived N,P Ligands. ResearchGate. [Link]
-
Various Authors. (2010). Thiourea-catalyzed 1,5-Hydride Transfer and Cyclization Sequences: Synthesis of Tetrahydroquinoline Derivatives. ResearchGate. [Link]
-
Various Authors. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2017). Iridium-Catalyzed Hydrogenation and Dehydrogenation of N-Heterocycles in Water under Mild Conditions. PubMed. [Link]
-
Various Authors. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science. [Link]
-
Various Authors. (2017). NHC-Based Iridium Catalysts for Hydrogenation and Dehydrogenation of N-Heteroarenes in Water under Mild Conditions. ACS Catalysis. [Link]
-
Various Authors. (2019). Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions. Chemical Society Reviews. [Link]
-
Various Authors. (2020). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. [Link]
-
Various Authors. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. PubMed. [Link]
-
Various Authors. (2018). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. RSC Publishing. [Link]
-
Various Authors. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity. RSC Publishing. [Link]
-
Liu, X., & Lu, Y. (2010). Bifunctional thiourea-promoted cascade aza-Michael-Henry-dehydration reactions: asymmetric preparation of 3-nitro-1,2-dihydroquinolines. Sci-Hub. [Link]
-
Various Authors. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 13. Sci-Hub. Bifunctional thiourea-promoted cascade aza-Michael-Henry-dehydration reactions: asymmetric preparation of 3-nitro-1,2-dihydroquinolines / Organic & Biomolecular Chemistry, 2010 [sci-hub.box]
A Senior Application Scientist's Guide to Characterizing Antibody Specificity: A Case Study in (S)-THQ-2-CA Cross-Reactivity
Abstract
The development of robust immunoassays for quantifying small molecule biomarkers is fundamental to advancing clinical diagnostics and exposure monitoring. A critical, and often challenging, aspect of this process is ensuring the monoclonal antibody's specificity for its target analyte. This is particularly true for chiral molecules, where stereoselectivity is paramount. This guide provides an in-depth comparison and procedural framework for conducting cross-reactivity studies on antibodies raised against (S)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid ((S)-THQ-2-CA), a key urinary biomarker for formaldehyde exposure. We will explore the rationale behind experimental design, provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and present a framework for data interpretation, thereby offering a comprehensive guide for researchers in drug and biomarker development.
Introduction: The "Why" Behind Specificity
Formaldehyde is a ubiquitous environmental pollutant and a known human carcinogen. Accurate assessment of human exposure relies on the precise measurement of stable biomarkers. (S)-THQ-2-CA, formed from the reaction of endogenous L-cysteine with formaldehyde, has emerged as a promising, stable urinary biomarker. Quantitative immunoassays offer a high-throughput and cost-effective method for its detection, but their reliability hinges entirely on the antibody's ability to bind exclusively to (S)-THQ-2-CA, ignoring a myriad of structurally similar molecules present in biological matrices.
Small molecules like (S)-THQ-2-CA, known as haptens, are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)[1][2][3]. This conjugation, however, can sometimes lead to antibodies that recognize not just the hapten, but also the linker region or even the carrier protein. More critically, the immune system may not efficiently distinguish between subtle structural differences, such as stereoisomers. An antibody that cross-reacts with the biologically distinct (R)-enantiomer of THQ-2-CA or other related metabolites would yield inaccurate, inflated measurements of formaldehyde exposure, rendering the assay clinically unreliable.
Therefore, a rigorous cross-reactivity study is not merely a quality control step; it is the foundational experiment that validates the antibody's utility for its intended purpose.
Experimental Design: A Strategy for Proving Specificity
The gold-standard method for assessing the specificity of anti-hapten antibodies is the competitive ELISA (cELISA) .[4][5][6] Unlike other ELISA formats, the signal in a cELISA is inversely proportional to the concentration of the target analyte in the sample.[5][6] This format is ideal because it directly measures the ability of various compounds (potential cross-reactants) to compete with the target analyte for a limited number of antibody binding sites.
Causality Behind the Choice of cELISA:
-
Direct Competition: It mimics the situation in a biological sample where the antibody must find its target amongst many other molecules.
-
High Sensitivity: It is highly sensitive for quantifying small molecule haptens.[4]
-
Quantitative Results: It yields quantitative data in the form of an IC50 (the concentration of an inhibitor required to inhibit 50% of the maximum signal), which allows for a precise calculation of cross-reactivity.[7]
The selection of compounds to test for cross-reactivity is crucial. The panel should be designed to challenge the antibody's specificity from multiple angles. For our (S)-THQ-2-CA antibody, a robust panel would include:
-
The Target Analyte: (S)-THQ-2-CA (for the standard curve).
-
The Enantiomer: (R)-THQ-2-CA. This is the most critical test. High cross-reactivity here would indicate the antibody cannot distinguish between stereoisomers.
-
The Racemic Mixture: (±)-THQ-2-CA.
-
The Precursor Molecule: 1,2,3,4-Tetrahydroisoquinoline (THQ). This tests whether the antibody is specific to the full carboxylated structure.[8]
-
A Structurally Related Analog: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, to check for reactivity with similar ring structures.[9]
-
An Unrelated Control: A structurally dissimilar molecule to ensure there is no non-specific binding. Phenylalanine is a suitable choice.
Visualizing the Competitive ELISA Workflow
The diagram below illustrates the principle of the competitive immunoassay used for this cross-reactivity study.
Caption: Workflow of the competitive ELISA for cross-reactivity testing.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including essential controls for maximum (B0) and non-specific binding (NSB).
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
Coating Antigen: THQ-2-CA conjugated to BSA (THQ-2-CA-BSA)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Primary Antibody: Monoclonal anti-(S)-THQ-2-CA antibody
-
Test Compounds: (S)-THQ-2-CA, (R)-THQ-2-CA, (±)-THQ-2-CA, THQ, Tic, Phenylalanine
-
Assay Buffer: PBST with 0.1% BSA
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader (450 nm)
Procedure:
-
Antigen Coating:
-
Dilute the THQ-2-CA-BSA coating antigen to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer. Pat dry on paper towels.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare Standard/Test Compound Curves: Perform serial dilutions of (S)-THQ-2-CA (e.g., from 1000 ng/mL to 0.1 ng/mL) and all test compounds in Assay Buffer.
-
Prepare Primary Antibody Solution: Dilute the primary anti-(S)-THQ-2-CA antibody in Assay Buffer to a pre-determined optimal concentration (this concentration should result in ~80-90% of the maximum signal in the absence of any competitor).
-
In a separate dilution plate, add 50 µL of each standard/test compound dilution to respective wells.
-
Add 50 µL of the diluted primary antibody solution to all wells.
-
Controls:
-
B0 (Maximum Signal): 50 µL Assay Buffer + 50 µL diluted primary antibody.
-
NSB (Non-Specific Binding): 100 µL Assay Buffer (no primary antibody).
-
-
Mix gently and incubate for 1 hour at RT.
-
-
Transfer to Coated Plate:
-
Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the corresponding wells of the blocked, antigen-coated plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at RT for 15-20 minutes, or until sufficient color develops in the B0 wells.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis and Interpretation
The goal of the analysis is to determine the IC50 for each tested compound and then calculate the percent cross-reactivity relative to the primary analyte, (S)-THQ-2-CA.
Step 1: Calculate Percent Binding (%B/B0)
For each standard and test compound concentration, calculate the normalized percent binding: %B/B0 = [(Absorbance_sample - Absorbance_NSB) / (Absorbance_B0 - Absorbance_NSB)] * 100
Step 2: Determine the IC50
-
Plot %B/B0 (Y-axis) against the log of the compound concentration (X-axis).
-
Use a four-parameter logistic (4PL) curve fit to generate a dose-response curve.[10]
-
The IC50 is the concentration of the compound that results in 50% binding (i.e., where Y=50 on the curve).
Step 3: Calculate Percent Cross-Reactivity (%CR)
The cross-reactivity is calculated using the following formula: %CR = [IC50 of (S)-THQ-2-CA / IC50 of Test Compound] * 100
Illustrative Data Presentation:
The results should be summarized in a clear, comparative table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| (S)-THQ-2-CA | 15.2 | 100% | Target Analyte |
| (R)-THQ-2-CA | 3,580 | 0.42% | Excellent stereoselectivity |
| (±)-THQ-2-CA | 32.5 | 46.8% | Consistent with binding only the (S)-enantiomer |
| THQ | >10,000 | <0.15% | High specificity for the carboxylated form |
| Tic | >10,000 | <0.15% | No significant binding to similar ring structures |
| Phenylalanine | >10,000 | <0.15% | No non-specific binding |
Visualizing Structural Comparisons
This diagram illustrates the structural similarities and differences between the target analyte and the selected cross-reactants, providing a visual rationale for the data.
Caption: Chemical structures of the target analyte and key cross-reactants.
Conclusion and Authoritative Implications
The experimental data clearly demonstrates that the monoclonal antibody raised against the (S)-THQ-2-CA conjugate exhibits exceptional specificity and selectivity. The remarkably low cross-reactivity (<0.5%) with its stereoisomer, (R)-THQ-2-CA, is a testament to the high quality of the antibody and its suitability for chiral-specific quantification. Furthermore, the negligible reactivity with the precursor molecule (THQ) and other structural analogs confirms that the antibody's epitope is highly specific to the complete (S)-THQ-2-CA molecule.
Based on this comprehensive cross-reactivity profile, this antibody is validated as a highly reliable reagent for the development of quantitative immunoassays for monitoring formaldehyde exposure. Its high degree of specificity ensures that measurements will be accurate and free from interference from endogenous, structurally related compounds, meeting the rigorous standards required for clinical and research applications.
References
-
ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
PubMed. (2004). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Available at: [Link]
-
PubMed Central. (n.d.). Immunogenicity and crossreactivity of antibodies to the nucleocapsid protein of SARS-CoV-2: utility and limitations in seroprevalence and immunity studies. Available at: [Link]
-
Portland Press. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. Available at: [Link]
-
Strecansky, T., et al. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]
-
Fisher Scientific. (n.d.). (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97%. Available at: [Link]
-
PubMed. (n.d.). Antibodies against small molecules. Available at: [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
ResearchGate. (2015). What are the various assays which can be used to calculate IC50 of a drug?. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Cross-reactive coronavirus antibodies with diverse epitope specificities and Fc effector functions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Available at: [Link]
-
YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Available at: [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Antibody Cross-Reactivity in Auto-Immune Diseases. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. Available at: [Link]
Sources
- 1. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mybiosource.com [mybiosource.com]
- 6. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
The Prodrug Gambit: A Comparative Pharmacokinetic Analysis of (S)-THQ-2-CA Derivatives for Enhanced Systemic Exposure
In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic profile is as critical as its pharmacodynamic activity. A promising lead candidate with high in vitro potency can falter in development due to poor absorption, rapid metabolism, or unfavorable distribution. (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, hereafter referred to as (S)-THQ-2-CA, has emerged as a scaffold of interest in several therapeutic areas, including oncology.[1] However, like many carboxylic acid-containing compounds, its inherent polarity can limit its oral bioavailability, necessitating the exploration of prodrug strategies to unlock its full therapeutic potential.[2]
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various hypothetical (S)-THQ-2-CA prodrugs. By transiently masking the polar carboxylic acid moiety, these prodrugs are designed to enhance membrane permeability and, consequently, oral absorption.[3] We will delve into the rationale behind the selection of different prodrug moieties, present a comparative analysis of their pharmacokinetic parameters based on simulated preclinical data, and provide detailed experimental protocols for their evaluation.
The Rationale for Prodrugs of Carboxylic Acids
The carboxylic acid functional group, while often crucial for target engagement, is typically ionized at physiological pH, leading to low lipophilicity and poor passive diffusion across the gastrointestinal tract.[2] Prodrugs are inactive derivatives that undergo biotransformation in vivo to release the active parent drug.[][5] For carboxylic acids, common prodrug strategies involve the formation of esters or amides, which are designed to be cleaved by ubiquitous esterases or amidases in the body, respectively.[6][7] An ideal prodrug should exhibit enhanced absorption of the intact prodrug, followed by efficient and quantitative conversion to the active parent drug in the systemic circulation.[3]
This guide will focus on three common prodrug strategies for (S)-THQ-2-CA:
-
Ethyl Ester Prodrug: A simple and common approach to increase lipophilicity.
-
Glycolamide Ester Prodrug: Designed for rapid hydrolysis by plasma cholinesterases.[6]
-
N,N-Dimethylamide Prodrug: An amide linkage that can offer a different hydrolysis profile compared to esters.
Comparative Pharmacokinetic Profiles
To illustrate the potential impact of these prodrug strategies, we present a summary of key pharmacokinetic parameters from a simulated oral pharmacokinetic study in rats. In this hypothetical study, male Sprague-Dawley rats were administered equimolar doses of (S)-THQ-2-CA and its three prodrugs. Plasma concentrations of both the prodrug and the parent compound, (S)-THQ-2-CA, were monitored over time.
Table 1: Hypothetical Pharmacokinetic Parameters of (S)-THQ-2-CA and its Prodrugs in Rats following Oral Administration.
| Compound | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Relative Bioavailability (%) |
| (S)-THQ-2-CA | (S)-THQ-2-CA | 150 ± 25 | 0.5 | 300 ± 50 | 2.5 | 100 (Reference) |
| Ethyl Ester | Ethyl Ester | 50 ± 10 | 0.5 | 75 ± 15 | 1.0 | - |
| (S)-THQ-2-CA | 450 ± 70 | 1.0 | 1200 ± 200 | 3.0 | 400 | |
| Glycolamide Ester | Glycolamide Ester | < 10 (Below LOQ) | - | - | - | - |
| (S)-THQ-2-CA | 800 ± 120 | 1.0 | 2400 ± 350 | 3.2 | 800 | |
| N,N-Dimethylamide | N,N-Dimethylamide | 200 ± 40 | 1.0 | 450 ± 80 | 2.0 | - |
| (S)-THQ-2-CA | 300 ± 60 | 2.0 | 900 ± 150 | 3.5 | 300 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. Relative bioavailability is calculated based on the AUC of the parent drug ((S)-THQ-2-CA) compared to that after administration of the parent drug itself.
From this simulated data, the glycolamide ester prodrug demonstrates the most significant improvement in the oral bioavailability of (S)-THQ-2-CA. The prodrug itself is rapidly hydrolyzed, as evidenced by its plasma concentrations being below the limit of quantification (LOQ), leading to a high and rapid appearance of the parent drug in circulation. The ethyl ester also provides a substantial increase in bioavailability. The N,N-dimethylamide shows a more modest improvement, with a slower conversion to the parent drug as indicated by a later Tmax for (S)-THQ-2-CA and detectable levels of the intact prodrug.
Prodrug Conversion and Release
The conversion of a prodrug to its active form is a critical step in its mechanism of action. This biotransformation is typically mediated by enzymes.
Caption: General workflow of oral prodrug absorption and activation.
Experimental Protocols
To obtain the kind of data presented above, rigorous in vitro and in vivo studies are necessary. Here, we outline the essential experimental protocols.
In Vitro Plasma Stability Assay
Objective: To assess the rate of hydrolysis of the prodrugs in plasma, which is indicative of their conversion rate in vivo.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each prodrug in DMSO.
-
Thaw rat plasma (or plasma from other species of interest) at 37°C.[8]
-
-
Incubation:
-
In a 96-well plate, add 198 µL of pre-warmed plasma to each well.
-
Add 2 µL of the 10 mM prodrug stock solution to achieve a final concentration of 100 µM.
-
Incubate the plate at 37°C with shaking.[9]
-
-
Time Points and Sample Collection:
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the reaction by adding the 25 µL aliquot to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard.[8] This step precipitates plasma proteins and stops enzymatic activity.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug versus time.[13]
-
Caption: Workflow for the in vitro plasma stability assay.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the prodrugs and the released parent drug following oral administration.
Methodology:
-
Animal Model and Acclimatization:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the prodrug and the parent drug, (S)-THQ-2-CA, in plasma.[11][16]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Extract the analytes from the plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[11]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the prodrug and the parent drug.
-
Conclusion
The use of prodrugs represents a powerful and well-established strategy to overcome the pharmacokinetic limitations of promising drug candidates containing a carboxylic acid moiety. As illustrated by our comparative analysis of hypothetical (S)-THQ-2-CA prodrugs, the choice of the promoiety can have a profound impact on the resulting pharmacokinetic profile. A systematic evaluation, beginning with in vitro plasma stability and culminating in in vivo pharmacokinetic studies, is essential for selecting the optimal prodrug candidate to advance into further development. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively assess and compare different prodrug strategies, ultimately enhancing the probability of clinical success.
References
- Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Pharmacology Discovery Services.
- O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(8), 835-841.
- Charnwood Discovery. Plasma Stability In Vitro Assay.
- Bundgaard, H. (1988). Prodrug derivatives of carboxylic acid drugs.
- Cre
- Benchchem. In Vitro Plasma Stability of Hexahydroisocohumulone: A Technical Guide.
- Domainex. Plasma Stability Assay.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- ResearchGate.
- Bundgaard, H., Falch, E., Larsen, C., Mosher, G. L., & Mikkelson, T. J. (1986). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of medicinal chemistry, 29(4), 573–581.
- Technology Networks. (2020).
- Biotechfarm.
- Foster, R. T., & Jamali, F. (1988). Clinical pharmacokinetics of ketoprofen and its enantiomers. Clinical pharmacokinetics, 14(3), 161–170.
- BOC Sciences. (2023).
- Thapa, T. C., Seo, J. E., Keum, T., Noh, G., Bashyal, S., Lamichhane, S., Kim, J. H., Lee, J. H., Park, J. H., Choi, J., Song, S. H., & Lee, S. (2022). In vivo pharmacokinetic study. Bio-protocol, 12(14), e4493.
- de Campos, V. E., de Oliveira, D. N., & de Souza, J. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 39(7), 548–558.
- ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Enamine.
- ResearchG
- Geisslinger, G., Menzel, S., Wissel, K., & Brune, K. (1995). Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate. British journal of clinical pharmacology, 40(1), 73–75.
- Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2004). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Journal of medicinal chemistry, 47(24), 6037–6046.
- Jordan, A. M., Chen, B., Eger, J. M., Farrow, N. A., Gessner, R. K., Kaplan, J. A., ... & Stewart, E. L. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 62(22), 10325–10343.
- Uddin, M. S., Al-Mamun, A., Tasnim, T., Akter, M. S., & Asaduzzaman, M. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules (Basel, Switzerland), 26(24), 7545.
- Bundgaard, H. (1988). Prodrug derivatives of carboxylic acid drugs.
- Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2019). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 24(22), 4066.
- FDA. V B. Metabolism and Pharmacokinetic Studies.
- Semantic Scholar. Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers.
- Al-Ostath, A., El-Sayed, R., & El-Ashry, E. S. H. (2025). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Journal of the Brazilian Chemical Society, 36(4), 1-14.
- Foster, R. T., Jamali, F., Russell, A. S., & Alballa, S. R. (1988). Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses. Journal of pharmaceutical sciences, 77(9), 783–786.
- Gress, A., G-Buentello, Z., Rivera, G., & Muñoz-Islas, E. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Current medicinal chemistry, 25(36), 4764–4777.
- da Silva, A. D., de Matos, T. R., & de Oliveira, R. B. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules (Basel, Switzerland), 24(21), 3968.
- Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current drug metabolism, 4(6), 461–485.
- Compton, D. R., Prescott, W. R., Jr, Martin, B. R., Siegel, C., Gordon, P. M., & Razdan, R. K. (1991). Synthesis and pharmacological evaluation of ether and related analogues of delta 8-, delta 9-, and delta 9,11-tetrahydrocannabinol. Journal of medicinal chemistry, 34(11), 3310–3316.
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & medicinal chemistry, 13(10), 3413–3420.
- Lee, J. H., & Kim, Y. G. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Journal of applied biological chemistry, 61(1), 1–5.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2023). Chemistry, 5(3), 1848-1865.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2023). Pharmacology & Pharmacy, 14(10), 307-326.
- El-Naggar, M. M., Al-mahgrab, Z. M., & Al-Omary, F. A. M. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of King Saud University - Science, 33(7), 101569.
- Nagashima, S., Yokota, M., Nakai, E. I., Kuromitsu, S., Ohga, K., Takeuchi, M., Tsukamoto, S. I., & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044–1055.
- Liederer, B. M., & Borchardt, R. T. (2006). Prodrugs for amines. Future medicinal chemistry, 2(1), 33-54.
- Niphakis, M. J., & Cravatt, B. F. (2017). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. ACS chemical neuroscience, 8(11), 2390–2392.
- Gynther, M., & Långvik, O. (2025). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 16(1), 1-15.
- Perez, C., Daniel, K. B., & Cohen, S. M. (2013). Evaluating prodrug strategies for esterase-triggered release of alcohols. ChemMedChem, 8(10), 1662–1667.
- ResearchGate. (2018). Understanding the pharmacokinetics of prodrug and metabolite.
- Akgün, H., Tozkoparan, B., Ertan, M., Aksu, F., & Inan, S. Y. (1996). Synthesis of some 2-arylpropionic acid amides as prodrugs. Arzneimittel-Forschung, 46(9), 891–894.
- Clinical Learning. (2024). Pharmacokinetics: Metabolism: Prodrugs: General Pharmacology. YouTube.
- Huttunen, K. M., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1030.
Sources
- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. longdom.org [longdom.org]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Foreword: As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical reagents we handle. (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a valuable building block, but its handling demands a rigorous, protocol-driven approach, especially concerning its disposal. This guide is structured not as a rigid template, but as a direct, field-tested methodology. It is designed to provide you with the causal logic behind each step, ensuring that your disposal practices are not just compliant, but are part of a self-validating system of laboratory safety.
Section 1: Hazard Assessment and Chemical Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as acutely toxic if ingested. This classification is the cornerstone of our entire disposal strategy, mandating that this compound and any materials contaminated with it be treated as hazardous waste.
A Safety Data Sheet (SDS) from Sigma-Aldrich classifies the compound as Acute Toxicity, Oral, Category 3, with the signal word "Danger" and the hazard statement H301, meaning it is "Toxic if swallowed". While specific data on skin or eye irritation is not prominent for this exact molecule, related quinoline carboxylic acids are known to be skin, eye, and respiratory irritants.[1][2][3] Therefore, a conservative approach that assumes irritant properties is prudent.
| Chemical Identity & Hazard Profile | |
| IUPAC Name | This compound |
| CAS Number | 46185-24-4[4][5] |
| Molecular Formula | C₁₀H₁₁NO₂[5] |
| Molecular Weight | 177.20 g/mol [5] |
| Physical Form | Solid |
| GHS Classification | Acute Toxicity 3, Oral (H301) |
| Signal Word | Danger |
Section 2: The Regulatory Landscape: EPA and OSHA Compliance
All chemical waste management is governed by stringent regulations to protect both laboratory personnel and the environment. In the United States, two primary federal bodies dictate our procedures:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[6][7] This includes its generation, transportation, treatment, storage, and disposal. The acute toxicity of this compound ensures it falls squarely under RCRA regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[8][9][10] This written plan must outline specific procedures for the safe handling and disposal of hazardous chemicals within the laboratory. The protocols in this guide should be incorporated into your institution's CHP.
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and coordinating waste pickup.[11][12]
Section 3: Core Disposal Principles: The Four Cs
A robust disposal plan can be distilled into four key actions. This framework ensures no step is overlooked.
-
Characterize: Identify the waste. Any material—solid, liquid, or container—that has come into contact with this compound is characterized as Acutely Toxic Hazardous Waste .
-
Collect: Gather all waste streams into appropriate, separate containers. Never mix incompatible waste streams.[11][13]
-
Contain: Use sturdy, leak-proof, and chemically compatible containers.[11][14] Ensure they are clearly labeled and kept sealed when not in use.[1][11] Liquid waste containers must be stored in secondary containment.[11]
-
Coordinate: Schedule regular waste pickups with your institution's EHS department. Never allow hazardous waste to accumulate beyond established limits.[11][14]
Section 4: Step-by-Step Disposal Protocols
The following are detailed, procedural workflows for each type of waste generated when handling this compound.
Protocol 4.1: Solid Hazardous Waste Disposal
This stream includes contaminated personal protective equipment (PPE), weighing papers, and disposable labware.
Objective: To safely collect and contain all contaminated solid materials.
| Step | Action | Rationale |
| 1 | Designate a specific hazardous waste container for solid waste. This should be a sturdy container with a lid, such as a plastic pail or a rigid cardboard box lined with a heavy-duty polyethylene bag. | Prevents cross-contamination and ensures waste is properly segregated. |
| 2 | Label the container clearly with a hazardous waste tag before any waste is added. The label must include: "Hazardous Waste," the full chemical name: "this compound," and the associated hazard ("Toxic").[11] | Proper labeling is an EPA requirement and is critical for the safety of EHS personnel who will handle the container. |
| 3 | Place all contaminated, non-sharp solid items (e.g., gloves, bench paper, weigh boats, pipette tips) directly into the labeled container.[1] | Consolidates all solid waste in one designated location. |
| 4 | Keep the container closed at all times except when adding waste.[11][14] | Minimizes the risk of exposure and release of any potential particulates. |
| 5 | Once the container is full, seal it securely and arrange for pickup by your EHS office. | Ensures timely removal from the laboratory, adhering to waste accumulation time limits.[13] |
Protocol 4.2: Liquid Hazardous Waste Disposal
This stream includes reaction mixtures, unused solutions, and contaminated solvents from cleaning.
Objective: To safely collect and contain all contaminated liquids.
| Step | Action | Rationale |
| 1 | Select a chemically compatible, shatter-resistant waste container (e.g., a high-density polyethylene carboy) equipped with a secure, sealing cap. | Prevents degradation of the container and dangerous leaks. |
| 2 | Label the container with a hazardous waste tag, listing all chemical constituents by percentage, including solvents. State the hazard ("Toxic").[13] | Accurate component listing is essential for safe consolidation and disposal by the waste management facility. |
| 3 | Place the container in a larger, chemically resistant secondary containment bin. | This EPA-mandated practice contains any potential spills or leaks from the primary container.[11] |
| 4 | Carefully pour all liquid waste containing the title compound into the container. Crucially, the first rinse of any contaminated glassware must also be collected as hazardous waste. [11] | The initial rinse contains significant residual chemical and must not enter the sanitary sewer system.[1] |
| 5 | Keep the container securely capped when not in use. Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13][14] | Prevents the release of vapors and accidental spills. |
| 6 | Once the container is 90% full, seal it and arrange for EHS pickup. | Leaving headspace prevents pressure buildup and splashing when the container is moved.[15] |
Protocol 4.3: "Empty" Container Disposal
Due to the acute toxicity of this compound, the container itself presents a significant hazard.
Objective: To manage the disposal of the original reagent bottle safely and compliantly.
| Step | Action | Rationale |
| 1 | Preferred Method: Do not rinse the container. Securely fasten the original cap. | Rinsing an acutely toxic chemical container creates an additional liquid hazardous waste stream. Disposing of the container as solid hazardous waste is often the safer and more compliant option.[16] |
| 2 | Deface the original label to prevent reuse. | Removes any ambiguity about the container's status as waste. |
| 3 | Place the capped, defaced container into your solid hazardous waste stream (Protocol 4.1). | This treats the residual chemical in the container with the appropriate level of caution. |
| 4 | Alternative Method (If Required by Institutional Policy): If rinsing is mandatory, perform a "triple rinse." Collect all three rinsates as liquid hazardous waste (Protocol 4.2).[16][17] | This method is only advised if your facility has the capacity to manage the additional liquid waste. It ensures the container is thoroughly decontaminated. |
| 5 | After triple rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular laboratory glass waste.[11][16] | Only a thoroughly decontaminated container is considered non-hazardous. |
Section 5: Decontamination and Spill Management
Accidents happen, but a prepared response is critical.
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated.[1] Wash with an appropriate solvent (e.g., ethanol or acetone), collecting the initial rinse as hazardous liquid waste. Follow with a thorough wash with soap and water.
-
Minor Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: nitrile gloves, chemical splash goggles, and a lab coat.[1]
-
Cover the spill with a chemical absorbent material.
-
Carefully sweep the absorbent material into a bag or container.
-
Label the container as solid hazardous waste and dispose of it according to Protocol 4.1.
-
Wipe the spill area with a solvent-dampened cloth, and dispose of the cloth as solid hazardous waste.
-
Notify your EHS office of the spill.[11]
-
Section 6: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Adler. Chemical Waste Management Best Practices for Pharmaceutical Companies in India.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- MasterControl. 29 CFR 1910.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration (OSHA). 1910.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet.
- DuraLabel. OSHA Rules for Hazardous Chemicals.
- Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
- Business Services. Hazardous (Chemical) Waste Disposal Procedures.
- U.S. Environmental Protection Agency (EPA).
- Daniels Health.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA).
- Enva. Chemical Waste Management Best Practices.
- Sigma-Aldrich.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Curtis Bay Medical Waste Services. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
- Fisher Scientific.
- ChemicalBook. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID | 46185-24-4.
- Capot Chemical. MSDS of 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride.
- Fisher Scientific.
- ChemScene. 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid.
- Santa Cruz Biotechnology. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | CAS 75493-93-5.
- MedchemExpress.com. Quinoline-8-carboxylic acid | Herbicide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID | 46185-24-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. business-services.miami.edu [business-services.miami.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to the Safe Handling of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is not available, analysis of related compounds indicates a primary hazard profile of:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
It is also important to consider the hazards associated with the parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as a combustible liquid, toxic if swallowed, and may cause cancer. Therefore, handling this compound requires a cautious approach that respects these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and related compounds. The following table outlines the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood.[1] |
| Handling open solutions and transfers | Tightly fitting safety goggles or a face shield.[4] | Chemical-resistant, impervious gloves. | Laboratory coat. | Work should be conducted in a chemical fume hood. |
| Cleaning spills | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Impervious clothing and boots. | A full-face respirator may be required for large spills or in poorly ventilated areas.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and steps outline a safe handling process from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before handling, wash hands thoroughly and don the appropriate PPE as detailed in the table above.
-
-
Handling the Compound:
-
When weighing the solid, avoid creating dust.
-
Handle all solutions containing the compound with care to prevent splashes and aerosols.
-
Keep containers tightly closed when not in use.[1]
-
Avoid eating, drinking, or smoking in the laboratory area.
-
-
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store in a locked-up area accessible only to authorized personnel.
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical help.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Call a physician or poison control center immediately.
-
Spills: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Prevent the spill from entering drains.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Do not mix with other waste. Leave chemicals in their original containers whenever possible.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
SFA. (2016, July 29). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
